Sphingadienine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
25696-03-1 |
|---|---|
Fórmula molecular |
C18H35NO2 |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1 |
Clave InChI |
KWDXKYNWAKMLKK-YQDZIVAPSA-N |
SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
SMILES isomérico |
CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
SMILES canónico |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
Sinónimos |
(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol; Sphingadienine; cis-4,14-Sphingadienine |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Sphingadienine Biosynthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in various cellular processes, including signal transduction, cell growth, and apoptosis. Sphingadienine (SPD) is a unique sphingoid long-chain base characterized by the presence of a second double bond in its aliphatic tail. This structural feature influences its physicochemical properties and its role in membrane biology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in mammalian cells, including the key enzymes involved, quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
Core Biosynthesis Pathway
The biosynthesis of this compound in mammalian cells is a specialized branch of the general sphingolipid metabolic pathway. The key enzymatic step is the introduction of a second double bond into a pre-existing sphingolipid backbone.
The primary enzyme responsible for the synthesis of this compound-containing sphingolipids is Fatty Acid Desaturase 3 (FADS3) . FADS3 acts as a Δ14-desaturase, introducing a cis double bond at the 14th position of the sphingoid base within a ceramide molecule. The preferred substrate for FADS3 is a ceramide containing a sphingosine (B13886) (d18:1) base.[1]
The pathway can be summarized as follows:
-
De Novo Sphingolipid Synthesis: The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is subsequently reduced to sphinganine (B43673) (dihydrosphingosine).
-
Ceramide Formation: Sphinganine is acylated by a family of six ceramide synthases (CerS), each with specificity for different fatty acyl-CoA chain lengths, to form dihydroceramide (B1258172).
-
Formation of Sphingosine-containing Ceramide: Dihydroceramide is then desaturated by dihydroceramide desaturase 1 (DEGS1) to introduce a trans double bond at the Δ4 position, yielding ceramide containing a sphingosine base.
-
This compound Ceramide Synthesis: FADS3 introduces a second, cis double bond at the Δ14 position of the sphingosine moiety within the ceramide molecule, resulting in the formation of a this compound-containing ceramide.[2]
References
The Emerging Role of Sphingadienine in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingadienine, a di-unsaturated sphingoid base, is an emerging bioactive lipid with significant potential in modulating cellular signaling cascades. While research is ongoing, current evidence points to its involvement in crucial cellular processes, including inflammation and skin barrier homeostasis. This technical guide provides a comprehensive overview of the known functions of this compound, with a focus on its metabolic pathway, its role in cell signaling, and the methodologies employed for its study. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and explore the therapeutic potential of this compound.
Introduction to this compound
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis[1]. This compound (d18:2) is a sphingoid long-chain base characterized by the presence of two double bonds in its hydrocarbon chain. It can be found in ceramides (B1148491), forming this compound-containing ceramides, and can be phosphorylated to this compound-1-phosphate, a potential signaling molecule analogous to the well-studied sphingosine-1-phosphate (S1P)[2]. While the functions of canonical sphingolipids like ceramide and S1P are well-documented, the specific roles of this compound in cell signaling are an active area of investigation.
Metabolism of this compound
The synthesis of this compound-containing sphingolipids involves the introduction of a second double bond into a sphingosine (B13886) backbone. This critical step is catalyzed by the enzyme Fatty Acid Desaturase 3 (FADS3) . FADS3 acts as a Δ14Z sphingoid base desaturase, converting sphingosine (d18:1) to this compound (d18:2)[3]. FADS3 preferentially utilizes N-acyl-sphingosine (ceramide) as its substrate[2].
Function of this compound in Cell Signaling Cascades
Current research has elucidated roles for this compound in two primary areas: inflammation and skin barrier function.
Anti-Inflammatory Effects
4,8-sphingadienine has demonstrated significant anti-inflammatory properties in human endothelial cells. It dose-dependently inhibits the expression of the pro-inflammatory chemokine Interleukin-8 (IL-8) and the adhesion molecule E-selectin, which are induced by inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS)[1][4][5]. This suggests a potential role for this compound in mitigating inflammatory responses at the vascular endothelium.
Skin Barrier Homeostasis
In the context of skin health, 4,8-sphingadienine and its hydroxylated form, 4-hydroxy-8-sphingenine, have been shown to upregulate the expression of genes involved in the de novo synthesis of ceramides in normal human epidermal keratinocytes. These sphingoids also act as ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of keratinocyte differentiation and lipid metabolism. By activating PPARγ and stimulating ceramide production, this compound contributes to the maintenance and integrity of the skin's permeability barrier[6].
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of 4,8-sphingadienine.
Table 1: Anti-inflammatory Activity of 4,8-Sphingadienine in HUVECtert cells [1][4][5]
| Stimulus | Measured Endpoint | Concentration of 4,8-SD (µM) | Inhibition (%) |
| TNF-α (100 ng/ml) | IL-8 Expression | 10 | ~25 |
| 20 | ~50 | ||
| 30 | ~70 | ||
| TNF-α (100 ng/ml) | E-selectin Expression | 10 | ~30 |
| 20 | ~60 | ||
| 30 | ~80 |
Experimental Protocols
This section provides an overview of the methodologies used to study the function of this compound.
Quantification of this compound by LC-MS/MS
Objective: To quantify the levels of this compound and its metabolites in biological samples.
Methodology:
-
Lipid Extraction: Sphingolipids are extracted from cells or tissues using a suitable organic solvent system, such as the methyl-tert-butyl ether (MTBE) method.
-
Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), often with a C8 or C18 reversed-phase column. A gradient elution with solvents such as methanol/water with formic acid and ammonium (B1175870) formate (B1220265) is typically employed[7][8][9][10].
-
Mass Spectrometry Detection: The separated lipids are detected and quantified using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and its acylated forms are used for sensitive and specific detection[7][8][9][10].
Cell-Based Assay for Anti-Inflammatory Effects
Objective: To assess the anti-inflammatory activity of this compound in cell culture.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line are cultured to confluence.
-
Treatment: Cells are pre-treated with varying concentrations of 4,8-sphingadienine for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with an inflammatory agent like TNF-α (e.g., 100 ng/ml) or LPS for a period of time (e.g., 6 hours).
-
Endpoint Analysis: The expression of inflammatory markers such as IL-8 and E-selectin is measured. This can be done at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using an Enzyme-Linked Immunosorbent Assay (ELISA)[1][4][5].
FADS3 Enzyme Activity Assay
Objective: To measure the activity of the FADS3 enzyme in converting sphingosine to this compound.
Methodology:
-
Cell Lysis: Cells overexpressing FADS3 or control cells are lysed by sonication.
-
Incubation: The cell lysate is incubated with a labeled substrate, such as deuterated sphingosine (d7-d18:1), and a cofactor like NAD+.
-
Lipid Extraction and Analysis: After the reaction, lipids are extracted, and the conversion of the labeled substrate to labeled this compound (d7-d18:2) is quantified by LC-MS/MS[11].
Future Directions and Conclusion
The study of this compound in cell signaling is a burgeoning field with immense potential. While its anti-inflammatory and skin barrier-enhancing properties are becoming clearer, several key questions remain. A critical area for future research is to determine whether this compound-1-phosphate acts as a ligand for the known S1P receptors and, if so, to characterize its binding affinity and downstream signaling effects. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be paramount in harnessing its therapeutic potential. The development of specific inhibitors and agonists for enzymes involved in this compound metabolism, such as FADS3, will also be crucial for dissecting its biological functions.
References
- 1. Effects on inflammatory responses by the sphingoid base 4,8-sphingadienine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of sphingosine 1-phosphate level and MAPK/ERK signaling in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid metabolites differentially regulate extracellular signal-regulated kinase and stress-activated protein kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 7. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]
Sphingadienine: A Potential Biomarker and Therapeutic Target in Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Chronic inflammatory diseases represent a significant global health burden, and the identification of novel biomarkers and therapeutic targets is of paramount importance. Emerging evidence points towards sphingolipids, a class of bioactive lipids, as key regulators of inflammatory processes. Among them, 4,8-sphingadienine (d18:2), a sphingoid base derived from dietary plant-based glucocerebrosides, has demonstrated potent anti-inflammatory properties. This whitepaper provides a comprehensive technical overview of sphingadienine, summarizing the current understanding of its role in inflammation, its potential as a biomarker, and detailed methodologies for its analysis. The data presented herein supports the growing interest in this compound as a promising lead for the development of new diagnostic and therapeutic strategies for inflammatory disorders.
Introduction: The Role of Sphingolipids in Inflammation
Sphingolipids are a complex class of lipids that are not only structural components of cell membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," can dictate cellular fate. Key bioactive sphingolipids such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) have been extensively studied for their roles in inflammatory signaling pathways.[3][4]
Dietary sphingolipids, particularly those from plant sources, are hydrolyzed in the gut to yield sphingoid bases like 4,8-sphingadienine (4,8-SD).[1][5] These metabolites can be absorbed and exert systemic effects. Recent research has highlighted the anti-inflammatory potential of 4,8-SD, positioning it as a molecule of interest for both its biomarker capabilities and therapeutic applications in chronic inflammatory conditions.[5]
Quantitative Data on the Anti-Inflammatory Effects of 4,8-Sphingadienine
In vitro studies have provided quantitative evidence for the anti-inflammatory effects of 4,8-sphingadienine. A key study by Rozema et al. (2012) demonstrated that 4,8-SD significantly inhibits the expression of pro-inflammatory molecules in human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[1][5]
| Treatment Group | IL-8 Expression (% of Control) | E-selectin Expression (% of Control) |
| TNF-α Stimulation | ||
| TNF-α (10 ng/mL) | 100% | 100% |
| TNF-α + 4,8-SD (10 µM) | ~60% | ~55% |
| TNF-α + 4,8-SD (20 µM) | ~40% | ~35% |
| TNF-α + 4,8-SD (30 µM) | ~25% | ~20% |
| LPS Stimulation | ||
| LPS (100 ng/mL) | 100% | 100% |
| LPS + 4,8-SD (10 µM) | ~70% | ~65% |
| LPS + 4,8-SD (20 µM) | ~50% | ~40% |
| LPS + 4,8-SD (30 µM) | ~30% | ~25% |
| Table 1: Dose-dependent inhibition of TNF-α and LPS-induced IL-8 and E-selectin expression by 4,8-sphingadienine in HUVECs. Data is approximated from the graphical representations in Rozema et al. (2012).[1][5] |
These findings clearly indicate that 4,8-sphingadienine can potently suppress key markers of endothelial activation, a critical event in the pathogenesis of many inflammatory diseases.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of 4,8-sphingadienine are believed to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules like IL-8 and E-selectin.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α and LPS. This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.
While direct evidence for the effect of 4,8-sphingadienine on the phosphorylation of IκB kinase (IKK) and IκBα is still emerging, studies on other long-chain bases suggest a mechanism involving the inhibition of p65 nuclear translocation.[6] The use of BAY 11-7082, a known NF-κB inhibitor, as a positive control in studies demonstrating the anti-inflammatory effects of 4,8-SD further supports the involvement of this pathway.[1]
Below is a proposed signaling pathway for the anti-inflammatory action of 4,8-sphingadienine.
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. The following section outlines key experimental protocols for the analysis of this compound in biological samples.
Sphingolipid Extraction from Biological Samples
A robust extraction method is the first step to accurate analysis. The following protocol is a modification of the Bligh and Dyer method, optimized for sphingolipid recovery.
Protocol Details:
-
Sample Preparation: Start with a known quantity of biological material (e.g., 100 µL of plasma or 1x10^6 cells).
-
Solvent Addition: Add 3 volumes of a 1:2 (v/v) mixture of chloroform:methanol containing a known amount of an appropriate internal standard (e.g., d7-sphingosine).
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Phase Separation: Add 1 volume of chloroform and 1 volume of water to the mixture. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or acetonitrile/isopropanol.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 4,8-Sphingadienine (d18:2): While specific transitions should be optimized for the instrument used, a common precursor ion ([M+H]+) for d18:2 this compound is m/z 298.3. A characteristic product ion resulting from the loss of water is m/z 280.3. Thus, the MRM transition would be 298.3 -> 280.3 .
-
Internal Standard: An appropriate stable isotope-labeled internal standard (e.g., d7-sphingosine) should be used for accurate quantification.
The analytical workflow for LC-MS/MS is depicted below.
This compound as a Potential Biomarker
For a molecule to be a successful biomarker, its levels should correlate with disease presence, severity, or response to treatment. While research into the biomarker potential of 4,8-sphingadienine is still in its early stages, the available data is promising.
-
Dietary Intake and Bioavailability: 4,8-sphingadienine is derived from dietary plant sources, and its presence in the body is influenced by nutritional intake.[5] This opens the possibility of using its levels as a biomarker of a diet rich in plant-based sphingolipids, which may have protective effects against inflammatory diseases.
-
Anti-inflammatory Activity: The potent anti-inflammatory effects of 4,8-sphingadienine suggest that its levels may be altered in inflammatory conditions. Lower levels could potentially be indicative of a pro-inflammatory state or a deficiency in the intake of its dietary precursors. Conversely, therapeutic interventions that increase this compound levels could be monitored by measuring its concentration in biological fluids.
Further research is needed to establish the physiological and pathological concentration ranges of 4,8-sphingadienine in human populations. This will require the development and validation of robust and high-throughput analytical methods, such as the LC-MS/MS protocol outlined in this guide.
Future Directions and Conclusion
4,8-sphingadienine is a promising bioactive lipid with demonstrated anti-inflammatory properties. Its potential as both a biomarker and a therapeutic agent for inflammatory diseases warrants further investigation.
Key areas for future research include:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of 4,8-sphingadienine within the NF-κB and other inflammatory signaling pathways.
-
Clinical Correlation Studies: Measuring the levels of 4,8-sphingadienine in large patient cohorts with various inflammatory diseases to establish its clinical utility as a biomarker.
-
In vivo Efficacy Studies: Evaluating the therapeutic efficacy of 4,8-sphingadienine in animal models of chronic inflammatory diseases.
-
Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of 4,8-sphingadienine.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. Effects on inflammatory responses by the sphingoid base 4,8-sphingadienine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of Sphingadienine Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for the structural elucidation of Sphingadienine, a key sphingolipid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Sphingolipids are critical components of cell membranes and are involved in various signaling pathways, making their precise structural determination essential for biological and pharmaceutical research.[1][2] NMR spectroscopy stands as the most powerful technique for unambiguously determining the constitution, configuration, and conformation of complex organic molecules like this compound in a solution state.[3][4]
Introduction to this compound and NMR-based Elucidation
This compound is a sphingoid base characterized by a long-chain aliphatic tail, two hydroxyl groups, an amino group, and two carbon-carbon double bonds. The precise location and stereochemistry of these double bonds are crucial for its biological function. NMR spectroscopy allows for the detailed mapping of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the entire molecular structure, including its stereochemistry.[5]
The general strategy for structure elucidation via NMR involves:
-
Establishing Molecular Formula: Typically determined by High-Resolution Mass Spectrometry (HRMS).
-
Identifying Carbon Types: Using ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to count the number of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
-
Assembling Spin Systems: Using Correlation Spectroscopy (COSY) to identify networks of coupled protons (¹H-¹H correlations), which reveal molecular fragments.
-
Connecting Fragments: Employing Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range correlations between protons and carbons (typically over 2-3 bonds), linking the fragments into a complete carbon skeleton.
-
Confirming Direct Connections: Using Heteronuclear Single Quantum Coherence (HSQC) to correlate each proton with its directly attached carbon.[6]
-
Determining Stereochemistry: Utilizing Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to identify protons that are close in space, which helps define the geometry of double bonds and relative stereochemistry of chiral centers.
Experimental Protocols
Detailed and careful execution of experimental protocols is fundamental to acquiring high-quality NMR data.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity: The this compound sample should be purified to the highest possible degree, typically using techniques like High-Performance Liquid Chromatography (HPLC).[7]
-
Solvent Selection: A suitable deuterated solvent must be chosen to dissolve the sample completely. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂). Common solvents for sphingolipids include deuterated chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), or a mixture of both. For aqueous samples, deuterium (B1214612) oxide (D₂O) can be used.[8]
-
Concentration:
-
For ¹H NMR and 2D experiments like COSY and HSQC, a sample concentration of 2-10 mg in 0.5-0.7 mL of solvent is generally sufficient.[9]
-
For ¹³C NMR and HMBC, which are less sensitive, a higher concentration of 10-50 mg may be required, especially if the sample amount is limited.[8][9] Modern instruments with cryoprobes can significantly reduce the required sample amount to as low as 10-30 µg.[10]
-
-
Filtration: The final solution should be free of any particulate matter. It is recommended to filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[8]
NMR Data Acquisition
A standard set of NMR experiments is acquired to gather comprehensive structural information.
-
1D NMR Spectra:
-
¹H NMR: Provides information on the number of different types of protons and their electronic environment.
-
¹³C NMR: Shows the number of unique carbon atoms. Proton-decoupled spectra display each unique carbon as a single peak.[11]
-
DEPT-135 and DEPT-90: These are spectral editing techniques used to differentiate carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
-
-
2D NMR Spectra:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps establish connectivity within molecular fragments.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J_CH). This is a highly sensitive experiment that helps in assigning carbon signals based on their attached, already-assigned proton signals.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). This is the key experiment for connecting molecular fragments and building the complete carbon skeleton.[6]
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Detects correlations between protons that are close in three-dimensional space, regardless of through-bond connectivity. This is crucial for determining stereochemistry, such as the E/Z configuration of double bonds.
-
Data Presentation: Characteristic NMR Data for this compound
The exact chemical shifts for this compound will depend on the specific isomer and the solvent used. The tables below summarize the expected chemical shift ranges for the key protons and carbons based on known data for similar sphingolipids.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Chemical Shift (δ) ppm | Notes |
| Olefinic Protons (-CH=CH-) | 5.4 - 5.8 | The coupling constants (J-values) between these protons are indicative of the double bond geometry (~15 Hz for E, ~10 Hz for Z). |
| Methine Protons (-CH-O, -CH-N) | 3.5 - 4.5 | Protons on carbons bearing the hydroxyl and amino groups. |
| Allylic Protons (=CH-CH₂-) | 2.0 - 2.3 | Protons on carbons adjacent to a double bond.[14] |
| Methylene Chain (-CH₂-)n | 1.2 - 1.4 | The bulk of the aliphatic chain protons, often appearing as a broad, unresolved multiplet. |
| Terminal Methyl (-CH₃) | 0.8 - 0.9 | The methyl group at the end of the long alkyl chain. |
| Exchangeable Protons (-OH, -NH₂) | Variable | Broad signals that depend on solvent, concentration, and temperature. Can be confirmed by D₂O exchange. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ) ppm | Notes |
| Olefinic Carbons (-C=C-) | 125 - 135 | Un-substituted or alkyl-substituted sp² carbons.[15] |
| Carbons bonded to Oxygen (-C-O) | 68 - 75 | Carbons bearing the hydroxyl groups.[16] |
| Carbon bonded to Nitrogen (-C-N) | 50 - 60 | Carbon bearing the amino group.[17] |
| Allylic Carbons (=C-C-) | 30 - 35 | sp³ carbons adjacent to a double bond. |
| Methylene Chain (-CH₂-)n | 25 - 33 | The majority of the sp³ carbons in the aliphatic chain. |
| Terminal Methyl (-CH₃) | ~14 | The terminal carbon of the alkyl chain. |
Visualization of Experimental Workflows and Structural Relationships
Diagrams created using Graphviz provide a clear visual representation of the logical flow of experiments and the key structural correlations.
Workflow for Structure Elucidation
The following diagram illustrates the systematic workflow from sample preparation to the final determination of the this compound structure.
Caption: Workflow for the NMR-based structure elucidation of this compound.
Key 2D NMR Correlations in this compound
This diagram visualizes the critical COSY (proton-proton) and HMBC (long-range proton-carbon) correlations that would be used to assemble the backbone of a hypothetical this compound isomer.
Caption: Key COSY (dashed red) and HMBC (dotted green) correlations for this compound.
Conclusion
The structural elucidation of this compound is a complex task that can be accomplished with high fidelity through the systematic application of modern NMR spectroscopy techniques. By combining 1D and 2D NMR experiments, researchers can meticulously piece together the molecular puzzle, from the basic carbon skeleton and functional group placement to the subtle details of its stereochemistry. The methodologies and data presented in this guide provide a robust framework for scientists engaged in the study of sphingolipids, facilitating advancements in both fundamental research and drug development.
References
- 1. Analysis of Sphingolipids Aggregates by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 2. Characterization of the ceramide moieties of sphingoglycolipids from mouse brain by ESI-MS/MS: identification of ceramides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Separation and characterization of the unknown phospholipid in human lens membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. youtube.com [youtube.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
Preliminary Investigation of Sphingadienine's Anti-Cancer Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a class of bioactive lipids increasingly recognized for their critical roles in cell fate decisions, including apoptosis, cell cycle regulation, and autophagy. Dysregulation of sphingolipid metabolism is a hallmark of various cancers, making it an attractive target for therapeutic intervention. Sphingadienine, a sphingosine (B13886) analogue, is an emerging molecule of interest for its potential anti-cancer properties. This technical guide provides a framework for the preliminary investigation of this compound's anti-cancer efficacy. Drawing upon the established mechanisms of other well-studied sphingosine analogues, this document outlines key experimental protocols, potential signaling pathways for investigation, and a structured approach to data presentation. The methodologies and conceptual frameworks presented herein are intended to serve as a comprehensive starting point for researchers aiming to elucidate the therapeutic potential of this compound.
Introduction: The Rationale for Investigating this compound
The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates a cell's fate.[1][2] Many cancer cells exhibit a shift in this balance, favoring the production of S1P, which promotes proliferation, angiogenesis, and therapeutic resistance.[2][3] Consequently, therapeutic strategies often aim to increase intracellular ceramide levels or inhibit S1P signaling.[4][5]
Sphingosine and its analogues can exert anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[6][7] These effects are often mediated by the modulation of key signaling pathways that are frequently dysregulated in cancer.[8][9] While extensive research exists for certain sphingosine analogues, the specific anti-cancer properties of this compound remain largely unexplored. This guide provides a roadmap for a systematic preliminary investigation into its potential as a novel anti-cancer agent.
Core Anti-Cancer Mechanisms to Investigate
Based on the known activities of related sphingolipids, a preliminary investigation of this compound should focus on three primary anti-cancer mechanisms:
-
Induction of Apoptosis: The ability to trigger programmed cell death is a cornerstone of effective cancer therapies. Sphingosine and its analogues have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][10]
-
Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells is another critical therapeutic objective. Sphingolipids can influence cell cycle progression at various checkpoints, often leading to growth inhibition.[4][11]
-
Modulation of Autophagy: Autophagy, a cellular recycling process, has a complex and context-dependent role in cancer. Some sphingolipids can induce autophagic cell death, offering an alternative mechanism to eliminate cancer cells.[6]
Data Presentation: Quantifying the Anti-Cancer Effects
A structured approach to data presentation is crucial for comparing the efficacy of this compound across different cancer cell lines and against known anti-cancer agents.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Treatment Duration (hours) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | 48 |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | 48 |
| U87 | Glioblastoma | Data to be determined | Data to be determined | 48 |
| Jurkat | T-cell Leukemia | Data to be determined | Data to be determined | 24 |
Table 2: Apoptosis Induction by this compound (at IC50 concentration)
| Cell Line | % Apoptotic Cells (Annexin V+) - Control | % Apoptotic Cells (Annexin V+) - this compound | Fold Increase in Caspase-3/7 Activity | Treatment Duration (hours) |
| MCF-7 | Data to be determined | Data to be determined | Data to be determined | 24 |
| A549 | Data to be determined | Data to be determined | Data to be determined | 24 |
| U87 | Data to be determined | Data to be determined | Data to be determined | 24 |
| Jurkat | Data to be determined | Data to be determined | Data to be determined | 12 |
Table 3: Cell Cycle Analysis Following this compound Treatment (at IC50 concentration)
| Cell Line | % Cells in G0/G1 Phase - Control | % Cells in G0/G1 Phase - this compound | % Cells in S Phase - Control | % Cells in S Phase - this compound | % Cells in G2/M Phase - Control | % Cells in G2/M Phase - this compound | Treatment Duration (hours) |
| MCF-7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | 24 |
| A549 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | 24 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a rigorous scientific investigation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p21, Cyclin D1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in conceptual understanding and experimental design.
Caption: Workflow for the preliminary in vitro investigation of this compound's anti-cancer properties.
Caption: A proposed intrinsic apoptosis signaling pathway potentially modulated by this compound.
Caption: A potential pathway for this compound-mediated G1 cell cycle arrest.
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial investigation of this compound's anti-cancer properties. The proposed experiments will help to establish its cytotoxic potential, elucidate its primary mechanisms of action, and identify key molecular targets. Positive findings from this preliminary investigation would warrant further studies, including in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and combination studies with existing chemotherapeutic agents. The systematic approach outlined here will be instrumental in determining the potential of this compound as a novel candidate for cancer therapy.
References
- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Cancer Treatment Strategies Targeting Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Sphingolipids for Cancer Therapy [frontiersin.org]
- 7. Targeting Sphingolipids for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipid metabolism and complement signaling in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingolipids In Embryonic Development, Cell Cycle Regulation, And Stemness - Implications For Polyploidy In Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Isolation of Sphingadienine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sphingadienine, a bioactive sphingolipid with emerging significance in cellular signaling and potential therapeutic applications. The document details its natural occurrences, presents methodologies for its isolation and quantification, and explores its role in cellular signaling pathways.
Natural Sources of this compound
This compound (d18:2) is a sphingoid base characterized by an 18-carbon chain with two double bonds. It is found in a variety of organisms, from marine invertebrates to mammals and plants. The distribution and concentration of this compound can vary significantly between different species and even between different tissues within the same organism.
Marine Invertebrates
Marine invertebrates are a rich and diverse source of novel bioactive lipids, including sphingolipids. While comprehensive quantitative data for this compound across a wide range of marine species is still an active area of research, its presence has been noted in several organisms:
-
Sea Hares (Aplysia species): Species such as Aplysia punctata are known to contain a variety of secondary metabolites, and sphingolipids are among the compounds isolated from these mollusks.
-
Sea Anemones: The sea anemone Aiptasia pallida has been a model for studying sphingolipid metabolism, suggesting the presence of a diverse array of sphingoid bases.[1]
-
Sponges: Marine sponges are prolific producers of unique sphingolipids. While specific quantification of this compound is not widely reported, the structural diversity of sphingolipids in sponges like those from the genera Oceanapia, Phacellia, and Halichondria suggests they are a promising source for exploration.[2]
Mammalian Tissues
This compound has been identified as a component of sphingolipids in various mammalian tissues, where it is involved in the complex architecture of cell membranes and signaling pathways.
-
Brain: For the first time, this compound (d18:2) was reported in the mammalian brain, specifically in mouse brain tissue.[3][4][5] It is present in galactosylceramide, sulfatides, and as a component of free ceramides.[3][4][5]
-
Plasma: Human plasma sphingomyelin (B164518) has been shown to contain this compound.[6]
Plants and Fungi
Sphingadienes are also found in the plant kingdom and in fungi, often as components of glycosphingolipids.
-
Soybeans (Glycine max): Soy-based food products, such as soy oils, have been found to contain sphingadienes.[7] Quantitative analysis of sphingolipids in soybeans has shown significant amounts of glucosylceramides, which can contain this compound as the sphingoid base.[8]
-
Rice (Oryza sativa): Rice bran is another plant source where sphingolipids, including those with a this compound backbone, have been identified.[9]
-
Fungi: Filamentous fungi are known to produce 9-methyl-4,8-sphingadienine, a methylated derivative of this compound.[10]
Quantitative Data on this compound Content
The quantification of this compound in various natural sources is crucial for understanding its physiological roles and for potential nutraceutical or pharmaceutical applications. The data is often presented in nanomoles per gram (nmol/g) of tissue or dry weight.
| Natural Source | Sphingolipid Class | Concentration (nmol/g) | Reference(s) |
| Soybeans | Glucosylceramides | 135.8 - 522.8 | [7] |
| Soybean Flakes (full fat) | Total Sphingolipids | 609 | [11] |
| Soybean Flour | Total Sphingolipids | 610 | [11] |
| Soybean Oil | Sphingadienes | ~0.01 (approx. 10 nM) | [7] |
| Soybean Cultivars | Cerebrosides | 142 - 492 | [8] |
Note: The data for soybeans largely represents total sphingolipids or glucosylceramides containing various sphingoid bases, with this compound being a significant component. More targeted quantitative studies on the d18:2 isomer of this compound across a wider range of natural sources are needed.
Experimental Protocols for Isolation and Analysis
The isolation and analysis of this compound from complex biological matrices require a multi-step approach involving lipid extraction, purification, and sophisticated analytical techniques.
Lipid Extraction from Biological Tissues
The initial step in isolating this compound is the extraction of total lipids from the source material. The Folch and Bligh & Dyer methods are the most commonly employed protocols.
Protocol 1: Modified Folch Extraction for Animal Tissues
This protocol is suitable for extracting sphingolipids from tissues such as the brain or marine invertebrates.
-
Homogenization: Homogenize 1 gram of tissue in 20 mL of a chloroform (B151607):methanol (2:1, v/v) mixture using a tissue homogenizer.
-
Filtration/Centrifugation: Remove solid debris by filtering the homogenate through a solvent-resistant filter or by centrifuging at 2000 x g for 10 minutes and collecting the supernatant.
-
Phase Separation: Add 0.2 volumes (4 mL) of a 0.9% NaCl solution to the supernatant. Vortex the mixture gently and allow the phases to separate by standing or by brief centrifugation.
-
Collection of Organic Phase: Carefully aspirate and discard the upper aqueous phase. The lower chloroform phase, which contains the lipids, is collected.
-
Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.
Purification of this compound using Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for fractionating the total lipid extract and isolating different sphingolipid classes. Aminopropyl-bonded silica (B1680970) cartridges are commonly used for this purpose.[3][4][12][13][14]
Protocol 2: SPE Fractionation of Sphingolipids
-
Cartridge Conditioning: Condition an aminopropyl SPE cartridge (e.g., 500 mg) by sequentially washing with 5 mL of hexane.
-
Sample Loading: Dissolve the total lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute neutral lipids, such as cholesterol and triglycerides, with 10 mL of chloroform:isopropanol (2:1, v/v).
-
Elution of Free Fatty Acids: Elute free fatty acids with 10 mL of diethyl ether containing 2% acetic acid.
-
Elution of Sphingoid Bases (including this compound): Elute the fraction containing free sphingoid bases, including this compound, with 10 mL of methanol. This fraction may also contain other sphingolipid classes.
-
Further Fractionation (Optional): For further separation, a more complex gradient of solvents with varying polarities can be employed to isolate specific sphingolipid classes.
-
Drying: Dry the collected fractions under a stream of nitrogen.
High-Performance Liquid Chromatography (HPLC) for Purification
Further purification of this compound from the enriched SPE fraction is typically achieved by High-Performance Liquid Chromatography (HPLC).
Protocol 3: Reversed-Phase HPLC for Sphingoid Base Separation
-
Derivatization (Optional but Recommended): To enhance detection, sphingoid bases can be derivatized with a UV-absorbing or fluorescent tag, such as biphenylcarbonyl chloride.[15]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed. For example, a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) can be used, starting from a lower concentration of acetonitrile and gradually increasing to elute more hydrophobic compounds.
-
Detection: If derivatized, detection can be performed using a UV detector at a wavelength appropriate for the chosen tag (e.g., 280 nm for biphenylcarbonyl derivatives).[15] If not derivatized, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.
-
Fraction Collection: Collect the fractions corresponding to the retention time of the this compound standard.
Quantification and Characterization by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification and structural characterization of sphingolipids like this compound.[16][17][18]
Protocol 4: LC-MS/MS Analysis of this compound
-
Chromatography: Utilize a reversed-phase UPLC/HPLC system with a C18 column for separation, similar to the purification step.
-
Mass Spectrometry: Couple the LC system to a triple quadrupole or a high-resolution mass spectrometer.
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Multiple Reaction Monitoring (MRM): For quantification, operate the mass spectrometer in MRM mode. This involves selecting the precursor ion (the protonated molecular ion of this compound, [M+H]⁺) and monitoring a specific product ion generated by collision-induced dissociation.
-
Quantification: Create a calibration curve using a certified this compound standard to quantify its concentration in the sample.
Signaling Pathways Involving this compound
Sphingolipids and their phosphorylated derivatives are critical signaling molecules involved in a myriad of cellular processes, including cell growth, proliferation, apoptosis, and migration. While the signaling roles of sphingosine (B13886) and sphingosine-1-phosphate (S1P) are well-established, research into the specific signaling functions of this compound is ongoing.
The Sphingolipid Rheostat and the PI3K/Akt Pathway
The balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate. S1P is known to activate the PI3K/Akt signaling pathway, which promotes cell survival and proliferation.[3][19][20][21][22] It is hypothesized that this compound, upon phosphorylation by sphingosine kinases (SphK1 and SphK2), forms this compound-1-phosphate (SD1P), which may act similarly to S1P in activating the Akt pathway.
Caption: Putative signaling pathway of this compound-1-Phosphate (SD1P) activating the PI3K/Akt cascade.
Experimental Workflow for Studying this compound Signaling
To investigate the effects of this compound on cellular signaling, a systematic experimental approach is required. The following workflow outlines the key steps.
Caption: A typical experimental workflow for investigating the impact of this compound on cell signaling pathways.
Biosynthesis of this compound
This compound is synthesized from sphinganine (B43673) through a series of enzymatic reactions. The key step is the introduction of double bonds by desaturase enzymes.
Caption: Simplified biosynthetic pathway leading to the formation of this compound.
Conclusion and Future Directions
This compound is a structurally unique sphingoid base with a widespread natural distribution. While methods for its general isolation and analysis are established within the broader field of sphingolipidomics, there is a need for more focused research to quantify its presence in diverse biological sources and to elucidate its specific roles in cellular signaling. The potential for this compound and its phosphorylated derivatives to modulate key pathways like the PI3K/Akt cascade makes it an intriguing target for future drug development and therapeutic intervention, particularly in the context of cancer and inflammatory diseases. Further research is warranted to develop detailed isolation protocols from promising natural sources and to comprehensively map its signaling networks.
References
- 1. HPLC quantification of sphingolipids in soybeans with modified palmitate content. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of sphingolipid classes by solid-phase extraction with aminopropyl and weak cation exchanger cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of seed development stage on sphingolipid and phospholipid contents in soybean seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipid changes in mouse brain and plasma after mild traumatic brain injury at the acute phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rice (Oryza sativa) Bran and Soybean (Glycine max) Meal: Unconventional Supplements in the Mead Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of sphingosine-1-phosphate-induced akt-dependent smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of sphingoid bases by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An LC/MS/MS method for quantitation of chemopreventive sphingadienes in food products and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingolipid metabolism and complement signaling in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Targeting Sphingolipids for Cancer Therapy [frontiersin.org]
- 21. Activation of Pak1/Akt/eNOS signaling following sphingosine-1-phosphate release as part of a mechanism protecting cardiomyocytes against ischemic cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Synthesis of Sphingadienine and its Analogs
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Among these, sphingadienines, which possess an additional degree of unsaturation in the long-chain base compared to sphingosine, have garnered significant interest. These molecules and their metabolites are crucial players in various cellular signaling pathways, including those regulating apoptosis, cell proliferation, and inflammation.[1][2][3][4] Their low natural abundance necessitates robust chemical synthesis strategies to enable detailed biological and pharmacological studies.[1][5] This guide provides a comprehensive overview of key synthetic methodologies for this compound and its analogs, complete with detailed experimental protocols, quantitative data, and pathway visualizations.
Core Synthetic Strategies and Methodologies
The primary challenges in this compound synthesis lie in the stereocontrolled construction of the amino diol functionality and the regio- and stereoselective installation of the two double bonds. Several strategies have been developed to address these challenges.
Sonogashira Coupling Approach for this compound Synthesis
A versatile strategy for synthesizing N-Boc-protected sphingadienines and their aromatic analogs relies on the Sonogashira coupling of a chiral acetylenic carbamate (B1207046) with vinyl or aryl halides.[6] This approach benefits from establishing all chiral centers in a key intermediate, which is accessible via Sharpless asymmetric epoxidation. The subsequent acetylenic coupling allows for high synthetic versatility.[6]
References
Sphingadienine: A Key Modulator of Epidermal Barrier Function and Ceramide Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The skin barrier, primarily orchestrated by the stratum corneum, is essential for protecting the body from external threats and preventing excessive water loss. Central to this barrier are ceramides (B1148491), a class of sphingolipids whose synthesis and organization are critical for epidermal integrity. This technical guide delves into the pivotal role of sphingadienine (d18:2), a specific sphingoid base, in modulating skin barrier function. We will explore its mechanism of action, focusing on the upregulation of ceramide synthesis and the promotion of keratinocyte differentiation through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the investigation of this compound's effects on the skin.
Introduction: The Imperative of a Healthy Skin Barrier
The epidermis, the outermost layer of the skin, serves as the body's primary defense against a myriad of environmental insults, including pathogens, UV radiation, and chemical irritants. The effectiveness of this barrier is largely dependent on the intricate structure of the stratum corneum, which is composed of terminally differentiated keratinocytes (corneocytes) embedded in a lipid-rich extracellular matrix.[1] This lipid matrix, a highly organized assembly of ceramides, cholesterol, and free fatty acids, is indispensable for preventing transepidermal water loss (TEWL) and maintaining skin hydration.[1]
Sphingolipids, particularly ceramides, are not only structural components but also bioactive molecules that regulate key cellular processes within the epidermis, such as proliferation, differentiation, and apoptosis.[1] Deficiencies or alterations in the ceramide profile are strongly associated with various skin disorders characterized by impaired barrier function, including atopic dermatitis and psoriasis. Consequently, therapeutic strategies aimed at restoring or enhancing endogenous ceramide production are of significant interest in dermatology and cosmetic science.
This compound (d18:2), a sphingoid base derived from the digestion of dietary glucosylceramides, has emerged as a potent modulator of ceramide metabolism and skin barrier function.[2] This guide will provide a detailed examination of the molecular mechanisms through which this compound exerts its beneficial effects on the skin.
This compound's Impact on Ceramide Synthesis and Keratinocyte Differentiation
This compound has been shown to significantly enhance the endogenous production of ceramides in the skin by upregulating the expression of genes involved in the de novo ceramide synthesis pathway.[2] This process is fundamental to replenishing and maintaining the ceramide pool in the stratum corneum.
Upregulation of Ceramide Synthesis-Related Genes
Studies utilizing normal human epidermal keratinocytes (NHEK) have demonstrated that treatment with this compound leads to a marked increase in the mRNA levels of several key enzymes and receptors involved in ceramide synthesis. The quantitative effects of this compound on gene expression are summarized in the table below.
| Gene Target | Function | Fold Increase in mRNA Expression (this compound vs. Control) |
| SPTLC2 | Subunit of serine palmitoyltransferase, the rate-limiting enzyme in de novo sphingolipid synthesis. | ~2.0 |
| DEGS-1 | Dihydroceramide (B1258172) desaturase, converts dihydroceramide to ceramide. | ~2.5 |
| CerS2 | Ceramide Synthase 2, involved in the synthesis of very-long-chain fatty acid ceramides. | ~2.0 |
| CerS3 | Ceramide Synthase 3, crucial for the production of epidermal ceramides.[2] | ~2.5 |
| ELOVL1 | Elongase of very long chain fatty acids 1, provides precursors for ceramide synthesis. | ~2.0 |
| ELOVL4 | Elongase of very long chain fatty acids 4, provides precursors for ceramide synthesis. | ~2.5 |
| PPARβ/δ | Peroxisome Proliferator-Activated Receptor β/δ, a nuclear receptor involved in keratinocyte differentiation. | ~2.0 |
| PPARγ | Peroxisome Proliferator-Activated Receptor γ, a nuclear receptor that promotes keratinocyte differentiation.[2] | ~2.5 |
Table 1: Quantitative analysis of the upregulation of ceramide synthesis-related genes in normal human epidermal keratinocytes (NHEK) following treatment with this compound (d18:2). Data is presented as the approximate fold increase in mRNA expression compared to vehicle-treated control cells.[2][3]
Increased Ceramide Production in a 3D Human Skin Model
The upregulation of gene expression translates into a tangible increase in ceramide levels. In a 3-dimensional human skin model, treatment with this compound resulted in a noticeable increase in the intensity of specific ceramide species, as determined by High-Performance Thin-Layer Chromatography (HPTLC).[2]
| Ceramide Species | Relative Intensity (Arbitrary Units) |
| Control (Vehicle) | |
| Ceramide I (EOS) | 1.00 |
| Ceramide II (NS) | 1.00 |
| Ceramide III (NP) | 1.00 |
| This compound (d18:2) | |
| Ceramide I (EOS) | ~1.10 |
| Ceramide II (NS) | ~1.25 |
| Ceramide III (NP) | ~1.50 |
Table 2: Semi-quantitative analysis of ceramide levels in a 3-dimensional human skin model treated with this compound (d18:2), as measured by the relative intensity of HPTLC spots compared to the vehicle control.[4][5]
Promotion of Keratinocyte Differentiation
This compound promotes the terminal differentiation of keratinocytes, a process essential for the formation of a robust stratum corneum. This is achieved, at least in part, through the activation of PPARs.[2] A key downstream effect of this compound is the increased expression of proteins crucial for the formation of the cornified envelope, a highly cross-linked protein structure that provides mechanical strength to the corneocytes.
| Differentiation Marker | Effect of this compound (or its Precursor) | Quantitative Change |
| Involucrin (B1238512) | Increased production in cultured human keratinocytes. | Data on the precise fold-increase in protein level is not available, but a significant increase was observed.[6] |
| Transglutaminase-1 (TGase-1) | Increased mRNA expression in UVB-irradiated murine epidermis following oral administration of glucosylceramide (a precursor to this compound).[6] | ~1.6-fold increase in mRNA level.[6] |
Table 3: Effect of this compound and its precursor on key markers of keratinocyte differentiation.
Signaling Pathways Involved in this compound's Action
The biological effects of this compound on the skin are mediated through specific signaling pathways. A primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that play a crucial role in regulating lipid metabolism and epidermal differentiation.[2]
PPAR Activation by this compound
This compound has been identified as a ligand for PPARγ.[2] Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription. This signaling cascade leads to the upregulation of genes involved in ceramide synthesis and keratinocyte differentiation.[2]
Figure 1: Signaling pathway of this compound-induced ceramide synthesis and keratinocyte differentiation via PPARγ activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in skin barrier function.
Real-Time Quantitative RT-PCR for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of genes involved in ceramide synthesis and keratinocyte differentiation.
Figure 2: Workflow for quantitative real-time RT-PCR analysis.
Methodology:
-
Cell Culture and Treatment: Normal human epidermal keratinocytes (NHEK) are cultured to a suitable confluency and then treated with this compound (e.g., 5 µg/mL) or a vehicle control for a specified period (e.g., 24 hours).[2]
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
Real-Time qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., SPTLC2, DEGS-1, CerS3, PPARγ) and a housekeeping gene (e.g., GAPDH) for normalization. Thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels in the this compound-treated group are normalized to the housekeeping gene and compared to the vehicle-treated control group.
HPTLC Analysis of Ceramide Production in a 3D Skin Model
This method is employed to separate and semi-quantify the different ceramide species produced in a 3D human skin model.
References
- 1. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. An accumulation of glucosylceramide in the stratum corneum due to attenuated activity of beta-glucocerebrosidase is associated with the early phase of UVB-induced alteration in cutaneous barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical roles of PPARβ/δ in keratinocyte response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary glucosylceramide enhances cornified envelope formation via transglutaminase expression and involucrin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary glucosylceramide improves skin barrier function in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Regulation of Sphingadienine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that play critical roles as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes. Among the vast array of sphingolipid species, sphingadienine-containing sphingolipids represent a unique subclass characterized by a sphingoid base with two double bonds. The enzymatic regulation of this compound synthesis is a pivotal area of research, as alterations in the levels of these lipids have been implicated in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the core enzymatic machinery governing this compound synthesis, with a focus on the key desaturase enzymes. We delve into the regulatory mechanisms, quantitative data, detailed experimental protocols, and the intricate signaling pathways that control this metabolic route, offering valuable insights for researchers and professionals in drug development.
Core Enzymatic Regulation: The Role of Fatty Acid Desaturase 3 (FADS3)
The biosynthesis of this compound is primarily controlled by the enzymatic activity of Fatty Acid Desaturase 3 (FADS3) , a key enzyme that introduces a second double bond into the sphingoid base backbone.
The De Novo Sphingolipid Biosynthesis Pathway and the Introduction of the Dienic Moiety
The synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme of the pathway.[1] This initial step is followed by a series of enzymatic reactions catalyzed by 3-ketodihydrosphingosine reductase and ceramide synthases (CerS), leading to the formation of dihydroceramide (B1258172). Dihydroceramide is then desaturated by dihydroceramide desaturase 1 (DEGS1) to produce ceramide, which contains a single double bond at the Δ4 position.[2]
The crucial step in this compound synthesis is the introduction of a second double bond at the Δ14 position in the cis (Z) configuration. This reaction is catalyzed by FADS3, a member of the fatty acid desaturase family.[3][4] FADS3 acts on a sphingolipid substrate that already contains the Δ4 trans double bond, converting a mono-unsaturated sphingoid base into a di-unsaturated one.[3]
FADS3: A Δ14Z Sphingoid Base Desaturase
FADS3 has been identified as a bona fide Δ14Z sphingoid base desaturase.[3][4] Structurally, FADS3 is a multi-pass membrane protein localized to the endoplasmic reticulum.[5] Like other members of the FADS family, it possesses a cytochrome b5-like domain at its N-terminus and a C-terminal desaturase domain containing conserved histidine motifs that are likely involved in iron-binding and catalysis.[6][7]
The desaturation reaction catalyzed by FADS3 is dependent on the presence of cytochrome b5 as an electron donor.[8][9] The catalytic mechanism involves the transfer of electrons, likely from NADH or NADPH, via cytochrome b5 reductase to cytochrome b5, which in turn reduces the iron at the active site of FADS3, enabling the desaturation of the sphingolipid substrate.[8][9]
Quantitative Data on FADS3 Activity and this compound Levels
Quantitative understanding of enzyme kinetics and substrate specificity is crucial for elucidating the regulatory mechanisms and for the development of targeted therapeutics.
Enzyme Kinetics and Substrate Specificity of FADS3
While detailed Michaelis-Menten kinetics (Km and Vmax) for FADS3 with various ceramide species are not yet fully established in the literature, studies have revealed important aspects of its substrate preference.
Table 1: Substrate Preference of FADS3
| Substrate Class | Activity | Reference(s) |
| Sphingosine-containing Ceramides (N-acyl-sphing-4-enines) | Preferred substrate | [8][9] |
| Dihydrosphingosine-containing Ceramides (N-acyl-sphinganines) | Lower activity (approximately half of that towards sphingosine-containing ceramides) | [8] |
| Free Sphingosine | Low to negligible activity | [8] |
FADS3 exhibits specificity for the chain length of the sphingoid base moiety within the ceramide, showing activity towards C16-C20 sphingoid bases.[8] Interestingly, the enzyme does not show strong specificity for the fatty acid acyl chain length of the ceramide.[8]
Tissue Distribution and Physiological Levels of this compound
This compound-containing sphingolipids are found in various mammalian tissues, with their abundance varying significantly. Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the determination of their physiological concentrations.
Table 2: Approximate Levels of this compound-Containing Sphingolipids in Murine Tissues
| Tissue | This compound Species | Approximate Concentration (nmol/g tissue) | Reference(s) |
| Kidney | Total this compound | ~10-20 | [10] |
| Liver | Total this compound | ~1-5 | [11] |
| Brain | Total this compound | ~0.5-2 | [11] |
| Plasma | This compound | Variable, reported in pmol/mL range | [12][13] |
Note: The values presented are approximate and can vary based on the specific mouse strain, age, sex, and analytical methodology used.
Regulation of FADS3 Expression and Activity
The synthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the FADS3 gene and potential post-translational modifications of the FADS3 protein.
Transcriptional Regulation
The expression of the FADS3 gene is influenced by a variety of factors, including nuclear receptors and hormones.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Long-chain polyunsaturated fatty acids (LCPUFAs), such as docosahexaenoic acid (DHA) and arachidonic acid (ARA), have been shown to upregulate FADS3 expression through a PPARγ-dependent mechanism.[12] This is in contrast to FADS1 and FADS2, which are downregulated by LCPUFAs.[12]
-
Hormonal Regulation: In mouse models, the expression of FADS3 has been shown to be stimulated by both estrogen and progesterone . This hormonal regulation suggests a potential role for this compound in reproductive biology.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): While direct regulation of FADS3 by SREBPs, master regulators of lipid metabolism, has not been definitively established, the broader context of lipid homeostasis suggests a potential interplay.[11][14] Further research is needed to elucidate this connection.
Interplay with DEGS1
FADS3 can act on both dihydroceramides and ceramides, indicating a potential interplay with DEGS1.[3][8] In conditions of reduced DEGS1 activity, there is an accumulation of dihydro-sphingolipids, and FADS3 may play a role in metabolizing these precursors.[3] This suggests a coordinated regulation between these two desaturases to maintain sphingolipid homeostasis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound synthesis and its regulation is essential for a clear understanding.
This compound Synthesis Pathway
Caption: De novo synthesis pathway of this compound-containing ceramide in the ER.
FADS3 Gene Regulation by LCPUFAs
Caption: Transcriptional regulation of FADS3 by LCPUFAs via PPARγ.
Experimental Workflow for this compound Quantification
Caption: General workflow for quantitative analysis of this compound by LC-MS/MS.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for accurate and reproducible research in the field of sphingolipidomics.
Protocol 1: Quantification of this compound-Containing Sphingolipids by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound and its derivatives from biological samples.
1. Sample Preparation:
-
Homogenize tissues or lyse cells in an appropriate buffer on ice.
-
Determine protein concentration for normalization.
2. Lipid Extraction (Modified Bligh-Dyer Method):
-
To 100 µL of homogenate, add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain sphingolipid analog).
-
Add 375 µL of chloroform (B151607):methanol (B129727) (1:2, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization.
-
The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for this compound-containing species and the internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the concentration of each this compound species relative to the internal standard and normalize to the initial protein amount or tissue weight.
Protocol 2: In Vitro FADS3 Activity Assay
This protocol describes a method to measure the activity of FADS3 in cell lysates or with purified enzyme.
1. Enzyme Source Preparation:
-
Cell Lysates: Transfect cells (e.g., HEK293) with a FADS3 expression vector or a control vector. After 48 hours, harvest the cells, wash with PBS, and lyse by sonication in a suitable buffer (e.g., PBS).
-
Purified Enzyme: Express and purify recombinant FADS3 using appropriate methods (e.g., affinity chromatography).
2. Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µg of cell lysate protein or a specific amount of purified FADS3.
-
Reaction buffer (e.g., PBS).
-
1 mM NAD(P)H.
-
Cytochrome b5 (if using purified FADS3 without its endogenous domain).
-
Substrate: A known amount of a ceramide species (e.g., C16-ceramide) or a labeled analog.
-
3. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
4. Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform:methanol mixture as described in Protocol 1.
-
Proceed with lipid extraction as detailed above.
5. Analysis:
-
Analyze the lipid extract by LC-MS/MS to quantify the amount of this compound-containing product formed.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.
Conclusion and Future Directions
The enzymatic regulation of this compound synthesis is a complex and dynamically controlled process, with FADS3 playing a central role. This guide has provided a comprehensive overview of the current understanding of this pathway, including the key enzymes, their regulation, and methods for their study.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Detailed Kinetic Characterization of FADS3: A thorough understanding of the kinetic parameters of FADS3 with a wide range of ceramide substrates will be crucial for developing specific inhibitors or activators.
-
Elucidation of the Complete Regulatory Network: A deeper dive into the upstream signaling pathways that control FADS3 expression and activity will uncover novel targets for therapeutic intervention.
-
Structural Biology of FADS3: Determining the three-dimensional structure of FADS3, particularly its active site, will facilitate the rational design of potent and selective modulators.
-
Physiological and Pathophysiological Roles of this compound: Further studies using genetic models (e.g., FADS3 knockout mice) and advanced lipidomic analyses are needed to fully understand the biological functions of this compound-containing sphingolipids in health and disease.
By addressing these future directions, the scientific community can continue to unravel the complexities of sphingolipid metabolism and leverage this knowledge for the development of innovative therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-Phosphate Distribution in Human Plasma: Associations with Lipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Biosynthesis of the anti-lipid-microdomain sphingoid base 4,14-sphingadiene by the ceramide desaturase FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate, a bioactive sphingolipid abundantly stored in platelets, is a normal constituent of human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Presence of this compound and trans-monoenoic fatty acids in ceramide monohexosides of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Subcellular Localization of Sphingadienine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingadienine, a sphingoid long-chain base with two double bonds, is a constituent of sphingolipids in both plants (as 4,8-sphingadienine) and mammals (as 4,14-sphingadiene). While our understanding of the subcellular distribution of major sphingolipid classes has advanced significantly, specific quantitative data on the localization of this compound-containing sphingolipids remains limited. This guide synthesizes the current knowledge on the subcellular localization of sphingolipids to infer the likely distribution of this compound. It details the biosynthetic pathways, summarizes the known organellar lipid compositions, and provides an overview of the state-of-the-art experimental protocols for determining the subcellular localization of these lipids. This information is crucial for researchers investigating the roles of specific sphingolipids in cellular processes and for professionals in drug development targeting sphingolipid metabolism and signaling.
Introduction to this compound
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. This compound is a specific type of sphingoid base containing two double bonds in its aliphatic chain. Its structure varies between kingdoms:
-
In plants , the predominant form is 4,8-sphingadienine (d18:2Δ4,8) . It is a common long-chain base found in various plant sphingolipids, particularly glucosylceramides.
-
In mammals , 4,14-sphingadiene (d18:2Δ4,14) has been identified. Its synthesis is catalyzed by the enzyme Fatty Acid Desaturase 3 (FADS3).
The presence and distinct isomeric forms of this compound in plants and mammals suggest specialized roles in these organisms. Understanding its subcellular localization is a critical step in elucidating these functions.
Biosynthesis and Initial Localization
The de novo synthesis of all sphingolipids begins in the endoplasmic reticulum (ER) . This is where the foundational ceramide backbone is synthesized. In mammals, the FADS3 enzyme, which is responsible for introducing the second double bond to create 4,14-sphingadiene, is localized to the ER. This strongly indicates that the initial synthesis of this compound-containing ceramides (B1148491) occurs at the ER membrane.
From the ER, these newly synthesized ceramides are then transported to the Golgi apparatus for further modifications, such as the addition of head groups to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.
Subcellular Distribution of Sphingolipid Classes
While specific quantitative data for this compound is lacking, the distribution of the major sphingolipid classes it belongs to provides strong inferential evidence for its localization.
In Plants
In plants, sphingolipids are crucial components of various membranes, and their composition varies between different organelles. 4,8-sphingadienine is a known component of plant glucosylceramides.
Table 1: Subcellular Distribution of Major Sphingolipid Classes in Plant Cells
| Organelle | Major Sphingolipid Classes Present | Relative Abundance | Notes |
| Plasma Membrane | Glucosylceramides (GlcCers), Glycosyl Inositol Phosphoceramides (GIPCs) | High | Enriched in sphingolipids and sterols, forming microdomains. |
| Tonoplast (Vacuolar Membrane) | Glucosylceramides (GlcCers) | Moderate to High | Important for vacuolar function and integrity. |
| Endoplasmic Reticulum (ER) | Ceramides, Dihydroceramides | Low | Primarily the site of synthesis. |
| Golgi Apparatus | Complex Glycosphingolipids | Moderate | Site of complex sphingolipid synthesis and modification. |
| Mitochondria | Ceramides, Glucosylceramides | Low | Presence and role are still under active investigation. |
| Chloroplasts | Glucosylceramides, GIPCs | Low | Specific sphingolipid composition is being characterized. |
Note: The specific contribution of this compound-containing species to these sphingolipid pools is not well-quantified in the current literature.
In Mammals
In mammalian cells, sphingolipids are integral to the structure and function of cellular membranes, with a notable enrichment in the plasma membrane. 4,14-sphingadiene is incorporated into various sphingolipids.
Table 2: Subcellular Distribution of Major Sphingolipid Classes in Mammalian Cells
| Organelle | Major Sphingolipid Classes Present | Relative Abundance | Notes |
| Plasma Membrane | Sphingomyelin, Glycosphingolipids | High | A major component of the outer leaflet, involved in lipid rafts. |
| Endoplasmic Reticulum (ER) | Ceramides, Dihydroceramides | Low | Site of de novo synthesis, including the FADS3-mediated step. |
| Golgi Apparatus | Sphingomyelin, Glycosphingolipids | Moderate | Key site for the synthesis of complex sphingolipids from ceramide. |
| Endosomes/Lysosomes | Sphingomyelin, Glycosphingolipids | Variable | Involved in sphingolipid trafficking and degradation. |
| Mitochondria | Ceramides | Low | Implicated in apoptosis signaling. |
| Nucleus | Sphingomyelin, Ceramides | Low | Potential roles in signaling and gene regulation. |
Note: One study has suggested that sphingolipids containing 4,14-sphingadiene are preferentially located outside of lipid microdomains, implying a role in modulating membrane fluidity and organization.
Experimental Protocols for Determining Subcellular Localization
Several advanced techniques are employed to determine the subcellular localization of lipids. These methods can be broadly categorized into mass spectrometry-based and microscopy-based approaches.
Mass Spectrometry-Based Methods
4.1.1. Subcellular Fractionation followed by LC-MS/MS
This is a classical and powerful approach for the quantitative analysis of the lipid composition of organelles.
-
Principle: Cells or tissues are homogenized, and organelles are separated based on their physical properties (e.g., density, size) using differential centrifugation or density gradient centrifugation. The lipid content of each isolated fraction is then extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification of individual lipid species.
-
Protocol Outline:
-
Cell/Tissue Homogenization: Gentle disruption of cells to release organelles while maintaining their integrity.
-
Differential Centrifugation: A series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and microsomes (ER and Golgi fragments).
-
Density Gradient Centrifugation: Further purification of organelles on a sucrose (B13894) or other density gradient.
-
Lipid Extraction: Extraction of lipids from the purified organelle fractions using methods like Bligh-Dyer or Folch extraction.
-
LC-MS/MS Analysis: Separation of lipid species by liquid chromatography and their identification and quantification by tandem mass spectrometry.
-
4.1.2. Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI)
MALDI-MSI allows for the visualization of the spatial distribution of lipids directly in tissue sections.
-
Principle: A thin tissue section is coated with a matrix that absorbs laser energy. A laser is rastered across the tissue, desorbing and ionizing lipids at each point. The mass spectrometer then detects the mass-to-charge ratio of the ions, generating a mass spectrum for each pixel of the image.
-
Protocol Outline:
-
Tissue Sectioning: Cryosectioning of frozen tissue to obtain thin sections (typically 10-20 µm).
-
Matrix Application: Uniform coating of the tissue section with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) using a sprayer or sublimator.
-
MALDI-MSI Data Acquisition: Systematic laser irradiation of the sample surface and collection of mass spectra.
-
Image Generation: Reconstruction of images showing the spatial distribution of specific lipid ions.
-
Fluorescence Microscopy-Based Methods
These techniques utilize fluorescently labeled lipid analogs to visualize their distribution within cells.
-
Principle: Cells are incubated with a fluorescently tagged version of a sphingolipid precursor or a specific sphingolipid-binding probe. The fluorescent signal is then imaged using confocal or super-resolution microscopy to determine the subcellular localization.
-
Protocol Outline:
-
Cell Culture and Treatment: Cells are grown on coverslips and incubated with a fluorescent lipid analog (e.g., NBD-sphingosine) or a fluorescently tagged lipid-binding protein.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and permeabilized to allow entry of antibodies or other probes if needed.
-
Staining: Incubation with fluorescent probes for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria) to allow for colocalization analysis.
-
Imaging: Visualization using high-resolution fluorescence microscopy.
-
Image Analysis: Analysis of the fluorescent images to determine the colocalization of the lipid probe with specific organelle markers.
-
Signaling Pathways and Functional Implications
The specific roles of this compound in cellular signaling are still largely unexplored. However, the general functions of the sphingolipid classes it belongs to provide some clues.
-
Membrane Structure and Fluidity: The presence of a second double bond in this compound, particularly the cis-double bond in the mammalian 4,14-sphingadiene, introduces a kink in the acyl chain. This likely alters the packing of sphingolipids in the membrane, potentially influencing membrane fluidity and the formation of lipid microdomains. The observation that 4,14-sphingadiene-containing sphingolipids may be excluded from lipid rafts supports this hypothesis.
-
Plant Stress Responses: In plants, sphingolipids are known to be involved in responses to both biotic and abiotic stress. The specific composition of long-chain bases, including this compound, can change in response to environmental cues, suggesting a role in adaptation and signaling.
Further research is needed to elucidate the specific signaling pathways in which this compound and its metabolites participate.
Conclusion and Future Directions
This compound represents a structurally distinct class of sphingoid bases with likely specialized functions in plants and mammals. While its de novo synthesis is initiated in the endoplasmic reticulum, its precise quantitative distribution across different subcellular compartments is yet to be determined. The advancement of high-resolution mass spectrometry imaging and super-resolution microscopy, coupled with the development of specific molecular probes, will be instrumental in mapping the exact subcellular landscape of this compound. A deeper understanding of its localization will be pivotal for unraveling its specific roles in membrane biology and cellular signaling, and for identifying new therapeutic targets in the realm of sphingolipid metabolism.
An In-depth Technical Guide to the Interaction of Sphingadienine with Membrane Lipid Rafts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between sphingadienine and membrane lipid rafts. Given the nascent stage of direct research on this compound's role within these microdomains, this document synthesizes current knowledge on closely related sphingolipids, such as sphingomyelin (B164518) and ceramide, to infer and contextualize the potential behavior and functional implications of this compound. This guide is intended to serve as a foundational resource, offering detailed experimental protocols and conceptual frameworks to stimulate further investigation into this specific area of membrane biology.
Introduction to this compound and Lipid Rafts
This compound is a sphingoid base, a fundamental component of sphingolipids, characterized by a long-chain unsaturated hydrocarbon tail.[1] Structurally, it is similar to sphingosine (B13886) but contains an additional double bond in its aliphatic chain.[1] Sphingolipids, including their metabolic derivatives, are crucial signaling molecules involved in a variety of cellular processes such as apoptosis, cell cycle regulation, and inflammation.[1][2]
Membrane lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane.[2][3] These microdomains are more ordered and tightly packed than the surrounding bilayer, creating a distinct liquid-ordered (Lo) phase that floats in the more fluid liquid-disordered (Ld) phase of the membrane.[2][4] Lipid rafts serve as organizing centers for the assembly of signaling molecules, facilitating kinetically favorable interactions necessary for signal transduction.[3] The enrichment of sphingolipids within these domains underscores their importance in raft structure and function.
While direct studies on this compound's interaction with lipid rafts are limited, its structural similarity to other raft-associated sphingolipids suggests it likely partitions into these domains, where it may modulate membrane properties and participate in signaling cascades. One study has shown that 4,8-sphingadienine can activate the production of ceramide, a key signaling lipid known to form ceramide-rich platforms within lipid rafts.[5]
Quantitative Data on Sphingolipid Interaction with Lipid Rafts
Direct quantitative data for this compound's interaction with lipid rafts is not yet available in the scientific literature. However, data from closely related sphingolipids, particularly fluorescently labeled sphingomyelin (SM) analogs, can provide valuable insights into the potential partitioning behavior of this compound. The following tables summarize key quantitative parameters for the interaction of these analogs with model membrane systems that mimic lipid rafts.
Table 1: Partition Coefficient of Fluorescent Sphingomyelin Analogs in Model Membranes
| Fluorescent SM Analog | Model Membrane System | Partition Coefficient (%Lo) | Reference |
| NBD-SM | GUVs (DOPC/BSM/Chol) | ~30% | [6] |
| Atto594-SM | GUVs (DOPC/BSM/Chol) | ~40% | [7] |
| 594neg-SM | Live Cell PM | Partitions to raft domains | [8] |
GUVs: Giant Unilamellar Vesicles; DOPC: Dioleoylphosphatidylcholine; BSM: Brain Sphingomyelin; Chol: Cholesterol; PM: Plasma Membrane. %Lo represents the percentage of the analog found in the liquid-ordered (raft-like) phase.
Table 2: Effect of Lipid Raft Disruptors on General Membrane Fluidity
| Disruptor | Mechanism | Effect on Membrane Fluidity | Reference |
| Methyl-β-cyclodextrin (MCD) | Cholesterol depletion | Increases fluidity | [9][10] |
| Sphingomyelinase (SMase) | Sphingomyelin hydrolysis to ceramide | Decreases fluidity (increases stiffness) | [9][10] |
| Myriocin | Inhibition of sphingolipid synthesis | Decreases fluidity (increases stiffness) | [9][10] |
These data suggest that sphingolipids show a preference for the ordered environment of lipid rafts, and that alterations in sphingolipid content can significantly impact the physical properties of the cell membrane. It is plausible that this compound exhibits similar partitioning behavior and effects on membrane fluidity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of sphingolipids with membrane lipid rafts. These protocols can be adapted for the investigation of this compound.
3.1. Isolation of Lipid Rafts (Detergent-Free Method)
This protocol is adapted from methods that avoid the use of detergents, which can introduce artifacts.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Sucrose (B13894) solutions (45%, 35%, and 5% w/v in hypotonic buffer)
-
Ultracentrifuge and tubes
Procedure:
-
Grow cells to confluency in appropriate culture dishes.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a centrifuge tube and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold hypotonic buffer and incubate on ice for 30 minutes to induce swelling.
-
Homogenize the swollen cells using a Dounce homogenizer (20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant) and mix it with an equal volume of 45% sucrose solution to achieve a final concentration of approximately 22.5% sucrose.
-
Place this mixture at the bottom of an ultracentrifuge tube.
-
Carefully layer 6 mL of 35% sucrose solution on top, followed by 3 mL of 5% sucrose solution.
-
Centrifuge at 200,000 x g for 18 hours at 4°C.
-
Lipid rafts will be visible as an opaque band at the interface of the 5% and 35% sucrose layers.
-
Carefully collect the lipid raft fraction using a pipette.
3.2. Visualization of Sphingolipid Distribution by Fluorescence Microscopy
This protocol describes the use of fluorescently labeled sphingolipid analogs to visualize their distribution within the plasma membrane of live cells.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
Fluorescently labeled this compound analog (if available) or a suitable sphingolipid analog (e.g., NBD-SM, Atto594-SM)
-
Live-cell imaging medium
-
Confocal or super-resolution microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Prepare a labeling solution by diluting the fluorescent sphingolipid analog in live-cell imaging medium to the desired concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C.
-
Wash the cells three times with pre-warmed imaging medium to remove excess probe.
-
Image the cells using a confocal or super-resolution microscope. Use appropriate laser lines and emission filters for the chosen fluorophore.
-
Analyze the images to determine the localization of the fluorescent analog. Co-localization with known raft markers (e.g., fluorescently tagged cholera toxin B subunit for GM1, or GFP-tagged flotillin) can confirm partitioning into lipid rafts.
3.3. Analysis of Sphingolipid Content in Lipid Rafts by Mass Spectrometry
This protocol outlines the general steps for analyzing the lipid composition of isolated lipid raft fractions using mass spectrometry.
Materials:
-
Isolated lipid raft fraction (from Protocol 3.1)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for sphingolipids
-
Mass spectrometer (e.g., MALDI-TOF, ESI-MS)
Procedure:
-
To the isolated lipid raft fraction, add a known amount of an appropriate internal standard for this compound (or a related sphingolipid).
-
Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the mass spectrometer.
-
Analyze the sample by mass spectrometry. For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate. For ESI-MS, the sample is infused directly into the ion source.
-
Acquire mass spectra in the appropriate mass range for this compound and other sphingolipids.
-
Identify this compound based on its specific mass-to-charge ratio (m/z).
-
Quantify the amount of this compound relative to the internal standard.
Signaling Pathways and Visualizations
The interaction of this compound with lipid rafts can initiate or modulate cellular signaling pathways. While specific pathways directly triggered by this compound are still under investigation, a plausible mechanism involves its conversion to other bioactive sphingolipids, such as ceramide.
4.1. Hypothesized this compound-to-Ceramide Signaling Pathway in Lipid Rafts
One potential signaling role for this compound is its enzymatic conversion to ceramide within lipid rafts.[5] The accumulation of ceramide can lead to the formation of larger, more stable signaling platforms known as ceramide-rich platforms (CRPs).[11][12] These platforms can then recruit specific effector proteins to initiate downstream signaling events, such as those involved in apoptosis or inflammatory responses.
Caption: Hypothesized signaling pathway of this compound in a lipid raft.
4.2. Experimental Workflow for Studying this compound-Raft Interaction
The following diagram illustrates a logical workflow for investigating the interaction of this compound with membrane lipid rafts, from initial characterization to functional analysis.
References
- 1. Ceramide microdomains: the major influencers of the sphingolipid media platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,8-Sphingadienine and 4-hydroxy-8-sphingenine activate ceramide production in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. levental-lab.com [levental-lab.com]
- 7. Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide-rich platforms in transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Sphingadienine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingadienine (d18:2) is a di-unsaturated sphingoid base that is a key component of certain sphingolipids. Its quantification is crucial for understanding its role in various physiological and pathological processes. This document provides a detailed protocol for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes information on the biosynthesis of this compound and its known signaling context.
Introduction
Sphingolipids are a class of lipids that play critical roles as structural components of cell membranes and as signaling molecules involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. This compound is a sphingoid long-chain base characterized by the presence of two double bonds in its 18-carbon backbone. The enzyme Fatty Acid Desaturase 3 (FADS3) has been identified as the Δ14Z sphingoid base desaturase responsible for introducing the second double bond to create this compound from a sphingosine (B13886) precursor. While the roles of other sphingolipids like sphingosine-1-phosphate (S1P) are well-studied, the specific functions of this compound are an emerging area of research. Accurate and sensitive quantification of this compound is essential to further elucidate its biological significance. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of low-abundance lipids like this compound in complex biological samples.
Data Presentation
The following table summarizes quantitative data for a phosphorylated form of this compound, (4E,14Z)-sphingadienine-C18-1-phosphate (S1P-d18:2), in human plasma and serum. This data can be used as a reference for expected concentration ranges, although levels of free this compound may differ.
| Analyte | Matrix | Concentration/Cutoff Value | Reference |
| (4E,14Z)-sphingadienine-C18-1-phosphate (S1P-d18:2) | Human Plasma | ≤0.085 µg/mL | [1] |
| (4E,14Z)-sphingadienine-C18-1-phosphate (S1P-d18:2) | Human Serum | ≤0.154 µg/mL | [1] |
Experimental Protocols
Sample Preparation (from Plasma/Serum)
This protocol is adapted from established methods for sphingolipid extraction from plasma.
Materials:
-
Human plasma or serum samples
-
Internal Standard (IS): d7-sphingosine or a commercially available odd-chain sphingolipid standard (e.g., d17:1 sphingosine)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 10 µL of the internal standard solution (e.g., 1 µM d7-sphingosine in methanol).
-
Add 750 µL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform (2:1, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at 4°C for 30 minutes to allow for protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column:
-
A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of sphingoid bases.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
Gradient Elution:
-
Flow rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 40 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 40 |
| 20.0 | 40 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode:
-
Positive Electrospray Ionization (ESI+).
MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Cone Gas Flow: 50 - 100 L/hr
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions are proposed for this compound (d18:2) based on its structure and known fragmentation patterns of similar sphingolipids. The collision energy (CE) should be optimized for the specific instrument used. A precursor ion scan for m/z 262.4 can be used to identify potential sphingadienes in a sample.[2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound (d18:2) | 298.3 | 280.3 | 15 |
| 262.3 | 25 | ||
| Internal Standard (d7-sphingosine) | 307.3 | 289.3 | 15 |
| 271.3 | 25 |
For complex sphingolipids containing a this compound backbone, the fragmentation will differ. For example, for sphingomyelin (B164518) (SM) containing a d18:2 backbone, a characteristic product ion of m/z 184.1 (phosphorylcholine headgroup) is observed.
| Analyte Example | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| SM(d18:2/14:0) | 673.5 | 184.1 | 25 | [4] |
| SM(d18:2/22:0) | 785.7 | 184.1 | 25 | [5] |
Visualizations
Caption: Biosynthesis of this compound-containing Sphingolipids.
Caption: Experimental Workflow for this compound Quantification.
References
- 1. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Metabolomics Portal - Methods [metabolomics.baker.edu.au]
- 5. Metabolomics Portal - Methods [metabolomics.baker.edu.au]
Application Notes and Protocols: Fluorescent Labeling of Sphingadienine for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and cell migration.[1][2] Sphingadienine, a sphingoid base with two double bonds, is a known constituent of plant and some animal sphingolipids.[3][4] Understanding its subcellular localization and dynamic trafficking is crucial for elucidating its specific biological functions. This document provides a detailed methodology for the proposed fluorescent labeling of this compound and its application in live-cell imaging, enabling researchers to visualize its distribution and movement within living cells.
Due to the absence of commercially available fluorescent probes specifically for this compound, we propose the synthesis of a this compound analog conjugated to a BODIPY™ fluorophore (BODIPY-Sphingadienine). BODIPY dyes are well-suited for lipid labeling due to their high molar absorptivity, high fluorescence quantum yields, and relative insensitivity to the polarity of their environment.[5][6]
Proposed Fluorescent Probe: BODIPY-Sphingadienine
The proposed probe, BODIPY-Sphingadienine, would be synthesized by conjugating a BODIPY fluorophore to the amino group of this compound. This approach has been successfully used for other sphingolipids like sphingosine (B13886).[2][7] The resulting probe is expected to mimic the behavior of endogenous this compound, allowing for its visualization by fluorescence microscopy.
Hypothetical Photophysical and Chemical Properties
The following table summarizes the expected properties of the proposed BODIPY-Sphingadienine probe, based on known characteristics of similar BODIPY-lipid conjugates.[6][8][9][10]
| Property | Value |
| Molecular Formula | C₃₇H₅₆BF₂N₃O₂ |
| Molecular Weight | 639.67 g/mol |
| Excitation Maximum (λex) | ~505 nm |
| Emission Maximum (λem) | ~511 nm |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | >0.9 |
| Solubility | Soluble in ethanol (B145695), DMSO, DMF |
| Appearance | Orange solid |
Experimental Protocols
I. Synthesis of BODIPY-Sphingadienine (Proposed)
This protocol is a proposed synthetic route based on established methods for synthesizing similar fluorescent sphingolipid analogs.[2][11]
Materials:
-
This compound
-
BODIPY FL-X, succinimidyl ester (or similar reactive BODIPY dye)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution to act as a base.
-
In a separate vial, dissolve the reactive BODIPY dye in anhydrous DCM.
-
Slowly add the BODIPY solution to the this compound solution with constant stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the BODIPY-Sphingadienine conjugate.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
II. Live-Cell Labeling and Imaging Protocol
This protocol outlines the steps for labeling cultured mammalian cells with the synthesized BODIPY-Sphingadienine probe for subsequent live-cell imaging.
Materials:
-
Cultured mammalian cells (e.g., HeLa, COS-7) on glass-bottom dishes or coverslips
-
BODIPY-Sphingadienine stock solution (1 mM in ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Preparation of BODIPY-Sphingadienine/BSA Complex:
-
In a glass test tube, evaporate 50 µL of the 1 mM BODIPY-Sphingadienine stock solution under a stream of nitrogen, followed by vacuum for at least 1 hour.
-
Resuspend the dried lipid in 200 µL of absolute ethanol.
-
In a separate tube, dissolve fatty acid-free BSA in HBSS/HEPES to a concentration of 0.34 mg/mL.
-
Add the ethanolic BODIPY-Sphingadienine solution to the BSA solution with vortexing to obtain a final lipid concentration of 5 µM.
Cell Labeling Procedure: [12]
-
Grow cells on glass-bottom dishes to 70-80% confluency.
-
Wash the cells twice with pre-warmed HBSS/HEPES.
-
Incubate the cells with the 5 µM BODIPY-Sphingadienine/BSA complex in HBSS/HEPES for 30 minutes at 37°C in a CO₂ incubator.
-
Remove the labeling solution and wash the cells three times with pre-warmed complete culture medium.
-
Add fresh, pre-warmed complete culture medium to the cells.
Live-Cell Imaging:
-
Place the labeled cells on the stage of a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).
-
Use a standard FITC/GFP filter set (e.g., excitation ~490 nm, emission ~525 nm) to visualize the BODIPY-Sphingadienine fluorescence.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
-
For time-lapse imaging, acquire images at desired intervals to track the dynamic localization of the probe.
III. Co-localization with Organelle-Specific Markers
To determine the subcellular localization of BODIPY-Sphingadienine, co-staining with organelle-specific fluorescent markers is recommended.
Procedure:
-
Following the BODIPY-Sphingadienine labeling protocol, incubate the cells with a commercially available organelle-specific tracker (B12436777) (e.g., ER-Tracker™, MitoTracker™, LysoTracker™) according to the manufacturer's instructions.
-
Ensure that the fluorescent spectra of the organelle tracker and BODIPY-Sphingadienine are compatible for multi-channel imaging.
-
Acquire images in separate channels for BODIPY-Sphingadienine and the organelle marker.
-
Merge the images to visualize co-localization.
Data Visualization
General Experimental Workflow
Caption: Workflow for fluorescent labeling and imaging of this compound.
De Novo Sphingolipid Biosynthesis Pathway
The following diagram illustrates the general de novo sphingolipid biosynthesis pathway, highlighting the central role of ceramide, from which more complex sphingolipids are derived. This compound is a sphingoid base that, like sphingosine, can be acylated to form ceramides.[13][14][15][16][17]
Caption: Simplified de novo sphingolipid biosynthesis pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Low probe concentration- Insufficient incubation time- Photobleaching | - Increase BODIPY-Sphingadienine concentration (e.g., up to 10 µM)- Optimize incubation time (e.g., 15-60 minutes)- Reduce laser power and exposure time during imaging |
| High Background | - Incomplete removal of unbound probe- Probe aggregation | - Increase the number and duration of wash steps- Ensure proper complexation with BSA |
| Cell Toxicity/Altered Morphology | - High probe concentration- Solvent toxicity | - Perform a dose-response experiment to find the optimal non-toxic concentration- Ensure the final ethanol concentration in the medium is below 0.1% |
| Phototoxicity | - High laser power- Prolonged exposure | - Use the lowest possible laser intensity- Reduce the frequency of image acquisition in time-lapse experiments |
Conclusion
The proposed BODIPY-Sphingadienine probe and the associated protocols provide a framework for researchers to investigate the subcellular localization and dynamics of this compound in living cells. This approach will enable a deeper understanding of the biological roles of this specific sphingolipid and its involvement in various cellular pathways and disease states. The methodologies described herein are based on well-established techniques for labeling other sphingolipids and can be adapted and optimized for specific cell types and experimental questions.
References
- 1. Chemical synthesis of fluorescent glycero- and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H35NO2 | CID 42608343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LipidBank - Long chain base and Ceramide [lipidbank.jp]
- 5. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. A new, long-wavelength borondipyrromethene sphingosine for studying sphingolipid dynamics in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 17. Sphinganine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled Sphingadienine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as bioactive signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Sphingadienine (d18:2), a sphingoid base with two double bonds, is an important but less studied component of the sphingolipidome. Recent research has identified Fatty Acid Desaturase 3 (FADS3) as the enzyme responsible for converting sphingosine (B13886) to this compound by introducing a second double bond.[2] To elucidate the precise metabolic fate and signaling roles of this compound, stable isotope-labeled tracers are invaluable tools.[3]
These application notes provide a comprehensive guide for the synthesis of a stable isotope-labeled this compound tracer and its application in metabolic tracing studies in cell culture, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables present illustrative quantitative data from a hypothetical metabolic tracing experiment using a stable isotope-labeled this compound analog (e.g., D-erythro-sphingadienine-¹³C₁₈). The data showcases the incorporation of the labeled this compound into various downstream sphingolipid species over time in cultured cells.
Table 1: Incorporation of Labeled this compound into Ceramide Species
| Time (hours) | Labeled C16:0-Ceramide (d18:2/16:0) (pmol/mg protein) | Labeled C18:0-Ceramide (d18:2/18:0) (pmol/mg protein) | Labeled C24:0-Ceramide (d18:2/24:0) (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 15.2 ± 1.8 | 8.5 ± 0.9 | 2.1 ± 0.3 |
| 6 | 45.7 ± 4.2 | 25.1 ± 2.5 | 6.8 ± 0.7 |
| 12 | 88.3 ± 7.9 | 48.9 ± 5.1 | 14.2 ± 1.5 |
| 24 | 121.5 ± 11.3 | 67.4 ± 6.8 | 20.5 ± 2.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Formation of Downstream Labeled Sphingolipid Metabolites
| Time (hours) | Labeled this compound-1-Phosphate (pmol/mg protein) | Labeled Sphingomyelin (d18:2/18:1) (pmol/mg protein) | Labeled Glucosylceramide (d18:2/18:0) (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 5.1 ± 0.6 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| 6 | 18.9 ± 2.1 | 4.5 ± 0.5 | 3.1 ± 0.4 |
| 12 | 35.4 ± 3.8 | 9.8 ± 1.1 | 6.9 ± 0.8 |
| 24 | 52.1 ± 5.5 | 18.2 ± 1.9 | 13.4 ± 1.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Proposed Synthesis of Stable Isotope-Labeled D-erythro-Sphingadienine
This protocol describes a proposed multi-step synthesis of a stable isotope-labeled D-erythro-sphingadienine, starting from a labeled precursor. The synthesis of D-erythro-sphingosine analogs is well-established and serves as the foundation for this proposed route.[4][5] The key challenge is the introduction of the second double bond, which is accomplished biologically by the FADS3 desaturase.[6] This protocol outlines a chemical approach to achieve this transformation.
Materials:
-
¹³C- or ²H-labeled long-chain fatty acid (e.g., ¹³C₁₆-Palmitic acid)
-
L-serine methyl ester hydrochloride
-
Protecting group reagents (e.g., Boc-anhydride, TBDMS-Cl)
-
Grignard reagents
-
Dess-Martin periodinane
-
Wittig reagent or Horner-Wadsworth-Emmons reagent
-
Reducing agents (e.g., NaBH₄)
-
Desaturation reagents (e.g., N-iodosuccinimide, DBU)
-
Solvents (DCM, THF, Methanol (B129727), etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Labeled Sphingosine Precursor:
-
Synthesize a stable isotope-labeled D-erythro-sphingosine derivative using an established method.[1] This typically involves the coupling of a labeled long-chain aldehyde (derived from the labeled fatty acid) with a protected serine derivative.
-
Protect the amino and hydroxyl groups of the sphingosine backbone (e.g., with Boc and silyl (B83357) ethers).
-
-
Introduction of the Second Double Bond (Proposed):
-
Selectively deprotect the primary hydroxyl group at C1.
-
Oxidize the primary alcohol to an aldehyde.
-
Perform a Wittig or Horner-Wadsworth-Emmons reaction to introduce a carbon-carbon double bond at a position that will ultimately become the C14-C15 double bond after chain extension.
-
Alternatively, introduce a functional group (e.g., a halide or sulfonate) at a suitable position on the alkyl chain that can be eliminated to form the double bond. A common method involves iodination followed by elimination with a non-nucleophilic base like DBU.
-
-
Deprotection and Purification:
-
Remove all protecting groups under appropriate acidic or basic conditions.
-
Purify the final stable isotope-labeled this compound product using silica gel column chromatography.
-
Characterize the final product by NMR and high-resolution mass spectrometry to confirm its structure and isotopic enrichment.
-
Caption: Proposed workflow for the chemical synthesis of stable isotope-labeled this compound.
Protocol 2: Metabolic Tracing in Cell Culture
This protocol outlines the use of the synthesized stable isotope-labeled this compound to trace its metabolic fate in a mammalian cell line.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research question)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Stable isotope-labeled this compound stock solution (in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Internal standards for various sphingolipid classes (e.g., C17-sphingosine, C17-ceramide)[7]
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
Prepare a working solution of the labeled this compound in complete culture medium. A final concentration of 1-10 µM is a good starting point, but should be optimized.
-
Remove the old medium, wash the cells once with PBS, and add the medium containing the labeled tracer.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent metabolism.
-
-
Cell Harvest and Lipid Extraction:
-
At each time point, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a known amount of internal standard cocktail to each well. This is crucial for accurate quantification.
-
Harvest the cells by scraping in a suitable solvent for lipid extraction. A common method is a modified Bligh-Dyer extraction using a mixture of chloroform (B151607) and methanol.[8]
-
Perform the lipid extraction by adding water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or the initial mobile phase).
-
Caption: Experimental workflow for metabolic tracing with labeled this compound.
Protocol 3: LC-MS/MS Analysis of Labeled Sphingolipids
This protocol provides a general framework for the analysis of labeled sphingolipids by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
HILIC or C18 reverse-phase column
-
Mobile phase A (e.g., Acetonitrile with 0.2% formic acid)
-
Mobile phase B (e.g., Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate)
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract into the LC-MS/MS system.
-
Use a suitable chromatographic method to separate the different sphingolipid species. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for separating sphingolipids based on their polar head groups.[9]
-
Employ a gradient elution from high organic to increasing aqueous content to resolve the analytes.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of the labeled this compound and its expected metabolites.[10]
-
For each analyte, define a precursor ion (the m/z of the labeled lipid) and a product ion (a characteristic fragment, often corresponding to the sphingoid base backbone).
-
Create an inclusion list of the m/z values for the labeled tracer and all anticipated downstream labeled metabolites (e.g., labeled ceramides, sphingomyelin, etc.).
-
-
Data Analysis:
-
Integrate the peak areas for each labeled analyte and its corresponding internal standard.
-
Calculate the concentration of each labeled sphingolipid by normalizing its peak area to the peak area of the appropriate internal standard and using a calibration curve.
-
Correct for the natural isotopic abundance of the unlabeled species.
-
Plot the concentration of each labeled metabolite over time to determine the kinetics of this compound metabolism.
-
Sphingolipid Metabolism and Signaling
The introduction of stable isotope-labeled this compound allows for the direct tracing of its conversion into other bioactive sphingolipids. Sphingolipids are key players in numerous signaling pathways.[11] Ceramide and sphingosine-1-phosphate (S1P) are two well-known examples with often opposing effects on cell fate.[10]
Caption: Simplified overview of this compound metabolism.
By tracing the flow of the isotope label from this compound into ceramides, sphingomyelin, glycosphingolipids, and this compound-1-phosphate, researchers can quantify the flux through these key metabolic pathways and gain a deeper understanding of the unique biological roles of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of d-erythro-sphingosine and d-erythro-ceramide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. uniprot.org [uniprot.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Sphingadienine-Specific ELISA Kit: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sphingadienine (d18:2) is a bioactive sphingoid base that plays a significant role in various cellular processes. As a metabolite of dietary glucosylceramides, it has been shown to influence skin health by promoting the endogenous production of ceramides, which are crucial for maintaining the skin's barrier function[1][2][3]. Furthermore, this compound exhibits anti-inflammatory properties, suggesting its potential as a therapeutic agent[4]. To facilitate further research into the biological functions and therapeutic potential of this compound, we have developed a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) kit for its quantification in various biological samples.
This document provides detailed application notes and protocols for the this compound-specific ELISA kit.
Assay Principle
This kit employs a competitive ELISA format for the quantitative determination of this compound. A known amount of this compound is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells along with a specific anti-Sphingadienine antibody, the this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the captured anti-Sphingadienine antibody. Following another wash, a substrate solution is added, and the color development is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of this compound in the unknown samples.
Visualizing the Competitive ELISA Workflow
References
- 1. 4,8-Sphingadienine and 4-hydroxy-8-sphingenine activate ceramide production in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,8-Sphingadienine and 4-hydroxy-8-sphingenine activate ceramide production in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary sphingolipids improve skin barrier functions via the upregulation of ceramide synthases in the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Proper Handling and Storage of Sphingadienine Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingadienine, a sphingoid base with two double bonds, is a critical bioactive lipid involved in various cellular processes. As an analytical standard, its purity and stability are paramount for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the proper handling, storage, and use of this compound analytical standards in a research setting. Adherence to these guidelines will ensure the integrity of the standard and the reliability of the data generated.
Properties and Stability of this compound
This compound is a lipophilic molecule susceptible to degradation through oxidation, particularly at its double bonds, and by enzymatic activity. While specific stability studies on (4E,14Z)-sphingadienine are not extensively published, general principles for handling unsaturated lipids and sphingolipids should be strictly followed.
Key Considerations:
-
Oxidation: The two double bonds in the this compound backbone are prone to oxidation. Exposure to air (oxygen) and light can accelerate this process, leading to the formation of various oxidation byproducts and a decrease in the purity of the standard.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation. Long-term storage should be at low temperatures to minimize degradation.
-
Enzymatic Degradation: If working with biological samples, endogenous enzymes can metabolize this compound. Proper sample preparation and the use of enzyme inhibitors may be necessary.
-
pH: Extreme pH conditions can also lead to the degradation of the molecule. It is advisable to maintain a neutral pH environment whenever possible.
Recommended Storage and Handling Procedures
To maintain the integrity of this compound analytical standards, the following storage and handling procedures are recommended:
Table 1: Storage and Handling Recommendations for this compound Analytical Standards
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store the solid standard at -20°C or below in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). | Minimizes thermal degradation and oxidation. Amber glass protects from light-induced degradation. Inert gas displaces oxygen. |
| Short-Term Storage | For solutions, store at -20°C in tightly sealed, amber glass vials. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. | Prevents degradation of the solution and minimizes the impact of temperature fluctuations. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the standard. Handle the standard in a clean, dry environment, preferably under an inert gas. Use clean, dedicated spatulas and glassware. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | Prevents contamination and degradation from atmospheric moisture and oxygen. Ensures user safety. |
| Light Exposure | Minimize exposure to all light sources, especially UV light. Use amber vials and work in a dimly lit area or with yellow light when handling the standard or its solutions. | Protects the double bonds from photo-oxidation. |
| Solvent Selection | Use high-purity, peroxide-free solvents for preparing solutions. Solvents should be degassed to remove dissolved oxygen. | Prevents contamination and solvent-induced degradation. |
Preparation of Stock Solutions
Table 2: Solubility of Sphingolipids in Common Organic Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Ethanol (B145695) | Soluble | A common solvent for preparing stock solutions for cell culture experiments. |
| Methanol | Soluble | Often used in analytical chemistry for sample preparation and as a mobile phase component in liquid chromatography. |
| DMSO | Soluble | A good solvent for preparing highly concentrated stock solutions. However, it can be toxic to cells at higher concentrations. |
| Chloroform | Soluble | Often used in lipid extractions. Ensure it is of high purity and free of acidic impurities. |
| Acetonitrile | Soluble | A common mobile phase component in reversed-phase and HILIC chromatography. |
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound analytical standard (solid)
-
High-purity organic solvent (e.g., ethanol, methanol, or DMSO)
-
Calibrated analytical balance
-
Volumetric flask (amber glass)
-
Glass syringe or pipette
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound accurately using an analytical balance.
-
Transfer the weighed solid to a clean, amber volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to smaller amber glass vials for storage at -20°C.
-
Experimental Protocols
The following are example protocols for the use of this compound analytical standards in common analytical and cell-based assays.
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound in biological samples. Optimization of chromatographic and mass spectrometric parameters will be necessary for specific applications.
Protocol 2: HPLC-MS/MS Analysis of this compound
-
Sample Preparation (Lipid Extraction):
-
To a 100 µL biological sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., a deuterated or C17-analog of this compound).
-
Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Bligh-Dyer extraction with chloroform:methanol:water.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
-
-
HPLC Conditions (Example for HILIC):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over the run.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific adducts formed (e.g., [M+H]+).
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve using the this compound analytical standard at a range of concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
In Vitro Cell-Based Assay
This protocol describes a general procedure for treating cells with this compound to study its effects on cellular processes.
Protocol 3: Treatment of Cultured Cells with this compound
-
Preparation of Treatment Medium:
-
Prepare a stock solution of this compound in a cell culture-compatible solvent like ethanol or DMSO.
-
On the day of the experiment, dilute the stock solution in a serum-free or low-serum cell culture medium to the desired final concentrations. It is important to ensure the final solvent concentration is not toxic to the cells (typically <0.1%).
-
To improve solubility and delivery to cells, this compound can be complexed with bovine serum albumin (BSA).
-
-
Cell Treatment:
-
Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Remove the existing culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the treatment medium containing different concentrations of this compound (and a vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells.
-
The cells can then be used for various downstream analyses, such as:
-
Lipidomics: To analyze changes in the cellular lipid profile.
-
Western Blotting: To examine changes in protein expression or phosphorylation in signaling pathways.
-
Gene Expression Analysis (qPCR or RNA-seq): To study changes in gene transcription.
-
Cell Viability/Proliferation Assays: To assess the effect of this compound on cell growth.
-
Apoptosis Assays: To determine if this compound induces programmed cell death.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of this compound and a general workflow for its analysis.
Caption: this compound Metabolism Pathway.
Caption: Analytical Workflow for this compound.
Conclusion
The proper handling and storage of this compound analytical standards are essential for obtaining high-quality, reliable data in research. By following the guidelines outlined in these application notes and protocols, researchers can minimize degradation of the standard and ensure the accuracy of their experimental outcomes. As with any analytical standard, it is crucial to refer to the manufacturer's specific recommendations provided with the product.
Solid-Phase Extraction for Sphingadienine Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingadienine, a sphingoid base with two double bonds, is a critical bioactive lipid involved in various cellular processes. As a key component of the sphingolipid signaling pathway, its accurate quantification and purification are paramount for research into its physiological and pathological roles. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and purification of this compound from complex biological matrices, enabling more accurate downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed application note and protocol for the purification of this compound using solid-phase extraction. The methodologies described are based on established principles of sphingolipid fractionation and can be adapted and optimized for specific research needs.
Sphingolipid Signaling Pathway
Sphingolipids are not only structural components of cell membranes but also key signaling molecules. The metabolism of sphingolipids generates a variety of bioactive molecules, including this compound, that regulate fundamental cellular processes like proliferation, apoptosis, and stress responses. Understanding this pathway is crucial for contextualizing the importance of this compound purification.[1]
Experimental Protocols
The purification of this compound from a biological sample is a multi-step process involving lipid extraction followed by solid-phase extraction. The following protocols provide a general framework that should be optimized for each specific application and sample type.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a modified Bligh and Dyer method suitable for the extraction of total lipids, including sphingolipids, from cultured cells or tissues.
Materials:
-
Homogenizer
-
Glass centrifuge tubes
-
Deionized water
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform:methanol (1:2, v/v). For every 100 mg of tissue or 1x10^7 cells, use 3 mL of the solvent mixture.
-
Phase Separation: To the homogenate, add 1 mL of chloroform and 1 mL of deionized water for every 3 mL of the initial solvent mixture. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -20°C or -80°C until further processing.
Protocol 2: Solid-Phase Extraction for this compound Purification
This protocol describes the use of a C18 SPE cartridge for the separation of this compound from other lipid classes. C18 cartridges are highly hydrophobic and are effective at retaining nonpolar compounds like sphingoid bases from aqueous matrices.[2]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Methanol
-
Chloroform
-
Deionized water
-
0.1% Trifluoroacetic acid (TFA) in water (v/v)
-
50% Acetonitrile in water with 0.1% TFA (v/v/v)
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Follow with 3 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in 1 mL of the initial mobile phase used for your LC-MS/MS analysis (e.g., a low percentage of organic solvent in water).
-
Load the reconstituted sample onto the conditioned C18 cartridge.
-
-
Washing (Interference Elution):
-
Wash the cartridge with 2 mL of 0.1% TFA in water to remove highly polar, water-soluble interferences.
-
-
Elution of this compound:
-
Elute the this compound fraction with 2 mL of 50% acetonitrile in water containing 0.1% TFA. The exact percentage of organic solvent may need to be optimized to ensure complete elution of this compound while leaving more nonpolar lipids on the column.
-
-
Drying and Reconstitution:
-
Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitute the purified this compound in a small, precise volume of a solvent compatible with your downstream analytical method (e.g., mobile phase for LC-MS/MS).
-
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound using solid-phase extraction.
Data Presentation
Quantitative analysis of this compound purification efficiency should be meticulously documented. The following tables provide a template for recording and comparing key metrics such as recovery and purity.
Table 1: Recovery of this compound using C18-SPE
| Sample ID | Initial Amount (ng) | Amount after SPE (ng) | Recovery (%) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| Average | |||
| SD |
Recovery (%) = (Amount after SPE / Initial Amount) x 100
Table 2: Purity of this compound Fraction
| Sample ID | Peak Area of this compound | Total Peak Area of Eluate | Purity (%) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| Average | |||
| SD |
Purity (%) = (Peak Area of this compound / Total Peak Area of Eluate) x 100
Conclusion
The solid-phase extraction method outlined in this application note provides a reliable and efficient means of purifying this compound from complex biological samples. The provided protocols for lipid extraction and SPE, along with the workflow diagram and data presentation tables, offer a comprehensive guide for researchers. Optimization of the SPE wash and elution steps is critical to achieve the highest recovery and purity for specific sample types and should be tailored to individual experimental needs. This will ultimately lead to more accurate and reliable data in the study of this compound's role in health and disease.
References
Application Note: Structural Confirmation of Sphingadienine using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of bioactive lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] Among the vast array of sphingolipid species, sphingadienine, a sphingoid base with two double bonds in its aliphatic chain, is of growing interest due to its potential involvement in cellular signaling and disease pathogenesis. Accurate structural confirmation of this compound is paramount for elucidating its precise biological functions and for the development of targeted therapeutics. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the detailed structural characterization and quantification of sphingolipids like this compound.[3][4] This application note provides detailed protocols for the extraction, analysis, and structural confirmation of this compound from biological samples using LC-HRMS.
Sphingolipid Signaling Pathway
Sphingolipids are key players in a complex network of signaling pathways. The central molecule, ceramide, can be metabolized to form other bioactive sphingolipids, including sphingosine (B13886) and its phosphorylated form, sphingosine-1-phosphate (S1P). This balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.[5] this compound, as a sphingoid base, is an integral part of this pathway and can be incorporated into ceramides (B1148491) and other complex sphingolipids.
Figure 1. Simplified Sphingolipid Signaling Pathway.
Experimental Protocols
Sample Preparation and Lipid Extraction
A robust and reproducible lipid extraction method is crucial for accurate sphingolipid analysis. The following protocol is a modification of the Bligh-Dyer method, optimized for the extraction of a broad range of sphingolipids from cells or tissues.[6][7]
Materials:
-
Cell pellet or tissue homogenate
-
Internal Standard (IS) mixture (e.g., C17-sphingosine, C17-sphingadienine if available) in methanol
-
Methanol
-
Deionized water
-
Nitrogen gas evaporator or vacuum concentrator
-
Glass vials
Protocol:
-
To a known amount of cell pellet or tissue homogenate in a glass vial, add the internal standard mixture.
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass vial.
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase of the chromatography gradient).
LC-HRMS Analysis
For the separation and detection of this compound, a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer is recommended. This setup allows for the separation of this compound from its isomers and other sphingolipid species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300°C
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS
-
Full Scan Range: m/z 150-1000
-
Resolution: > 60,000 FWHM
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) for dd-MS2 to obtain comprehensive fragmentation spectra.
Structural Confirmation of this compound
The definitive structural confirmation of this compound relies on the interpretation of its high-resolution tandem mass spectrometry (MS/MS) fragmentation pattern. Advanced fragmentation techniques like Ultraviolet Photodissociation (UVPD) can provide detailed structural information, including the localization of double bonds.[1]
Expected Fragmentation Pattern:
In positive ion mode, protonated this compound ([M+H]⁺) will undergo characteristic fragmentation upon collision-induced dissociation (CID) or UVPD.
-
Characteristic Neutral Losses: Successive losses of water molecules (H₂O) are common for sphingoid bases.
-
Backbone Cleavages: Cleavage of the C-C bonds in the sphingoid backbone provides diagnostic fragment ions.
-
Double Bond Localization (with UVPD): UVPD can induce cleavage at and adjacent to the double bonds, allowing for their precise localization within the aliphatic chain.[8] For instance, sphingadiene d18:2(4E,11Z) will produce unique fragments that pinpoint the location of the double bonds at the Δ⁴ and Δ¹¹ positions.
Figure 2. Workflow for this compound Structural Confirmation.
Quantitative Data Presentation
Accurate quantification of this compound is essential for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate results. The following tables provide a template for presenting quantitative data. The specific mass transitions and retention times will need to be determined empirically on the user's LC-MS system.
Table 1: Mass Spectrometric Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound (d18:2) | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard (e.g., C17-Sphingadienine) | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Table 2: Example Quantitative Analysis of this compound in Biological Samples
| Sample ID | This compound Concentration (pmol/mg protein) | Standard Deviation |
| Control Group 1 | [Value] | [Value] |
| Control Group 2 | [Value] | [Value] |
| Treatment Group 1 | [Value] | [Value] |
| Treatment Group 2 | [Value] | [Value] |
Note: The values in these tables are placeholders and must be determined experimentally.
Conclusion
This application note provides a comprehensive framework for the structural confirmation and analysis of this compound using high-resolution mass spectrometry. The detailed protocols for sample preparation, LC-HRMS analysis, and structural elucidation will enable researchers to confidently identify and characterize this important bioactive lipid. The ability to accurately determine the structure of this compound is a critical step towards understanding its role in health and disease, and for the development of novel therapeutic strategies targeting the sphingolipid pathway.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sphingadienine Analysis in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, membrane structure, and various pathological processes. Sphingadienine (d18:2), a sphingoid base with two double bonds, is a key component of certain complex sphingolipids and its levels can be altered in various disease states. Accurate quantification of this compound in tissue homogenates is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting sphingolipid metabolism.
This document provides a detailed protocol for the analysis of this compound in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers tissue homogenization, lipid extraction, and the specific parameters for LC-MS/MS (B15284909) analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of sphingolipids, including this compound, using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value/Range | Description |
| Linear Range | 0.5 - 1000 pmol | The concentration range over which the instrument response is proportional to the analyte concentration.[1] |
| Lower Limit of Quantification (LLOQ) | 2.5 - 25 nM | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[2] |
| Limit of Detection (LOD) | Subpicomole to low fmol range | The lowest concentration of an analyte that can be reliably detected above the background noise.[1][3] |
| Intra- and Inter-batch Precision | < 15% | A measure of the reproducibility of the assay within and between analytical runs. |
| Accuracy | 80 - 120% | The closeness of the measured value to the true value. |
| Recovery | 80 - 98% | The efficiency of the extraction process.[4] |
Experimental Protocols
This section details the methodologies for tissue homogenization, lipid extraction, and LC-MS/MS analysis of this compound.
I. Tissue Homogenization
-
Preparation:
-
Homogenization:
-
Post-Homogenization Processing:
II. Lipid Extraction (Folch Method)
-
Internal Standard Spiking:
-
To an aliquot of the tissue homogenate (containing approximately 1 mg of protein), add a known amount of a suitable internal standard, such as a C17 sphingoid base analog. This is crucial for accurate quantification.
-
-
Solvent Addition:
-
Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the homogenate. A common ratio is to add 3 mL of the chloroform:methanol mixture to 300 µL of homogenate.
-
Vortex the mixture thoroughly to ensure complete mixing and precipitation of proteins.
-
-
Phase Separation:
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.
-
-
Collection of the Organic Phase:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of methanol and chloroform.[8]
-
III. LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or C8 reversed-phase column is suitable for the separation of sphingolipids.[5]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[9]
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.[9]
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Injection Volume: 5-10 µL of the reconstituted lipid extract.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound (d18:2):
-
Collision Energy (CE): Optimize for the specific instrument and transition. It will typically be in the range of 15-35 eV.
-
Dwell Time: Set to 20-50 ms for each transition.
-
Visualizations
Sphingolipid Metabolism Pathway
Caption: Overview of the sphingolipid metabolism pathway.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. agilent.com [agilent.com]
- 3. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Sphingolipids Using a Sphingoid Base Analog as an Internal Standard
Audience: Researchers, scientists, and drug development professionals in the field of lipidomics.
Introduction
Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in cellular processes like proliferation, apoptosis, and inflammation.[1][2] Accurate quantification of these lipids is crucial for understanding their roles in health and disease.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[3][4][5]
A key requirement for accurate quantification in mass spectrometry is the use of an appropriate internal standard (IS).[6][7] An ideal internal standard should be chemically similar to the analyte but mass-distinguishable, and it should be added at the beginning of the sample preparation process to account for variations in extraction efficiency, matrix effects, and instrument response.[6][7]
While the topic of interest is Sphingadienine (a sphingoid base with two double bonds, d18:2), its endogenous presence in mammalian tissues makes it unsuitable as an internal standard.[8][9] The use of an endogenous molecule as a standard would lead to an overestimation of the analyte concentration. Therefore, the standard practice is to use non-naturally occurring analogs, such as odd-chain sphingoid bases (e.g., C17 sphingosine (B13886), d17:1) or stable isotope-labeled standards.[5][10] These compounds mimic the physicochemical properties and ionization efficiencies of their endogenous C18 counterparts without interfering with their measurement.[10]
This application note provides a detailed protocol for the quantitative analysis of a broad range of sphingolipids, including endogenous this compound-containing species, using a C17 sphingoid base analog (Sphingosine d17:1) as part of an internal standard cocktail. The methodology is based on a robust hydrophilic interaction liquid chromatography (HILIC) LC-MS/MS approach.[1]
Principle of the Method
The method employs a liquid-liquid extraction procedure to isolate sphingolipids from a biological matrix (e.g., cell homogenates, plasma). A cocktail of non-naturally occurring internal standards, including Sphingosine d17:1 for sphingoid bases and other odd-chain or short-chain standards for more complex sphingolipids, is added prior to extraction.[1][4] The extracted lipids are then separated using HILIC, which separates lipids based on the polarity of their headgroups, allowing for the co-elution of analytes and their respective internal standards.[1] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3] Quantification is performed by calculating the peak area ratio of the endogenous analyte to its corresponding internal standard.[1]
Experimental Workflow
Caption: Overall workflow for quantitative sphingolipid analysis.
Materials and Reagents
-
Solvents: HPLC-grade 1-butanol, acetonitrile, water, formic acid, and methanol.
-
Reagents: Ammonium (B1175870) formate, citric acid, disodium (B8443419) hydrogenphosphate.
-
Internal Standards: Sphingolipid internal standard cocktail (e.g., from Avanti Polar Lipids). A typical mix is described in Table 1.[1][4]
-
Equipment: Homogenizer, centrifuge, solvent evaporator (e.g., SpeedVac or nitrogen stream), HPLC system, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Example of an Internal Standard Cocktail
| Internal Standard Class | Specific Compound | Concentration in Mix |
| Sphingoid Bases (SPH) | Sphingosine (d17:1) | 1000 ng/mL |
| Sphingosylphosphorylcholine (SPC) | SPC (d17:1) | 100 ng/mL |
| Glucosylceramides (GluCer) | GluCer (d18:1/12:0) | 1000 ng/mL |
| Lactosylceramides (LacCer) | LacCer (d18:1/12:0) | 1000 ng/mL |
| Ceramide-1-Phosphate (Cer1P) | Cer1P (d18:1/12:0) | 1000 ng/mL |
Note: The specific composition and concentrations of the internal standard mix should be optimized based on the expected levels of endogenous lipids in the samples.
Detailed Experimental Protocol
This protocol is adapted from a procedure effective for both polar and apolar sphingolipids.[1]
-
Homogenization: For cell pellets, add an appropriate buffer and homogenize using a sonicator or other mechanical homogenizer. For plasma, samples can often be used directly. Use an aliquot corresponding to a known amount, such as 100 µg of cellular protein or 50 µL of plasma.
-
Internal Standard Addition: To the homogenate, add 20 µL of the internal standard cocktail (as described in Table 1). Vortex briefly to mix.
-
Acidification: Add 60 µL of a buffer containing 200 mM citric acid and 270 mM disodium hydrogenphosphate (pH 4.0).
-
Extraction: Add 1 mL of 1-butanol, vortex vigorously for 1 minute. Add 500 µL of water-saturated 1-butanol, vortex again for 1 minute.
-
Phase Separation: Centrifuge the samples at 3,000 x g for 10 minutes.
-
Collection: Carefully collect the upper butanol phase and transfer it to a new tube.
-
Drying: Evaporate the butanol phase to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 95% Acetonitrile with 0.2% formic acid). Vortex and transfer to an autosampler vial for analysis.
This method utilizes HILIC for optimal separation of sphingolipid classes.[1]
-
LC Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[10]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]
-
Column Temperature: 50°C.
-
Injection Volume: 2 µL.
Table 2: LC Gradient Program
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 400 | 5 | 95 |
| 2.0 | 400 | 50 | 50 |
| 2.1 | 400 | 5 | 95 |
| 4.5 | 400 | 5 | 95 |
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.
-
Table 3: Example MRM Transitions for Key Sphingolipids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Sphingosine (d18:1) | 300.3 | 282.3 | [M+H-H₂O]⁺ |
| This compound (d18:2) | 298.3 | 280.3 | [M+H-H₂O]⁺ |
| Sphinganine (d18:0) | 302.3 | 284.3 | [M+H-H₂O]⁺ |
| IS: Sphingosine (d17:1) | 286.3 | 268.3 | [M+H-H₂O]⁺ |
| Ceramide (d18:1/16:0) | 538.5 | 264.3 | Sphingosine backbone fragment |
| Sphingomyelin (d18:1/16:0) | 703.6 | 184.1 | Phosphocholine headgroup |
Note: The product ion m/z 264 is a characteristic fragment for sphingosine (d18:1) containing lipids.[11] The specific precursor and product ions must be determined for each lipid species of interest.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard using the instrument's software (e.g., Agilent MassHunter, Sciex Analyst).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the assigned internal standard.
-
Calibration Curve: Generate a calibration curve by spiking a matrix (e.g., stripped plasma or cell homogenate) with known concentrations of authentic standards and a constant concentration of the internal standard mix.[1] Plot the analyte/IS peak area ratio against the concentration of the standard.
-
Concentration Determination: Determine the concentration of the endogenous analytes in the unknown samples by interpolating their analyte/IS ratios from the linear regression of the calibration curve.
Method Performance Characteristics
The described method, when properly validated, demonstrates excellent performance for sphingolipid quantification.[1]
Table 4: Typical Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low fmol to pmol range on column |
| Precision (CV%) | < 15% |
| Accuracy (% Bias) | Within ±15% (85-115%) |
| Extraction Recovery | 60-70% (compensated by IS)[1] |
Sphingolipid Signaling Context
Understanding the metabolic pathways is key to interpreting quantitative data. The diagram below shows a simplified de novo sphingolipid biosynthesis pathway, highlighting the origin of the sphingoid base backbone.
Caption: Simplified de novo sphingolipid biosynthesis pathway.
This pathway illustrates how different sphingoid bases (sphinganine, sphingosine, this compound) form the backbone of various ceramide species, which are then converted into more complex sphingolipids.[12][13] Quantitative analysis allows researchers to pinpoint changes at specific nodes within this network.
Conclusion
This application note details a robust and sensitive HILIC LC-MS/MS method for the comprehensive quantification of sphingolipids in biological samples. By employing a non-naturally occurring odd-chain sphingoid base, such as Sphingosine d17:1, as an internal standard, this protocol enables the accurate measurement of a wide array of sphingolipids, including endogenous species like this compound. This high-throughput methodology is a valuable tool for researchers investigating the complex roles of sphingolipid metabolism in physiology and disease.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 11. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 13. Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Screen for Sphingadienine Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, and inflammation. Sphingadienine, a specific sphingoid base, has emerged as a molecule of interest due to its potential role in modulating inflammatory responses. The enzyme Fatty Acid Desaturase 3 (FADS3) has been identified as the key desaturase responsible for the synthesis of this compound-containing ceramides (B1148491) from sphingosine-containing ceramides.[1][2][3] This central role of FADS3 in this compound metabolism makes it an attractive target for the discovery of novel therapeutic agents.
This document provides detailed protocols for developing a robust cell-based assay to screen for modulators of this compound levels. Two primary assay strategies are presented: a direct, target-based assay focused on FADS3 activity and a downstream, phenotypic assay measuring the anti-inflammatory effects of this compound. These assays are designed for a high-throughput screening (HTS) format to facilitate the rapid identification of lead compounds.
Principle of the Assays
The screening strategy for this compound modulators can be approached in two ways:
-
Direct FADS3 Activity Assay: This assay directly measures the enzymatic activity of FADS3 in a cellular context. It involves the use of stable isotope-labeled precursors that are converted to this compound by FADS3. The readout is the quantitative measurement of the labeled this compound product by Liquid Chromatography-Mass Spectrometry (LC-MS). This method offers high specificity and a direct measure of target engagement.
-
Phenotypic Anti-Inflammatory Assay: This assay is based on the known biological function of 4,8-sphingadienine in suppressing inflammatory responses.[4] In this setup, cells are stimulated with an inflammatory agent (e.g., TNF-α or LPS) in the presence of test compounds. The modulation of this compound levels by the compounds will, in turn, affect the inflammatory response, which can be quantified by measuring the expression of downstream markers like Interleukin-8 (IL-8) or E-selectin. This assay provides a functional readout of the compounds' effects.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway and the experimental workflows for the proposed assays.
Caption: this compound Signaling Pathway.
References
- 1. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wikicrow.ai [wikicrow.ai]
- 3. Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application of Sphingadienine in the Study of Sphingolipid Metabolism Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that play crucial roles as structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in a variety of human diseases, most notably a group of rare genetic disorders known as sphingolipid metabolism disorders or lysosomal storage diseases, such as Gaucher disease. Sphingadienine, a sphingoid base with two double bonds, is emerging as a valuable tool for investigating the intricate pathways of sphingolipid metabolism and the pathobiology of these disorders. Its unique structure allows for the specific probing of enzyme activities and metabolic fluxes, offering insights into disease mechanisms and potential therapeutic targets.
This document provides detailed application notes and protocols for utilizing this compound in the study of sphingolipid metabolism disorders.
Quantitative Data Summary
Currently, direct quantitative data on the inhibitory or kinetic effects of this compound on key human enzymes involved in sphingolipid storage disorders, such as glucocerebrosidase (GBA) and glucosylceramide synthase (GCS), is limited in the published literature. However, existing research provides valuable information on its interaction with related enzymes, which can be leveraged for experimental design.
| Enzyme | Organism/System | Substrate/Compound | Key Finding | Reference |
| Glucocerebrosidase (Os3BGlu6) | Rice | Glucosylceramides with (4E,8Z)-sphingadienine | High enzymatic activity observed. Levels of ceramides (B1148491) with a this compound backbone are correlated with enzyme activity. | [1][2] |
| Sphingosine (B13886) Kinase 1 (SphK1) | Mouse | Sphinga-4,14-diene | Phosphorylates sphinga-4,14-diene as efficiently as sphingosine. | [3] |
| Sphingosine Kinase 2 (SphK2) | Mouse | Sphinga-4,14-diene | Phosphorylates sphinga-4,14-diene as efficiently as sphingosine. Absence of SphK2 leads to accumulation of sphingadiene-based lipids. | [3] |
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism and the Role of Key Enzymes
This compound can be integrated into the sphingolipid metabolic pathway, where it can be acted upon by various enzymes. Understanding these pathways is crucial for designing experiments to study sphingolipid metabolism disorders.
Experimental Workflow for Studying this compound Effects
A general workflow to investigate the impact of this compound on sphingolipid metabolism in a cell-based model of a lysosomal storage disorder, such as Gaucher disease.
Experimental Protocols
Protocol 1: Preparation of a Macrophage Model of Gaucher Disease
This protocol describes the generation of a cellular model of Gaucher disease using the irreversible glucocerebrosidase inhibitor, conduritol B epoxide (CBE).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Conduritol B epoxide (CBE)
-
6-well cell culture plates
Procedure:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.
-
Differentiate the monocytes into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator until they become adherent.
-
Remove the medium and replace it with fresh complete medium containing CBE at a final concentration of 100-200 µM to inhibit GBA activity.
-
Incubate the cells for an additional 48-72 hours to allow for the accumulation of glucosylceramide, thus mimicking the Gaucher phenotype.
-
The cells are now ready for treatment with this compound or other test compounds.
Protocol 2: Analysis of Sphingolipid Profile by LC-MS/MS
This protocol outlines the extraction and analysis of sphingolipids from cultured cells treated with this compound.
Materials:
-
Gaucher disease model cells (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)
-
Internal standards for sphingolipids (e.g., C17-sphingosine, C17-ceramide)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
After treatment with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube.
-
Add the internal standard mix to each sample.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 0.8 mL of water and vortex again to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in an appropriate volume of running buffer for LC-MS/MS analysis.
-
Analyze the samples using a suitable LC-MS/MS method for the separation and quantification of various sphingolipid species, including this compound and its metabolites.
Protocol 3: In Vitro Sphingosine Kinase Activity Assay
This protocol can be adapted to measure the phosphorylation of this compound by sphingosine kinases (SphK1 and SphK2).
Materials:
-
Recombinant human SphK1 and SphK2
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 60:30:8:2, v/v/v/v)
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant SphK, and this compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 1:1 chloroform:methanol.
-
Vortex and centrifuge to separate the phases.
-
Spot the lower organic phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate this compound from its phosphorylated product.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radioactive spots corresponding to the substrate and product using a phosphorimager to determine the kinase activity.
Conclusion
This compound presents a promising avenue for advancing our understanding of sphingolipid metabolism disorders. Its ability to be metabolized by key enzymes in the sphingolipid pathway allows for detailed investigation of enzyme function and the consequences of their dysfunction in disease states. While direct quantitative data for its effects on human enzymes central to lysosomal storage diseases is still emerging, the protocols and conceptual frameworks provided herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating the complex roles of sphingolipids in health and disease. The continued exploration of this compound and its derivatives will undoubtedly contribute to the development of novel diagnostic and therapeutic strategies for these debilitating disorders.
References
- 1. This compound-1-phosphate levels are regulated by a novel glycoside hydrolase family 1 glucocerebrosidase widely distributed in seed plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1-phosphate levels are regulated by a novel glycoside hydrolase family 1 glucocerebrosidase widely distributed in seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low recovery of Sphingadienine during lipid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction and analysis of sphingadienine and other sphingolipids.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful this compound extraction?
A1: The single most critical factor is minimizing degradation during sample handling and extraction. Sphingolipids can be sensitive to contaminants in solvents, such as phosgene (B1210022) in chloroform (B151607) and peroxides in ethers.[1] It is crucial to use high-purity solvents and keep samples on ice whenever possible to prevent enzymatic and chemical degradation.[1][2] For blood samples, be aware that sphingosine-1-phosphate (S1P) can be generated after blood collection, potentially leading to an overestimation of related analytes.[1]
Q2: Which extraction method is recommended for this compound?
A2: The optimal extraction method depends on the specific research goal and sample matrix.[1] While traditional methods like Bligh & Dyer and Folch are widely used, a single-phase extraction with a methanol (B129727)/chloroform mixture (2:1, v/v) followed by alkaline methanolysis has shown to be effective for sphingolipid analysis in plasma.[3] For a simpler and more rapid approach, a protocol using only methanol for plasma sphingolipid extraction has demonstrated high recovery and good performance.[4][5]
Q3: How important are internal standards in this compound quantification?
A3: Internal standards are essential for accurate quantification. The gold standard is a stable isotope-labeled (SIL) internal standard that corresponds to your analyte of interest, as it will co-elute and experience the same matrix effects.[1] If a specific SIL standard for this compound is unavailable, a SIL standard of a closely related species within the same lipid class is the next best choice.[1]
Q4: Can I use a single extraction protocol for all sphingolipids?
A4: It is challenging to achieve uniformly high yields for all sphingolipid subspecies with a single protocol due to their vast structural diversity, which ranges from hydrophobic ceramides (B1148491) to water-soluble gangliosides.[1] Protocols often need to be tailored to the specific class of sphingolipids being analyzed.[1]
Q5: What are the key considerations for analyzing this compound by mass spectrometry?
A5: For accurate quantification via mass spectrometry, it is important to be aware of isobaric species (molecules with the same mass but different structures), which may not be distinguishable by mass alone.[1] Therefore, chromatographic separation is crucial.[1] Additionally, the fragmentation patterns of different sphingolipid subclasses can vary, which can affect quantification when using a single internal standard per class.[1]
Troubleshooting Guide: Low this compound Recovery
This guide addresses the common issue of low this compound recovery during lipid extraction.
| Potential Cause | Recommended Solution(s) |
| Sample Degradation | • Immediately flash-freeze samples in liquid nitrogen after collection and store at -80°C.[2]• Use high-purity solvents to avoid contaminants that can degrade sphingolipids.[1]• Handle samples on ice at all times to minimize enzymatic activity.[1]• Avoid repeated freeze-thaw cycles.[2] |
| Inefficient Extraction Method | • The choice of extraction solvent is critical. A single-phase extraction using a methanol/chloroform mixture (2:1, v/v) has proven effective.[3]• For simpler applications, a methanol-only extraction can yield high recovery from plasma.[4][5]• Consider performing a spike-recovery experiment to assess extraction efficiency.[2] |
| Phase Separation Issues | • Ensure complete phase separation during liquid-liquid extraction to avoid loss of the lipid-containing organic phase.[2]• Be careful not to aspirate the protein interface when collecting the organic layer.[2] |
| Matrix Effects | • Dilute the sample extract to reduce the concentration of interfering components from the matrix.[2]• Incorporate a solid-phase extraction (SPE) step to clean up the sample and enrich for sphingolipids.[1] |
| Inaccurate Quantification | • Use a stable isotope-labeled (SIL) internal standard specific to this compound or a closely related sphingolipid for the most accurate results.[1]• Be mindful of isobaric interference; ensure adequate chromatographic separation.[1] |
Experimental Protocols
Protocol 1: Methanol/Chloroform Single-Phase Extraction with Alkaline Methanolysis
This protocol is adapted for the analysis of sphingolipids from plasma.[3]
-
Sample Preparation: Dilute 25 µL of plasma with 75 µL of water.
-
Lipid Extraction: Add 850 µL of a methanol/chloroform solution (2:1, v/v).
-
Extraction Enhancement: Sonicate the mixture on ice and then incubate in a thermo-shaker for 1 hour at 38°C.
-
Alkaline Methanolysis: Add 75 µL of 1M KOH and incubate for 2 hours at 38°C to suppress signals from phospholipids.[3]
-
Neutralization: Add 4 µL of glacial acetic acid to neutralize the mixture.
-
Phase Separation: Centrifuge at 20,000 x g for 15 minutes to separate the organic phase.
-
Drying: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Dissolve the dried lipid extract in 100 µL of methanol containing 0.1 mM butylated hydroxytoluene (BHT).
Protocol 2: Rapid Methanol-Based Extraction
This protocol is a simplified method for the extraction of sphingolipids from plasma.[4][5]
-
Sample Preparation: Use 10 µL of human plasma.
-
Protein Precipitation and Lipid Extraction: Add an appropriate volume of methanol to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and precipitate proteins. Centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Collect the methanol supernatant containing the extracted lipids.
-
Analysis: The extract is ready for direct analysis by LC-MS/MS.
Data Presentation
Table 1: Comparison of Sphingolipid Extraction Method Recoveries
| Extraction Method | Recovery Range | Advantages | Disadvantages | Reference |
| Methanol Protocol | 96-101% | Simple, rapid, low sample volume, high recovery | May not be suitable for all sphingolipid classes | [4][5] |
| Folch Method | 69-96% | Well-established, good for a broad range of lipids | Laborious, uses larger solvent volumes | [6] |
| Bligh & Dyer (BD) Method | 35-72% | Widely used, effective for total lipid extraction | Lower recovery for some sphingolipids | [6] |
| MTBE Method | 48-84% | Less hazardous solvent than chloroform | Moderate recovery | [6] |
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
mitigating matrix effects in Sphingadienine LC-MS/MS analysis
Welcome to the Technical Support Center for Sphingadienine LC-MS/MS Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and mitigate matrix effects during the quantitative analysis of this compound and related sphingolipids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[2][3] this compound analysis, especially in complex biological matrices like plasma or serum, is prone to matrix effects because these samples contain high concentrations of other lipids, particularly phospholipids (B1166683), which can co-elute and interfere with the ionization process.[1][4]
Q2: What are the primary sources of matrix effects in biological samples?
A2: The primary sources of matrix effects in biological samples include:
-
Phospholipids: These are the most significant contributors to ion suppression in lipid analysis due to their high abundance and similar chromatographic behavior.[2][4]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the mass spectrometer's ion source, reducing ionization efficiency.[2]
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with the analyte of interest.
-
Exogenous Contaminants: Contaminants like polymers from plasticware, detergents, or dosing vehicles can be introduced during sample handling and preparation.[2]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most common quantitative approach is the post-extraction spiking method .[1][3] This involves comparing the signal response of an analyte spiked into a blank matrix extract (which has undergone the full sample preparation process) to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[3]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for correcting variability during sample preparation and analysis.[5] The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS is chemically and physically almost identical to the analyte, so it co-elutes and experiences the same extraction inefficiencies and matrix effects.[6][7] By calculating the ratio of the analyte signal to the IS signal, variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4] If a SIL-IS is unavailable, a close structural analog or an odd-chain sphingolipid can be used.[5] The IS must be added at the very beginning of the sample preparation process to be effective.[8]
Troubleshooting Guide
Problem 1: I am observing poor signal intensity and low reproducibility for this compound in my plasma samples.
-
Potential Cause: This is a classic symptom of significant ion suppression caused by matrix effects.[4] Highly abundant, co-eluting phospholipids from the plasma are likely interfering with the ionization of your target analyte.[4]
-
Solution:
-
Optimize Sample Preparation: Your primary goal is to remove interfering phospholipids. Simple protein precipitation (PPT) is often insufficient.[4] Switch to a more rigorous cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][8] SPE with cartridges specifically designed for phospholipid removal can be highly effective.[4]
-
Incorporate a SIL-IS: If you are not already using one, a stable isotope-labeled this compound is the best way to correct for signal variability.[6][7] It will experience the same suppression as your analyte, stabilizing the analyte/IS ratio.
-
Adjust Chromatography: Modify your LC gradient to achieve better separation between this compound and the bulk of the phospholipids. Test a different column chemistry (e.g., C8 instead of C18, or a HILIC column) to alter selectivity.
-
Dilute the Sample: If the this compound concentration is high enough, you can try diluting the sample extract. This reduces the concentration of all components, including the interfering ones, which can lessen the matrix effect.
-
Problem 2: My this compound peak shape is poor (tailing or fronting).
-
Potential Cause: Poor peak shape can be caused by several factors, including analyte interaction with the analytical column or system, or co-elution with a matrix component. For certain compounds, interaction with the metal surfaces (e.g., stainless steel) of the column hardware can cause peak tailing and signal loss.
-
Solution:
-
Check for Column Contamination: Flush the column thoroughly. If the problem persists, try replacing the column with a new one.
-
Modify Mobile Phase: Adjust the pH or the concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) in your mobile phase, as these can improve peak shape and ionization.
-
Consider a Metal-Free Column: For analytes prone to metal chelation, using a column with PEEK-coated hardware can prevent interactions with metal surfaces, improving peak shape and recovery.
-
Optimize Sample Cleanup: An overloaded or "dirty" sample can degrade peak shape. Ensure your sample preparation method is effectively removing matrix components.
-
Problem 3: My recovery is low and inconsistent after sample preparation.
-
Potential Cause: The chosen extraction method may not be suitable for this compound, or the protocol may not be optimized. For example, some LLE methods like those using MTBE show poor recovery for free sphingoid bases like sphingosine (B13886) and sphinganine.[6]
-
Solution:
-
Re-evaluate the Extraction Method: Compare your current method with alternatives. For a broad range of sphingolipids, a single-phase extraction with butanol has been shown to provide good recoveries.[6] See the data tables below for comparisons.
-
Optimize Protocol Parameters: Ensure pH, solvent ratios, and mixing/centrifugation times are optimal and consistently applied.
-
Add IS Early: Always add your internal standard before any extraction steps. This allows it to track the analyte throughout the process and correct for recovery losses.[8]
-
Data & Performance Metrics
Quantitative data is essential for selecting the appropriate sample preparation strategy. The following tables summarize recovery and matrix effect data from published studies.
Table 1: Comparison of Fortified Recoveries for Sphingolipid Classes Using Different LLE Methods.
This table compares the extraction recovery of various sphingolipid classes from whole blood using three different liquid-liquid extraction (LLE) protocols. Data is adapted from Wang, D. et al. (2021).[6]
| Sphingolipid Class | Butanol (Single Phase) Recovery | MTBE (Two Phases) Recovery | MTBE (Single Phase) Recovery |
| Ceramides (Cer) | Good | Good | Good |
| Ceramide-1-P (CerP) | Good | Good | Good |
| Sphingomyelins (SM) | Good | Good | Good |
| Hex-Ceramides (HexCer) | Good | Good | Good |
| Sphingosine (SPH) | Good | Poor | Poor |
| Sphinganine (SPA) | Good | Poor | Poor |
| Sphingosine-1-P (S1P) | Good | Poor | Moderate |
| Sphinganine-1-P (Sa1P) | Good | Poor | Moderate |
Table 2: Extraction Recovery and Matrix Effects for Sphingolipids Using Butanolic Extraction.
This table presents the extraction efficiency (recovery) and matrix effects for specific sphingolipids from fibroblast homogenates using a butanolic extraction method. Data is adapted from Jezek, J. et al. (2010).
| Analyte | Concentration (pmol) | Recovery (%) | Matrix Effect (%) |
| SPH | 60 | 67 ± 3 | 111 ± 3 |
| SPA | 30 | 68 ± 3 | 100 ± 5 |
| PhytoSPH | 10 | 69 ± 7 | 103 ± 6 |
| DimetSPH | 6 | 69 ± 3 | 120 ± 6 |
| TrimetSPH | 6 | 71 ± 2 | 100 ± 3 |
| SPC | 20 | 67 ± 8 | 106 ± 2 |
Matrix Effect (%) is calculated as the signal in matrix divided by the signal in neat solvent, multiplied by 100. A value of 100% indicates no effect, >100% indicates enhancement, and <100% indicates suppression.
Detailed Experimental Protocols
Protocol 1: Single-Phase Butanol Liquid-Liquid Extraction (LLE)
This method is effective for a broad range of sphingolipids, including free bases, from plasma or whole blood.[6]
-
Sample Aliquot: Transfer 50 µL of plasma or whole blood into a 2 mL glass tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard mix (containing a SIL-IS for this compound) to the sample. Vortex briefly.
-
Extraction: Add 500 µL of 1-butanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the layers and pellet proteins.
-
Supernatant Transfer: Carefully transfer the upper organic phase to a new clean tube.
-
Evaporation: Dry the extract completely under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile (B52724)/Water with 0.1% formic acid). Vortex, and transfer to an LC-MS vial for analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general workflow for using SPE cartridges designed for phospholipid removal. Always consult the manufacturer's specific instructions.
-
Sample Pre-treatment: Precipitate proteins by adding 400 µL of cold acetonitrile containing 1% formic acid (and your internal standard) to 100 µL of plasma. Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Load: Load the supernatant from the previous step directly onto the SPE cartridge. There is often no need for pre-conditioning with these modern cartridges.
-
Elution/Filtration: Apply a gentle vacuum or positive pressure to pass the sample through the sorbent bed. The phospholipids are retained by the sorbent, while the this compound and other lipids pass through into the collection plate or tubes.
-
Evaporation: Dry the collected eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in an appropriate volume of mobile phase for LC-MS/MS analysis.
Visual Guides
Diagrams of Workflows and Concepts
Caption: A typical experimental workflow for LC-MS/MS analysis of this compound.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
stability of Sphingadienine standards under different storage conditions
This technical support center provides guidance on the stability of Sphingadienine standards under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound standards?
A1: The stability of this compound, like other sphingolipids with unsaturated chains, is primarily affected by two main factors:
-
Chemical Instability: The presence of double bonds in the this compound molecule makes it susceptible to oxidation. Exposure to air (oxygen) and light can accelerate this process.
-
Enzymatic Activity: If the standard is used in experiments with biological samples, residual enzymatic activity from enzymes like sphingomyelinases or ceramidases can potentially alter the structure of the molecule.
Q2: What is the recommended solvent for dissolving and storing this compound standards?
A2: this compound standards should be dissolved in an organic solvent. Ethanol (B145695), methanol, or a chloroform:methanol mixture are commonly used. For long-term storage, it is advisable to store the standard in a solution of organic solvents.[1] Glycolipids and phospholipids (B1166683) should not be stored in aqueous solutions due to the potential for hydrolysis.[1]
Q3: How should I store my this compound standard for long-term use?
A3: For long-term stability, this compound standards should be stored at -20°C.[1][2] When stored properly in an unopened container, the standard is generally stable for at least one year.[1] To minimize oxidation, it is recommended to overlay the solution with an inert gas like argon and store it in a tightly sealed vial.[1]
Q4: Can I subject my this compound standard solution to multiple freeze-thaw cycles?
A4: It is best to avoid multiple freeze-thaw cycles. Repeated freezing and thawing can increase the exposure to moisture and oxygen, potentially leading to degradation. For repeated use, it is recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles for the bulk of the standard. Studies on related sphingolipids in plasma have shown that repeated freeze-thaw cycles can lead to increased levels of sphingosine-1-phosphate and sphingosine (B13886).[3]
Q5: At what temperature should I handle the this compound standard during experimental procedures?
A5: Whenever possible, handle this compound solutions on ice to minimize degradation, especially when working with biological samples that may contain active enzymes. Storage of whole blood samples at room temperature for more than 60 minutes has been shown to result in an increase in sphingosine concentrations of ≥25%.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of the standard (e.g., oxidation) | - Prepare a fresh working solution from a new aliquot of the stock standard. - Ensure the mobile phase and analytical system are free of contaminants. - Check the storage conditions of your standard; it may have been exposed to light or air. |
| Reduced peak area or signal intensity over time | Degradation of the standard | - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Store the standard under an inert atmosphere (argon or nitrogen). - Verify the storage temperature; ensure the freezer is maintaining a stable -20°C. |
| Inconsistent results between experiments | Improper handling or storage of the standard | - Standardize your workflow for handling the standard, including thawing and preparation of working solutions. - Always use freshly prepared dilutions for each experiment. - Ensure consistent storage conditions for all aliquots. |
| Poor solubility of the standard | Incorrect solvent or precipitation at low temperatures | - Ensure you are using a recommended organic solvent like ethanol or methanol. - If the standard has precipitated out of solution upon thawing, gently warm the vial and vortex to redissolve. |
Summary of Recommended Storage Conditions
| Condition | Temperature | Solvent | Duration | Recommendation |
| Long-Term | -20°C | Ethanol, Methanol | ≥ 1 year | Highly Recommended [1][4] |
| Short-Term (Working Solution) | 4°C | Ethanol, Methanol | < 24 hours | Acceptable |
| Benchtop (During Use) | Room Temperature | Ethanol, Methanol | < 60 minutes | Use with caution, keep on ice if possible [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of a suitable organic solvent (e.g., ethanol or methanol) to the vial to achieve the desired stock concentration.
-
Vortex the solution until the standard is completely dissolved. Gentle warming in a water bath may aid in dissolution.
-
If not for immediate use, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly.
-
Store the stock solution at -20°C.
Protocol for Aliquoting for Long-Term Storage
-
Prepare the stock solution as described above.
-
Dispense the stock solution into smaller, single-use glass vials.
-
Flush each vial with an inert gas.
-
Seal the vials tightly with appropriate caps.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store all aliquots at -20°C.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Preanalytical standardization of sphingosine-1-phosphate, sphinganine-1-phosphate and sphingosine analysis in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Sphingadienine Isomer Separations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the separation of Sphingadienine isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor resolution or complete co-elution of my this compound geometric isomers (e.g., 4E,14Z vs. 4E,14E) on my standard C18 HPLC column?
A1: This is the most common challenge in this compound analysis. Standard C18 columns primarily separate molecules based on hydrophobicity. Geometric isomers often have very similar hydrophobicities, leading to poor separation.[1] The subtle differences in their three-dimensional shapes are often not sufficiently recognized by the C18 stationary phase.
Troubleshooting Steps:
-
Switch to a High Shape-Selectivity Column: The most effective solution is to use a stationary phase designed for isomer separation. C30 columns are highly recommended as they possess long alkyl chains that provide superior shape selectivity for hydrophobic, long-chain structural isomers.[1][2][3] This allows the column to differentiate based on the geometric arrangement of the double bonds.
-
Optimize Mobile Phase Composition: While less impactful than column choice for geometric isomers, adjusting the organic solvent (e.g., trying methanol (B129727) vs. acetonitrile-based mobile phases) can sometimes alter selectivity.[4]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing intermolecular interactions between the analyte and the stationary phase. However, this may also lead to broader peaks and increased backpressure.[4]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for isomer separations, often providing higher efficiency and better resolution in a shorter time.[5][6]
Q2: My peak shapes are broad or tailing. What are the likely causes and solutions?
A2: Poor peak shape can compromise resolution and quantification.[7] Common causes include secondary interactions with the stationary phase, column contamination, or an inappropriate sample solvent.
Troubleshooting Steps:
-
Secondary Interactions: The amine group in this compound can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the column, causing peak tailing.
-
Solution 1: Use a mobile phase additive. Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can mask the active silanol sites.[8]
-
Solution 2: Use an end-capped column. Modern, high-quality columns are typically well end-capped to minimize silanol interactions. Ensure your column is in good condition.
-
-
Column Contamination: Buildup of contaminants from previous samples can degrade column performance.[7]
-
Solution: Implement a column wash procedure. Flush the column with a strong solvent, such as isopropanol, to remove strongly retained compounds.[3]
-
-
Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Match the sample solvent. Reconstitute your final sample extract in a solvent that is the same strength as, or weaker than, the starting mobile phase conditions.[3]
-
Q3: How can I separate this compound enantiomers (e.g., D-erythro vs. L-threo)?
A3: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated on standard achiral columns like C18 or C30.[9][10] A chiral selector is required.
Troubleshooting Steps:
-
Use a Chiral Stationary Phase (CSP): This is the most direct approach. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are highly versatile and effective for separating a wide range of enantiomers, including lipids.[9][11][12]
-
Use Chiral Mobile Phase Additives (CMPA): A chiral selector can be added to the mobile phase for use with an achiral column.[13] The selector forms transient diastereomeric complexes with the enantiomers, which can then be separated. This method is less common due to potential contamination of the HPLC system.
-
Derivatization: React the this compound enantiomers with a chiral derivatizing agent to form diastereomers.[14] Diastereomers have different physical properties and can often be separated on a standard achiral column (e.g., silica or C18).[5][15]
Q4: My retention times are shifting between runs. How can I improve reproducibility?
A4: Retention time instability is a common issue in LC systems and can lead to misidentification of isomers.[7]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a major cause of drifting retention times.[3]
-
Check for Leaks: Inspect all fittings in the fluidic path for any signs of leaks, which can cause flow rate fluctuations.[3]
-
Maintain Stable Column Temperature: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can significantly affect retention times.[3]
-
Prepare Fresh Mobile Phase: Ensure mobile phases are prepared consistently and are freshly made to avoid changes in composition due to solvent evaporation or degradation.[7]
Q5: I have access to advanced instrumentation. How can Supercritical Fluid Chromatography (SFC) or Ion Mobility-Mass Spectrometry (IM-MS) help?
A5: These advanced techniques offer powerful solutions for isomer separation.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This results in faster, more efficient separations compared to HPLC.[6] SFC is particularly well-suited for separating non-polar compounds like lipids and has shown excellent capability in resolving positional and geometric isomers.[5][16]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation after chromatographic elution and before mass analysis. It separates ions in the gas phase based on their size, shape, and charge, which is described by their collision cross-section (CCS).[15] Since isomers often have different three-dimensional shapes, they can frequently be separated by ion mobility even if they co-elute from the LC column.[17] This provides an orthogonal separation mechanism that significantly increases confidence in isomer identification.[18]
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Lipid Isomer Separation
| Feature | Standard C18 Column | C30 Column | Chiral Stationary Phase (CSP) |
| Primary Separation Mechanism | Hydrophobicity | Hydrophobicity & Shape Selectivity | Chiral Recognition |
| Best Suited For | General reversed-phase separations of compounds with different polarities. | Geometric isomers (cis/trans), regioisomers, and other structurally similar hydrophobic molecules.[1][3] | Enantiomers (e.g., D/L, R/S configurations).[9][11] |
| Typical Analytes | Sphingolipids with different acyl chain lengths or degrees of saturation. | (4E,14Z)- vs. (4E,14E)-Sphingadienine, Vitamin K isomers, Carotenoids.[2][3] | D-erythro-Sphingadienine vs. L-threo-Sphingadienine. |
| Limitations | Poor resolution of most geometric and positional isomers.[7] | Not effective for separating enantiomers without a chiral additive. | Not necessary for separating non-chiral geometric isomers. |
Table 2: Overview of Advanced Separation Techniques
| Technique | Principle | Advantages for Isomer Separation | Considerations |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the main mobile phase, often with a polar co-solvent.[6] | - High Speed & Efficiency: Lower viscosity of mobile phase allows for faster flow rates and shorter run times.[16]- Superior Resolution: Often provides better separation of geometric and positional isomers than HPLC.[5]- Reduced Organic Solvent Consumption. | Requires specialized instrumentation. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates gas-phase ions based on their size and shape (Collision Cross-Section, CCS) after LC and before MS.[15] | - Orthogonal Separation: Can separate isomers that co-elute chromatographically.[17]- Increased Peak Capacity & Confidence: Provides an additional identifier (CCS value) for each analyte.[18]- Structural Insight: CCS value relates to the ion's 3D structure. | Requires specialized and more complex instrumentation and data analysis software. |
Experimental Protocols
Protocol 1: HPLC-MS Method for Separation of this compound Geometric Isomers
This protocol is a robust starting point for separating geometric isomers of d18:2 this compound using a C30 column, which provides enhanced shape selectivity.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Acclaim C30 Reversed-Phase Column (e.g., 3 µm, 2.1 x 150 mm).[1]
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[19]
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[19]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[19]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 5.0 43 15.0 70 21.0 99 24.0 99 24.1 30 | 30.0 | 30 (Re-equilibration) |
-
Mass Spectrometer Settings (Positive ESI):
-
Scan Range: m/z 150-1200.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) to aid identification.
-
Protocol 2: SFC-MS Method for High-Throughput Isomer Separation
This protocol leverages the speed and resolving power of SFC for this compound isomer analysis.
-
Instrumentation: Analytical SFC system coupled to a mass spectrometer.
-
Column: C18 or 2-Ethylpyridine (2-EP) SFC Column (e.g., 3 µm, 3.0 x 100 mm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 20 mM ammonium acetate.
-
Flow Rate: 1.5 mL/min.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Gradient Program:
Time (min) % Modifier (B) 0.0 5 8.0 40 9.0 40 9.1 5 | 12.0 | 5 (Re-equilibration) |
-
Mass Spectrometer Settings: Use settings similar to the HPLC-MS method, optimizing for the make-up solvent flow if used.
Visualizations
Caption: Experimental workflow for this compound isomer analysis.
Caption: Troubleshooting flowchart for poor isomer resolution.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lipidmaps.org [lipidmaps.org]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. Ion Mobility Derived Collision Cross Sections to Support Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization for Sphingadienine GC-MS Analysis
Welcome to the technical support center for the optimization of sphingadienine derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting advice for this critical analytical step.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
A1: this compound, like other sphingoid bases, is a polar molecule with low volatility due to the presence of hydroxyl (-OH) and amino (-NH2) groups. These characteristics make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[1] Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with nonpolar groups, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[1]
Q2: What is the most common derivatization method for sphingoid bases like this compound?
A2: The most prevalent method for derivatizing compounds with hydroxyl and amino groups for GC-MS analysis is silylation.[1][2] This process involves replacing the active hydrogens of the polar groups with a trimethylsilyl (B98337) (TMS) group.
Q3: Which silylating reagents are recommended for this compound?
A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and commonly used silylating reagents suitable for this compound.[2][3] Often, a catalyst such as trimethylchlorosilane (TMCS) is added (e.g., BSTFA + 1% TMCS) to enhance the reactivity of the reagent, especially for sterically hindered hydroxyl groups.[2][4]
Q4: Can I use other derivatization methods besides silylation?
A4: While silylation is the most common approach, other methods like methylation can be used, particularly for analyzing the fatty acyl composition of complex sphingolipids after hydrolysis.[5] However, for the direct analysis of the this compound backbone, silylation is generally the preferred method due to its efficiency in derivatizing both hydroxyl and amino groups simultaneously.
Q5: Is LC-MS/MS a viable alternative to GC-MS for this compound analysis?
A5: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of sphingolipids, including this compound.[6][7][8] It often does not require derivatization, which can simplify sample preparation. The choice between GC-MS and LC-MS/MS depends on the specific research question, available instrumentation, and the desired sensitivity and specificity.
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization of this compound using BSTFA + TMCS
This protocol provides a general procedure for the silylation of this compound. Optimal conditions may vary depending on the sample matrix and concentration.
Materials:
-
Dried this compound sample or extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)[4]
-
Pyridine (anhydrous)[9]
-
A suitable aprotic solvent (e.g., hexane, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Water is incompatible with silylating reagents and will reduce derivatization efficiency.[4] If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitution: Dissolve the dried sample in a small volume of anhydrous pyridine. Pyridine acts as a solvent and a catalyst, aiding in the derivatization of sterically hindered groups.[9]
-
Addition of Derivatizing Reagent: Add an excess of BSTFA + 1% TMCS to the sample solution. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[2]
-
Reaction Incubation: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[10] The optimal time and temperature should be determined empirically.
-
Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters that can be optimized for the derivatization of this compound. The values presented are starting points for method development and should be optimized for your specific application.
Table 1: Optimization of Derivatization Temperature
| Temperature (°C) | Reaction Time (min) | Reagent | Observation |
| 40 | 60 | BSTFA + 1% TMCS | Incomplete derivatization may occur. |
| 60 | 60 | BSTFA + 1% TMCS | Generally a good starting point for many analytes. |
| 80 | 30 | BSTFA + 1% TMCS | May be required for complete derivatization, especially for less reactive sites.[1] |
| >80 | 30 | BSTFA + 1% TMCS | Risk of sample degradation or side reactions. |
Table 2: Optimization of Derivatization Time
| Reaction Time (min) | Temperature (°C) | Reagent | Observation |
| 15 | 70 | BSTFA + 1% TMCS | May be sufficient for highly reactive compounds. |
| 30 | 70 | BSTFA + 1% TMCS | A common starting point for many protocols.[3] |
| 60 | 70 | BSTFA + 1% TMCS | Often ensures complete derivatization. |
| >60 | 70 | BSTFA + 1% TMCS | Unlikely to significantly improve yield and increases analysis time. |
Table 3: Comparison of Silylating Reagents
| Reagent | Catalyst | Key Features |
| BSTFA | None or TMCS | Highly reactive, byproducts are volatile.[2] |
| MSTFA | None or TMCS | Most volatile of the trimethylsilyl acetamides, useful for trace analysis.[1][3] |
Troubleshooting Guide
Issue 1: No or Low Peak Intensity for Derivatized this compound
-
Possible Cause: Incomplete derivatization.
-
Solution:
-
Ensure the sample is completely dry before adding the derivatization reagent. Moisture will deactivate the silylating agent.[4]
-
Increase the reaction temperature and/or time.
-
Increase the amount of derivatization reagent. An insufficient amount will lead to incomplete reaction.[2]
-
Use a catalyst like TMCS in combination with BSTFA or MSTFA, and a solvent such as pyridine.[4][9]
-
-
-
Possible Cause: Degradation of the derivative.
-
Solution:
-
Analyze the sample as soon as possible after derivatization, as TMS derivatives can be moisture-sensitive and degrade over time.[9]
-
Ensure that the GC inlet and column are inert to prevent on-column degradation.
-
-
Issue 2: Peak Tailing for the this compound Derivative
-
Possible Cause: Active sites in the GC system.
-
Solution:
-
Use a deactivated inlet liner and GC column.
-
Condition the column according to the manufacturer's instructions.
-
Injecting a small amount of derivatizing reagent can sometimes help to temporarily passivate the system.[9]
-
-
-
Possible Cause: Incomplete derivatization of all active hydrogens.
-
Solution: Re-optimize the derivatization conditions (temperature, time, reagent concentration) to ensure all hydroxyl and amino groups are derivatized.
-
Issue 3: Multiple Peaks for this compound Derivative
-
Possible Cause: Partial derivatization.
-
Solution: This indicates that not all active sites on the this compound molecule are being derivatized consistently. Optimize the reaction conditions as described above to drive the reaction to completion, forming a single, fully derivatized product.
-
-
Possible Cause: Isomerization or side reactions.
-
Solution: The two double bonds in this compound could potentially isomerize under harsh derivatization conditions. Try using milder reaction conditions (lower temperature, shorter time) to see if this reduces the number of unexpected peaks.
-
Visualizations
Caption: Workflow for TMS derivatization of this compound.
Caption: Troubleshooting decision tree for derivatization.
References
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. researchgate.net [researchgate.net]
- 5. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Sphingosine and Sphinganine from the Aqueous Humor for Signaling Studies Using Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
identifying and minimizing common interferences in Sphingadienine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing common interferences during the quantification of sphingadienine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: The most common interferences in this compound quantification by LC-MS/MS are:
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound can co-elute and interfere with accurate quantification. A notable example is the interference between ceramides (B1148491) containing different long-chain bases and fatty acids, such as Cer(d18:1/24:2) and Cer(d18:2/24:1), which can have very similar retention times[1]. High-resolution mass spectrometry is often necessary to differentiate between such isobaric species[2].
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of this compound, leading to inaccurate quantification. These effects are a significant challenge in sphingolipid analysis and can be mitigated through effective sample preparation and the use of appropriate internal standards.[3][4]
-
Contamination from Abundant Lipids: Highly abundant lipids, such as glycerophospholipids, can interfere with the detection of less abundant sphingolipids like this compound. Alkaline hydrolysis is a common step in sample preparation to degrade these interfering lipids.[5]
-
In-source Fragmentation: Fragmentation of more complex sphingolipids (e.g., ceramides containing a this compound backbone) in the ion source of the mass spectrometer can artificially inflate the measured amount of free this compound.
Q2: How can I minimize matrix effects in my experiments?
A2: Minimizing matrix effects is crucial for accurate this compound quantification. Here are several strategies:
-
Effective Sample Preparation: Employ robust extraction techniques to remove interfering matrix components. Options include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A single-phase butanol extraction has shown good recoveries for a wide range of sphingolipids.[1]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The gold standard is to use a SIL-IS for this compound (e.g., d18:2-d7). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same matrix effects, allowing for accurate correction.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from the majority of matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Q3: What type of internal standard is best for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., with deuterium (B1214612) or 13C). If a SIL-IS for this compound is not available, a structurally similar sphingoid base with a different chain length (e.g., d17:2) can be used. It is critical that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[4]
Q4: How stable is this compound during sample storage and preparation?
A4: Sphingolipids are generally stable through at least one freeze-thaw cycle.[1] However, degradation can occur during sample preparation, particularly through oxidation due to the presence of double bonds in the this compound molecule. To ensure stability:
-
Store samples at -80°C.
-
Minimize exposure to light and oxygen during extraction.
-
Consider adding antioxidants to the extraction solvent.
-
Process samples on ice whenever possible.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column and ensure proper column washing between injections. |
| Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent content. | |
| Sample overload. | Inject a smaller volume or dilute the sample. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient extraction. | Optimize the extraction protocol. A single-phase butanol method is often effective for sphingolipids.[1] |
| Ion suppression due to matrix effects. | Improve sample cleanup, use a more effective internal standard, or dilute the sample. | |
| Suboptimal mass spectrometer settings. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature) and collision energy for the specific m/z transition of this compound. | |
| Analyte degradation. | Ensure proper sample handling and storage conditions to prevent oxidation. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Standardize the extraction protocol and ensure accurate pipetting. Add the internal standard at the beginning of the workflow. |
| Instrument instability. | Perform system suitability tests with a standard mixture to check for consistent performance. | |
| Unexpected Peaks / Isobaric Interference | Co-elution of isobaric lipids. | Improve chromatographic resolution by adjusting the gradient or using a different column chemistry (e.g., HILIC). |
| In-source fragmentation of complex sphingolipids. | Optimize ion source conditions to minimize fragmentation. | |
| Contamination. | Use high-purity solvents and clean sample vials. |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma (Single-Phase Butanol Method)
This protocol is adapted from a method shown to have good recovery for a broad range of sphingolipids.[1]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 20 µL of an internal standard solution containing a known concentration of a suitable this compound internal standard (e.g., d18:2-d7).
-
-
Extraction:
-
Add 1 mL of a butanol/methanol (1:1, v/v) solution to the plasma-internal standard mixture.
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Optional: Alkaline Hydrolysis (to reduce glycerophospholipid interference)
-
Transfer the supernatant to a new tube.
-
Add 100 µL of 1 M KOH in methanol.
-
Incubate at 37°C for 60 minutes.
-
Neutralize with 100 µL of 1 M acetic acid.
-
-
Final Processing:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol that should be optimized for your specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the sphingolipids. A typical gradient might start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The exact m/z values should be determined by direct infusion of a this compound standard. Based on the fragmentation patterns of similar sphingoid bases, the expected transitions would involve the precursor ion [M+H]+ and product ions resulting from sequential water losses. For d18:2 this compound (C18H35NO2, exact mass: 297.2668), the protonated molecule [M+H]+ would be m/z 298.2746. Characteristic product ions would be expected at m/z 280.2641 ([M+H-H2O]+) and m/z 262.2535 ([M+H-2H2O]+).
-
Collision Energy: Optimize for each transition to achieve the highest signal intensity.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (d18:2) | 298.3 | 280.3 | Optimize |
| This compound (d18:2) | 298.3 | 262.3 | Optimize |
| Internal Standard (e.g., d18:2-d7) | Determine based on exact mass | Determine based on fragmentation | Optimize |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
addressing Sphingadienine degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Sphingadienine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a sphingoid base with two double bonds in its long-chain base. [1]This di-unsaturated nature makes it susceptible to oxidation, which can lead to the formation of various degradation products and result in inaccurate quantification. Additionally, like other sphingolipids, it can be subject to enzymatic degradation by endogenous enzymes present in biological samples.
Q2: My this compound levels are consistently low or undetectable. What are the likely causes?
Low or undetectable levels of this compound can stem from several factors during sample preparation:
-
Degradation: As mentioned, this compound is susceptible to oxidative and enzymatic degradation.
-
Suboptimal Extraction: The chosen extraction method may not be efficient for this compound, leading to poor recovery.
-
Improper Storage: Incorrect storage conditions (temperature, duration) can lead to the degradation of the analyte before analysis.
-
Adsorption to Surfaces: Sphingolipids can adhere to plasticware, leading to sample loss.
Q3: How can I minimize enzymatic degradation of this compound?
To minimize enzymatic degradation, it is crucial to inhibit the activity of endogenous enzymes as quickly as possible. [2]
-
Work Quickly and at Low Temperatures: Perform all sample handling steps on ice or at 4°C to reduce enzyme activity. [2]* Solvent Quenching: Initiate cell lysis or tissue homogenization with a cold organic solvent mixture, such as methanol (B129727)/chloroform (B151607), to denature degradative enzymes. [2]* Use of Inhibitors: While not always necessary with rapid solvent quenching, a broad-spectrum protease and phosphatase inhibitor cocktail can be added to lysis buffers if a non-solvent-based lysis method is used. [2]* Prompt Freezing: For long-term storage, snap-freeze cell pellets or tissue samples in liquid nitrogen and store them at -80°C. [2] Q4: What is the best way to prevent oxidative degradation?
The double bonds in this compound are susceptible to oxidation. To mitigate this:
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents. A common concentration is 0.1 mM BHT in methanol. [3]* Minimize Exposure to Air: Work quickly and consider blanketing samples with an inert gas like nitrogen or argon, especially during evaporation steps. [4]* Store Under Inert Atmosphere: For long-term storage of extracts, consider flushing vials with an inert gas before sealing.
Q5: Which extraction method is recommended for this compound?
The choice of extraction method depends on the sample matrix. Two common and effective methods for lipids are the Folch and Bligh & Dyer methods.
-
Folch Method: This method uses a chloroform:methanol (2:1, v/v) mixture for homogenization. [4][5]* Bligh & Dyer Method: This technique employs a chloroform:methanol:water mixture. [4][5] For plasma samples, a simple and rapid method using methanol for protein precipitation and sphingolipid extraction has also been shown to be effective. [6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Peak in LC-MS/MS | 1. Degradation: Oxidative or enzymatic degradation during sample preparation. 2. Poor Extraction Recovery: The chosen solvent system is not optimal for this compound. 3. Analyte Loss: Adsorption to plasticware. | 1. Follow the best practices for minimizing degradation outlined in the FAQs (work on ice, use antioxidants, rapid processing). [2] 2. Optimize your extraction protocol. Consider comparing a Folch or Bligh & Dyer method with a simple methanol extraction. [4][5][6] 3. Use glass tubes with Teflon-lined caps (B75204) for extraction and storage. [2]If using microcentrifuge tubes, consider low-adhesion options. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Variations in incubation times, temperatures, or homogenization efficiency. 2. Inaccurate Normalization: Inconsistent cell numbers or tissue amounts used for extraction. | 1. Standardize your workflow. Ensure consistent timing for each step and uniform application of lysis/homogenization methods. [2] 2. Normalize samples by protein concentration (e.g., BCA assay) or cell number prior to extraction. [2] |
| Peak Tailing or Broadening in Chromatogram | 1. Suboptimal Chromatographic Conditions: Mobile phase composition or gradient may not be ideal. 2. Column Contamination: Buildup of matrix components on the analytical column. | 1. Optimize your LC method. Hydrophilic interaction liquid chromatography (HILIC) can provide good peak shapes for sphingolipids. [7]A common mobile phase system is ammonium (B1175870) formate (B1220265) and formic acid in water and methanol. [8] 2. Use a guard column and ensure adequate sample cleanup before injection. |
| Presence of Unexpected Peaks/Interferences | 1. Co-extraction of Other Lipids: Glycerolipids are often co-extracted and can interfere with analysis. 2. Contaminants from Solvents or Tubes: Impurities in solvents or leaching from plasticware. | 1. Perform a mild alkaline methanolysis step to hydrolyze glycerolipids. [8] 2. Use high-purity (e.g., LC-MS grade) solvents and glass tubes to minimize contamination. |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Cultured Cells (Adapted from Bligh & Dyer)
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells into a fresh volume of ice-cold PBS.
-
For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS. [2]2. Cell Count/Normalization:
-
Aliquot a small portion of the cell suspension for cell counting or protein quantification (BCA assay). [2]3. Lysis and Extraction:
-
Transfer a known number of cells (e.g., 1-10 million) to a glass tube with a Teflon-lined cap. [2] * Add 1 ml of water (or PBS).
-
Add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex vigorously. [4] * Incubate on a shaker for 1 hour at room temperature.
-
-
Phase Separation:
-
Add 1.25 ml of chloroform and vortex. [4] * Add 1.25 ml of water and vortex. [4] * Centrifuge at 1,000 x g for 10 minutes to separate the phases. [2]5. Collection:
-
Carefully collect the lower organic phase, which contains the sphingolipids, into a new glass tube. [2]6. Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen. [2] * Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
Protocol 2: Sample Storage Recommendations
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Cell Pellets/Tissues | 4°C | -80°C (snap-freeze in liquid nitrogen first) [2] |
| Plasma/Serum | 4°C | -80°C |
| Lipid Extracts | 4°C (in glass vials with Teflon-lined caps) | -80°C (under inert atmosphere if possible) |
Visualizations
Caption: Key degradation pathways for this compound and preventative measures.
Caption: Recommended workflow for sample preparation to minimize this compound degradation.
References
- 1. This compound | C18H35NO2 | CID 42608343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. caymanchem.com [caymanchem.com]
- 5. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
optimizing collision energy for Sphingadienine fragmentation in MS/MS
Welcome to the technical support center for optimizing mass spectrometry parameters for sphingolipid analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision energy for Sphingadienine fragmentation in MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its MS/MS analysis important?
This compound (d18:2) is a sphingoid base, a fundamental component of complex sphingolipids.[1][2] It consists of an 18-carbon aliphatic chain with two double bonds, an amino group, and two hydroxyl groups. The dienic nature of this compound, particularly the location of its second double bond, makes it structurally distinct from the more common sphingosine (B13886) (d18:1).[3][4] Accurate MS/MS analysis is crucial for distinguishing it from other isobaric lipids and for understanding its role in various biological and pathological processes, as alterations in sphingolipid metabolism are linked to numerous diseases.[5][6]
Q2: What are the characteristic fragment ions for this compound in positive-ion MS/MS?
In positive ion mode electrospray ionization (ESI), this compound (like other sphingoid bases) fragments through the loss of water molecules. The most common fragmentation pathway involves the loss of two water molecules from the protonated precursor ion [M+H]⁺. For a common this compound (d18:2), this results in a characteristic product ion at m/z 262.[7] This is distinct from sphingosine (d18:1) and sphinganine (B43673) (d18:0), which produce major fragments at m/z 264 and m/z 266, respectively.[8][9][10]
Q3: Why is optimizing the collision energy critical for this compound analysis?
Optimizing collision energy is essential for achieving maximum sensitivity and structural information.[11]
-
Sensitivity: Each lipid species has an optimal collision energy that produces the most abundant characteristic fragment ions.[8][10] Using a suboptimal energy will result in lower signal intensity and poor quantification.
-
Specificity: If the collision energy is too low, fragmentation will be incomplete, and the precursor ion will dominate the spectrum. If the energy is too high, the molecule can undergo excessive fragmentation, leading to a loss of structurally informative ions and an increase in low-mass, non-specific fragments.
-
Reproducibility: A well-defined, optimized collision energy ensures that fragmentation patterns are consistent across different runs and batches, which is critical for reliable quantification.[12]
Q4: What are the main challenges when optimizing collision energy for this compound?
Researchers face several challenges, including:
-
Structural Diversity: Sphingolipids are a highly diverse class. The optimal collision energy can vary depending on the specific structure, including chain length and the presence of other modifications.[4][5]
-
Isobaric Interference: this compound may co-elute with other lipids that have the same nominal mass. Optimized fragmentation is key to generating unique product ions that can differentiate these species.[4][5]
-
Instrumentation Differences: The optimal collision energy value is instrument-dependent. Values determined on one type of mass spectrometer (e.g., a QTRAP) are not directly transferable to another (e.g., an Orbitrap or Q-TOF).[11]
-
Matrix Effects: The presence of other molecules in the sample matrix can affect ionization and fragmentation efficiency, sometimes requiring adjustments to the collision energy.[12]
Troubleshooting Guide
Problem 1: Low intensity of the characteristic this compound fragment ion (m/z 262).
-
Possible Cause 1: Suboptimal Collision Energy.
-
Solution: The applied collision energy may be too high or too low. It is crucial to perform a collision energy optimization experiment. Infuse a standard solution of this compound (or a related, commercially available standard if this compound is not available) and acquire product ion spectra across a range of collision energy values (e.g., 10 to 50 eV). Plot the intensity of the m/z 262 fragment versus the collision energy to determine the optimal value that yields the highest intensity.[13]
-
-
Possible Cause 2: Poor Ionization.
-
Solution: Ensure the mobile phase composition promotes efficient protonation. The use of additives like formic acid (0.1-0.2%) and ammonium (B1175870) formate (B1220265) (2-10 mM) in the mobile phase can significantly improve ionization efficiency for sphingolipids.[7][14]
-
-
Possible Cause 3: In-source Fragmentation.
-
Solution: High source temperatures or voltages can cause the molecule to fragment before it enters the collision cell. Try reducing the source temperature and other interface parameters to minimize premature fragmentation. Glycosylated ceramides, for example, are known to exhibit in-source fragmentation.[14]
-
Problem 2: Inconsistent fragmentation patterns between runs.
-
Possible Cause 1: Unstable Spray or Fluctuating Source Conditions.
-
Solution: Inconsistent spray can lead to variable ionization and fragmentation. Check for blockages in the ESI needle, ensure a stable flow rate from the LC pump, and clean the ion source. Unstable source conditions can alter the internal energy of the ions entering the mass spectrometer.[12]
-
-
Possible Cause 2: Collision Cell Pressure Fluctuations.
-
Solution: The pressure of the collision gas (e.g., nitrogen or argon) affects fragmentation efficiency. Ensure the gas supply is stable and that the pressure in the collision cell is maintained at the manufacturer's recommended level.
-
Problem 3: My results are not reproducible when transferring the method to a different mass spectrometer.
-
Possible Cause: Different Collision Energy Scaling.
-
Solution: Collision energy values are not absolute and do not transfer directly between instruments from different manufacturers or even different models from the same manufacturer.[11] The collision energy must be re-optimized on the new instrument using a this compound standard. It is helpful to think in terms of "normalized collision energy" if that option is available, but even this may require fine-tuning.[15][16]
-
Data & Protocols
Table 1: Typical Precursor and Product Ions for Common Sphingoid Bases
This table summarizes the expected protonated precursor ions and major product ions resulting from the loss of two water molecules for common 18-carbon sphingoid bases in positive ion mode MS/MS.
| Sphingoid Base | Abbreviation | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion [M+H-2H₂O]⁺ (m/z) |
| Sphinganine | d18:0 | 302.3 | 266.3 |
| Sphingosine | d18:1 | 300.3 | 264.3 |
| This compound | d18:2 | 298.3 | 262.3 |
| Phytosphingosine | t18:0 | 318.3 | 282.3 |
Note: These m/z values are monoisotopic masses and may vary slightly based on instrument calibration.
Table 2: Illustrative Collision Energy Optimization Data
The following table illustrates hypothetical data from a collision energy ramping experiment for this compound (d18:2, precursor m/z 298.3) on a triple quadrupole instrument. The optimal energy is the one that provides the highest intensity for the target fragment.
| Collision Energy (eV) | Precursor Ion Intensity (m/z 298.3) | Product Ion Intensity (m/z 262.3) |
| 10 | 950,000 | 80,000 |
| 15 | 720,000 | 250,000 |
| 20 | 450,000 | 680,000 |
| 25 | 210,000 | 910,000 |
| 30 | 90,000 | 995,000 |
| 35 | 50,000 | 850,000 |
| 40 | 25,000 | 620,000 |
| 45 | <10,000 | 410,000 |
This data is for illustrative purposes. Actual optimal values are instrument-specific and must be determined empirically.[13][17]
Experimental Protocol: Collision Energy Optimization by Direct Infusion
This protocol describes a general procedure for determining the optimal collision energy for this compound fragmentation.
-
Prepare Standard Solution:
-
Prepare a 1 µg/mL solution of a suitable sphingoid base standard (e.g., this compound, if available, or Sphingosine as a proxy) in a solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile/water (1:1) with 0.1% formic acid.
-
-
Set up Infusion:
-
Infuse the standard solution into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable ion signal.
-
-
Configure MS/MS Method:
-
Set the mass spectrometer to positive ion ESI mode.
-
Create a product ion scan method.
-
Set Q1 to isolate the precursor ion of this compound ([M+H]⁺ at m/z 298.3).
-
Set Q3 to scan a mass range that includes the expected fragment ion (e.g., m/z 50-310).
-
-
Perform Collision Energy Ramp:
-
Acquire a series of product ion spectra, varying the collision energy for each scan. Program the instrument to ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 60 eV) in discrete steps (e.g., 2-5 eV per step).
-
Allow sufficient time at each step for the signal to stabilize.
-
-
Analyze Data:
-
Extract the ion chromatogram (XIC) for the characteristic product ion (m/z 262.3).
-
Plot the intensity of the product ion against the corresponding collision energy value.
-
The collision energy that produces the maximum intensity for the m/z 262.3 fragment is the optimal collision energy for this specific transition on your instrument.[13]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 16. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
selecting the appropriate internal standard for Sphingadienine analysis
Welcome to the technical support center for Sphingadienine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for accurate and reliable quantification of this compound (d18:2) and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard for this compound (d18:2) analysis?
A1: The most critical factor is the structural similarity between the internal standard and this compound. An ideal internal standard should have physicochemical properties as close as possible to the analyte to ensure it behaves similarly during sample extraction, derivatization (if any), and ionization in the mass spectrometer. This helps to accurately correct for sample loss and matrix effects. Stable isotope-labeled (SIL) standards are considered the gold standard because their chemical and physical properties are nearly identical to their endogenous counterparts.[1][2]
Q2: What are the main types of internal standards available for this compound analysis?
A2: There are two primary types of internal standards suitable for this compound analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced by a heavier isotope (e.g., ²H, ¹³C). A deuterated version of a closely related sphingoid base, such as D-erythro-sphinganine-d7, is a commonly used SIL internal standard.[1][2]
-
Odd-Chain Internal Standards: These are sphingolipids with an odd number of carbon atoms in their backbone, such as C17-sphingosine (d17:1).[3][4] These are generally absent or present at very low levels in mammalian samples, which prevents interference with the endogenous analyte.[2][5]
Q3: Which is better for my experiment: a stable isotope-labeled or an odd-chain internal standard?
A3: The choice depends on the specific requirements of your assay, including the desired level of accuracy and budget.
-
Stable Isotope-Labeled (SIL) standards are considered the "gold standard" and offer the highest accuracy and precision.[6] They co-elute with the analyte and experience identical ionization suppression or enhancement, providing the most reliable correction.[1] However, they can be more expensive.
-
Odd-chain standards are a cost-effective alternative and can provide reliable quantification for many applications.[2] However, there might be slight differences in extraction efficiency and chromatographic retention time compared to the endogenous this compound, which could introduce a small bias.
Q4: Can I use a cocktail of internal standards for my analysis?
A4: Yes, using a cocktail of internal standards is a common and recommended practice in sphingolipidomics.[3][7] This approach allows for the quantification of a broader range of sphingolipid classes in a single run. For example, a cocktail might include internal standards for free sphingoid bases (like a C17-sphingosine for this compound), ceramides, and sphingomyelins.[3]
Troubleshooting Guide
Problem 1: Poor reproducibility of this compound quantification.
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure the internal standard is added at the very beginning of the sample preparation process, before any extraction steps, to account for variability in the entire workflow.[8] Use a calibrated pipette and add the same amount of internal standard to every sample, calibrator, and quality control sample.[6]
-
-
Possible Cause: The chosen internal standard does not adequately mimic the behavior of this compound.
-
Solution: If using an odd-chain standard, verify that its retention time is close to that of this compound. Significant differences in retention time can lead to differential matrix effects. Consider switching to a stable isotope-labeled internal standard for improved accuracy.
-
-
Possible Cause: Degradation of this compound or the internal standard.
-
Solution: Store standards and samples at appropriate low temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles. Prepare working solutions of standards fresh.
-
Problem 2: The internal standard peak is not detected or has a very low intensity.
-
Possible Cause: Incorrect concentration of the internal standard.
-
Solution: The concentration of the internal standard should be optimized to be within the linear range of the instrument's detector and produce a signal that is sufficiently intense for good precision.[6]
-
-
Possible Cause: The internal standard is not being efficiently extracted.
-
Solution: Re-evaluate your lipid extraction protocol. A modified Bligh-Dyer or Folch extraction is commonly used for sphingolipids.[2] Ensure the solvent ratios and phase separation are optimal for the recovery of sphingoid bases.
-
Problem 3: High background noise or interfering peaks in the chromatogram.
-
Possible Cause: Matrix effects from the biological sample.
-
Solution: Improve sample clean-up procedures. Solid-phase extraction (SPE) can be used to remove interfering substances. Ensure your chromatographic method provides adequate separation of this compound and its internal standard from other matrix components.
-
-
Possible Cause: Contamination from solvents or labware.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned to avoid lipid contamination.
-
Data Presentation
Table 1: Performance Comparison of Internal Standard Types for Sphingoid Base Analysis
| Performance Metric | Stable Isotope-Labeled (e.g., D-erythro-sphinganine-d7) | Odd-Chain (e.g., C17-sphingosine) | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically within ±5%[6] | Can exceed ±15%[6] | Co-elution and identical ionization behavior ensure the most effective normalization for matrix effects and extraction inconsistencies.[6] |
| Precision (%CV) | Typically <10%[6] | Can be >15%[6] | The near-identical physicochemical properties lead to more consistent and reproducible measurements across multiple samples.[6] |
| Matrix Effect Compensation | Effectively compensated | Inconsistent and often poor | Experiences the same ion suppression or enhancement as the endogenous analyte, leading to reliable correction. |
| Chromatographic Behavior | Near-identical retention time to the analyte | May have different retention times | Ensures that both the analyte and the standard are subjected to the same matrix components at the point of ionization. |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled compounds is more complex and expensive. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is a modification of the Bligh and Dyer method, optimized for sphingolipid extraction.
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma/serum in a glass tube, add a precise amount of the chosen internal standard (e.g., C17-sphingosine or a deuterated standard) dissolved in methanol. The final concentration should be within the linear range of your assay.[2]
-
Solvent Addition: Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the sample. Vortex thoroughly for 1 minute.
-
Phase Separation: Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8). Vortex again and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol and may require optimization for your specific instrumentation.
-
Chromatographic Column: A C8 or C18 reversed-phase column is commonly used for the separation of sphingoid bases.[2]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is typically employed to elute the sphingolipids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintain a constant column temperature (e.g., 40-55°C) for reproducible retention times.[6]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of sphingoid bases.[2][6]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.[6]
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the chosen internal standard need to be optimized on your instrument. The fragmentation of sphingoid bases often involves the neutral loss of water molecules.
-
Visualizations
Caption: Workflow for selecting an internal standard for this compound analysis.
Caption: General experimental workflow for this compound quantification.
Caption: Simplified de novo sphingolipid biosynthesis pathway showing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Sphingadienine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of sphingadienine in biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow for this compound quantification.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Contamination | Regularly clean the column according to the manufacturer's instructions. Use high-purity solvents and ensure proper sample preparation to minimize the introduction of contaminants.[1] |
| Mismatch between Sample Solvent and Mobile Phase | Ensure the sample solvent is compatible with the mobile phase. Solvents with similar polarities should be used, or the sample should be appropriately diluted.[1] | |
| Column Deterioration | If peak shapes remain poor after cleaning, the column may have reached the end of its lifespan and may need to be replaced.[2] | |
| Dead Volume | Minimize dead volume in the system by using appropriate tubing and ensuring connections are secure.[1] | |
| Low or No Analyte Signal | Inefficient Extraction | Optimize the extraction protocol. For a broad range of sphingolipids, a two-step or single-phase extraction method using a mix of polar and non-polar solvents may be more effective.[3] An acidic extraction with a solvent system like ethyl acetate/isopropanol/water can also improve recovery.[4] |
| Analyte Degradation | Immediately flash-freeze samples in liquid nitrogen after collection and store them at -80°C to prevent enzymatic and oxidative degradation. Avoid repeated freeze-thaw cycles.[4] | |
| Matrix Effects | Dilute the sample extract to lower the concentration of interfering matrix components.[4] Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove these interferences.[4] | |
| Instrument Instability | Perform system suitability tests before each analytical run to ensure consistent performance of the LC-MS system.[4] | |
| High Background Noise | Contaminated Solvents or Glassware | Use LC-MS grade solvents and dedicated glassware that has been thoroughly cleaned to avoid contamination from lipids, amino acids, or detergents.[5] |
| System Contamination | If high background is observed even in blank injections, the LC-MS system may be contaminated. Thoroughly clean the HPLC column and MS source.[6] | |
| Highly Concentrated Samples | Injecting overly concentrated samples can contaminate the system. Dilute the sample to an appropriate concentration before injection.[6] | |
| Inconsistent Results | Inconsistent Sample Handling | Standardize all sample handling procedures, including collection, processing time, and temperature, to ensure uniformity across all samples.[3] |
| Analyte Adsorption | Use low-adsorption tubes and pipette tips to prevent the loss of this compound. Silanizing glassware can also minimize adsorption.[3] | |
| Incomplete Phase Separation | During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases to maximize the recovery of lipids. Centrifugation can help achieve a clean separation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from plasma?
A1: A commonly used and effective method is a two-step liquid-liquid extraction, such as a modified Bligh-Dyer or Folch procedure.[4] For specifically targeting sphingolipids and improving recovery, an acidic extraction using a solvent system like ethyl acetate/isopropanol/water is highly recommended.[4] A single-phase extraction with a methanol/chloroform mixture has also been shown to be effective.[7]
Q2: How can I minimize matrix effects in my this compound quantification assay?
A2: Matrix effects, where components of the biological matrix interfere with analyte ionization, can be minimized by several strategies. These include diluting the sample extract, using a robust sample cleanup method like solid-phase extraction (SPE), and utilizing a stable isotope-labeled internal standard that co-elutes with the analyte.[4]
Q3: What are the key parameters to consider for the validation of a this compound quantification method?
A3: According to regulatory guidelines, key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[8] The linearity of the calibration curve and the lower limit of quantification (LLOQ) are also critical.
Q4: What type of internal standard should I use for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. This is because it has nearly identical chemical and physical properties to the analyte, and will co-elute, experiencing the same matrix effects and extraction efficiencies, leading to more accurate quantification.
Q5: How should I store my biological samples to ensure the stability of this compound?
A5: To prevent degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. It is also important to avoid repeated freeze-thaw cycles.[4] For long-term storage, adding an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent can offer additional protection.[4]
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of sphingolipids, including sphingadienes, in biological matrices using LC-MS/MS.
| Parameter | Typical Acceptance Criteria/Range | Reference |
| Linearity (r²) | > 0.99 | [9][10] |
| Lower Limit of Quantification (LLOQ) | 2.5 to 25 nM in plasma | [10] |
| Accuracy | Within ±15% of the nominal concentration (except at LLOQ, where it is ±20%) | [10] |
| Precision (RSD) | ≤ 15% (except at LLOQ, where it is ≤ 20%) | [10] |
| Extraction Recovery | Consistent and reproducible across the concentration range | [11] |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma/Serum
This protocol is a widely used method for the extraction of a broad range of sphingolipids.[3]
Materials:
-
Plasma/Serum sample
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standard cocktail (containing a stable isotope-labeled this compound)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 1.5 mL of a pre-chilled methanol/chloroform mixture (2:1, v/v) containing the internal standard cocktail.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the samples at 48°C for 1 hour to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., mobile phase).
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol and may require optimization for your specific instrument and column.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the lipids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for this compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for both this compound and its internal standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Simplified overview of sphingolipid metabolism highlighting the position of this compound.
Caption: Experimental workflow for the quantification of this compound in biological matrices.
References
- 1. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Choosing the appropriate matrix to perform a scientifically meaningful lipemic plasma test in bioanalytical method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sphingadienine Detection in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Sphingadienine detection in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure sensitive and accurate this compound quantification?
A1: The single most important step is the addition of a suitable internal standard (IS) at the very beginning of your sample preparation workflow. This accounts for analyte loss during extraction and corrects for variations in ionization efficiency in the mass spectrometer, also known as matrix effects.
Q2: What type of internal standard is best for this compound analysis?
A2: Stable isotope-labeled (SIL) this compound is the gold standard. Since SIL-IS has nearly identical physicochemical properties to the endogenous analyte, it co-elutes during chromatography and experiences the same matrix effects, providing the most accurate correction. If a SIL-IS for this compound is not available, a structurally similar odd-chain sphingoid base, such as d17:1 sphingosine, can be used.
Q3: Which ionization mode is typically used for this compound detection in LC-MS/MS?
A3: Positive electrospray ionization (ESI+) is most commonly used for the detection of sphingoid bases like this compound. This is because the primary amine group is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.
Q4: How can I improve the chromatographic separation of this compound from other lipids?
A4: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used.
-
Reversed-Phase (RP) chromatography , typically with a C18 or C8 column, separates lipids based on their hydrophobicity. This is effective for separating sphingoid bases with different acyl chain lengths and degrees of unsaturation.
-
HILIC separates compounds based on their polarity. This can be advantageous for separating different classes of sphingolipids and can sometimes provide better peak shapes for polar analytes.
Optimizing the gradient elution profile and the mobile phase composition (e.g., by adding formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization) is crucial for achieving good separation and sensitivity.
Q5: Can chemical derivatization improve the detection of this compound?
A5: Yes, chemical derivatization can enhance the sensitivity of this compound detection. Derivatizing the primary amine group can improve chromatographic properties and increase ionization efficiency. However, this adds an extra step to the sample preparation and needs to be carefully validated to ensure complete and reproducible reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient extraction. | Optimize your lipid extraction protocol. For plasma, a modified Bligh-Dyer or Folch method is common. For tissues, homogenization is critical. Ensure the chosen solvent system is appropriate for sphingoid bases. |
| Poor ionization. | Ensure the mobile phase contains additives like 0.1-0.2% formic acid to promote protonation in positive ESI mode. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). | |
| Inappropriate MS/MS transition. | Confirm the precursor and product ions for this compound. For the [M+H]⁺ ion of d18:2 this compound (m/z 298.3), characteristic product ions from the loss of water molecules are typically monitored (e.g., m/z 280.3, 262.3). | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent. | Reconstitute the final lipid extract in a solvent that is similar in composition to the initial mobile phase of your LC gradient. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Secondary interactions with the column. | Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase can sometimes improve peak shape. | |
| High Signal Variability Between Replicates | Inconsistent sample preparation. | Standardize every step of the extraction protocol. Ensure the internal standard is added accurately and consistently to every sample at the beginning of the process. |
| Matrix effects. | Use a stable isotope-labeled internal standard. If not available, use a close structural analog. Improve sample cleanup to remove interfering substances like phospholipids. This can be achieved through solid-phase extraction (SPE) or by performing an alkaline hydrolysis step to degrade glycerophospholipids. | |
| Co-elution with Isobaric Interferences | Insufficient chromatographic resolution. | Optimize the LC gradient to better separate this compound from other lipids with the same mass-to-charge ratio. Consider using a different column chemistry (e.g., switching from C18 to a phenyl-hexyl column). |
Quantitative Data Summary
While specific Limits of Detection (LOD) and Quantification (LOQ) for this compound are not widely published, the following table provides typical values for the closely related and more abundant sphingoid base, Sphingosine-1-Phosphate (S1P), to serve as a reference. It is expected that with an optimized method, similar sensitivity can be achieved for this compound.
| Analyte | Method | Matrix | LLOQ | LLOD | Reference |
| Sphingosine-1-Phosphate (S1P) | LC-MS/MS | Human Plasma | 0.05 µM | 0.016 µM | [1] |
| Sphingosine-1-Phosphate (S1P) | LC-MS/MS | Liver Tissue | 0.05 ng/mL | 0.01 ng/mL | [2] |
| 25 Sphingolipids (including S1P) | LC-MS/MS | Human Plasma | 1 nM | Not Reported | [3] |
LLOQ: Lower Limit of Quantification; LLOD: Lower Limit of Detection
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is a modification of the Bligh & Dyer method.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma in a glass tube, add a precise amount of the internal standard (e.g., 10 µL of a 1 µM solution of d17:1 Sphingosine in methanol).
-
Protein Precipitation and Lipid Extraction:
-
Add 187.5 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.
-
Vortex vigorously for 30 seconds.
-
Add 62.5 µL of chloroform and vortex for 30 seconds.
-
Add 62.5 µL of water and vortex for 30 seconds.
-
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic compounds. An example gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (d18:2): Precursor ion (Q1) m/z 298.3 → Product ions (Q3) m/z 280.3 (loss of H₂O) and m/z 262.3 (loss of 2H₂O).
-
Internal Standard (e.g., d17:1 Sphingosine): Precursor ion (Q1) m/z 286.3 → Product ions (Q3) m/z 268.3 and m/z 250.3.
-
-
Optimize collision energy and other MS parameters for each transition to maximize signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Biosynthesis and signaling pathway of this compound.[4][5]
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the anti-lipid-microdomain sphingoid base 4,14-sphingadiene by the ceramide desaturase FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Ionization of Sphingadienine in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the electrospray ionization mass spectrometry (ESI-MS) analysis of sphingadienine. The content is tailored for researchers, scientists, and drug development professionals working with sphingolipids.
Troubleshooting Guides
Poor or inconsistent ionization of this compound can arise from several factors, ranging from sample preparation to instrument settings. The following guides provide a systematic approach to identifying and resolving these issues.
Issue 1: Low or No this compound Signal
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase significantly impacts the ionization efficiency of sphingolipids.
-
Solution:
-
Acidify the Mobile Phase: Add a small percentage of formic acid (typically 0.1-0.2%) to both the aqueous and organic mobile phases. This promotes protonation of the amine group in this compound, enhancing the formation of [M+H]+ ions in positive ion mode.[1]
-
Incorporate Ammonium (B1175870) Formate (B1220265): The addition of ammonium formate (typically 5-10 mM) can further improve signal intensity by facilitating the formation of protonated molecules and minimizing the formation of multiple adducts.[1]
-
Optimize Organic Solvent: While acetonitrile (B52724) is commonly used in HILIC separations, methanol (B129727) can sometimes improve ionization efficiency for certain lipids.[2] Experiment with different ratios or a switch in the organic solvent.
-
-
-
Inappropriate ESI Source Parameters: The settings of the ESI source must be optimized for the specific analyte.
-
Solution:
-
Capillary Voltage: Optimize the capillary voltage (typically in the range of 3-5 kV for positive mode). Too low a voltage will result in inefficient ionization, while too high a voltage can lead to in-source fragmentation or an unstable spray.
-
Gas Flow and Temperature: Adjust the nebulizing and drying gas flow rates and the drying gas temperature to ensure efficient desolvation of the droplets. Inadequate desolvation can lead to signal suppression. Typical drying gas temperatures range from 300-400°C.[1]
-
Source Positioning: The position of the ESI probe relative to the mass spectrometer inlet can impact signal intensity. Optimize the position for maximum this compound signal.
-
-
-
Sample Matrix Effects and Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[3]
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation protocol to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[4][5]
-
Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix components. Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be particularly effective for separating polar lipids like sphingoid bases.[1]
-
Dilute the Sample: If the concentration of matrix components is high, diluting the sample can sometimes alleviate ion suppression.
-
-
-
Incorrect Mass Spectrometer Settings: The instrument may not be set to detect the correct mass-to-charge ratio (m/z) for this compound.
-
Solution:
-
Verify Precursor Ion m/z: The theoretical exact mass of this compound (C18H35NO) is 281.2719 g/mol . Therefore, the protonated molecule [M+H]+ should have an m/z of approximately 282.3. Ensure your instrument is scanning for this precursor ion.
-
Check for Common Adducts: Besides the protonated molecule, this compound can form other adducts. Look for sodium [M+Na]+ (m/z ~304.3) or potassium [M+K]+ (m/z ~320.4) adducts, especially if the mobile phase or sample contains these salts.
-
-
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low or no this compound signal.
Frequently Asked Questions (FAQs)
Q1: What is the expected m/z for protonated this compound in positive ESI-MS?
A1: The molecular formula for this compound (d18:2) is C18H35NO. The theoretical monoisotopic mass is 281.2719 Da. Therefore, you should be looking for the protonated molecule [M+H]+ at an m/z of approximately 282.3 .
Q2: What are the characteristic product ions for this compound in tandem MS (MS/MS)?
A2: Upon collision-induced dissociation (CID), this compound is expected to fragment in a manner analogous to other sphingoid bases. The characteristic product ion for the this compound backbone (d18:2) is observed at m/z 262.3 .[6] This is distinct from sphingosine (B13886) (d18:1), which produces a fragment at m/z 264.3, and sphinganine (B43673) (d18:0), which fragments to m/z 266.[4]
Q3: Should I use positive or negative ion mode for this compound analysis?
A3: Positive ion mode is generally preferred for the analysis of this compound and other free sphingoid bases. The presence of the primary amine group makes them readily protonated, leading to good sensitivity for the [M+H]+ ion.
Q4: How does the additional double bond in this compound affect its ionization compared to sphingosine?
A4: While there is limited direct comparative data, the presence of an additional double bond is not expected to dramatically decrease the ionization efficiency in ESI. The primary driver for good ionization of sphingoid bases in positive ESI is the basicity of the amine group. Poor ionization of this compound is more likely attributable to factors such as ion suppression, suboptimal mobile phase conditions, or incorrect instrument settings rather than an inherent property of the molecule itself.
Q5: What type of LC column is best for separating this compound?
A5: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (e.g., C18) columns can be used for sphingolipid analysis. HILIC columns are particularly effective for separating polar compounds like free sphingoid bases and can provide good peak shapes with mobile phases that are amenable to ESI. Reversed-phase columns are also widely used and offer excellent separation based on the hydrophobicity of the analytes. The choice of column will depend on the overall complexity of your sample and the other sphingolipids you may be analyzing simultaneously.
Data Presentation
Table 1: Common Adducts and Fragments of this compound in Positive ESI-MS
| Ion Type | Formula | Calculated m/z | Notes |
| Protonated Molecule | [C18H35NO + H]+ | 282.2848 | Most abundant precursor ion in acidic mobile phases. |
| Sodium Adduct | [C18H35NO + Na]+ | 304.2667 | May be observed with sodium contamination in samples or solvents. |
| Potassium Adduct | [C18H35NO + K]+ | 320.2407 | Less common, but possible with potassium contamination. |
| Characteristic Fragment | [C18H32N]+ | 262.2535 | Corresponds to the loss of two water molecules from the protonated precursor.[6] |
Table 2: Recommended Starting ESI Source Parameters (Positive Ion Mode)
| Parameter | Recommended Range | Rationale |
| Capillary Voltage | 3.0 - 5.0 kV | Promotes efficient spray and ionization.[1] |
| Nebulizing Gas Pressure | 20 - 50 psi | Assists in droplet formation. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation. |
| Drying Gas Temperature | 300 - 400 °C | Ensures complete desolvation of droplets.[1] |
| Cone/Fragmentor Voltage | 20 - 40 V | Can be optimized to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general method for extracting sphingolipids from biological samples like cell pellets or plasma.
-
To a 1.5 mL microcentrifuge tube containing the sample (e.g., 100 µL plasma or cell pellet), add an appropriate internal standard.
-
Add 375 µL of chloroform (B151607):methanol (1:2, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).[3]
Protocol 2: HILIC LC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Triple quadrupole or QTRAP mass spectrometer with an ESI source
-
Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[1]
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate[3]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid[3]
-
Flow Rate: 400 µL/min
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Linear gradient to 95% B
-
6.1-8 min: Re-equilibrate at 95% B
-
-
Injection Volume: 5 µL
-
MS Method: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transition for this compound: Precursor ion m/z 282.3 -> Product ion m/z 262.3
-
Collision Energy: Optimize between 15-30 V to maximize the signal for the product ion.
-
Signaling Pathway and Workflow Diagrams
Caption: The electrospray ionization process for this compound analysis.
Caption: A simplified workflow of Multiple Reaction Monitoring (MRM) for this compound.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinh.cas.cn [sinh.cas.cn]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gradient Elution for Complex Sphingolipid Separation
Welcome to the technical support center for optimizing the separation of complex sphingolipids using gradient elution liquid chromatography. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the chromatographic separation of sphingolipids.
Q1: What are the likely causes of poor peak shape (tailing or fronting) in my sphingolipid analysis, and how can I resolve them?
A1: Poor peak shape is a common issue in lipid chromatography. Here are the primary causes and their solutions:
-
Peak Tailing: This is often observed with polar analytes like sphingolipids and can be caused by:
-
Secondary Interactions: The analyte may have unwanted interactions with the stationary phase, such as with exposed silanol (B1196071) groups on silica-based columns.
-
Solution: Modify the mobile phase by adding a small amount of a competing acid (e.g., 0.1-0.2% formic acid) or a weak base (e.g., ammonium (B1175870) formate) to minimize these interactions.[1][2]
-
-
Column Contamination: Accumulation of matrix components on the column can lead to peak tailing.
-
Solution: Implement a robust column washing protocol with a strong solvent after each analytical run. If the issue persists, consider replacing the column.
-
-
Metal Chelation: Phosphorylated sphingolipids can interact with metal surfaces in the HPLC system, such as the column hardware.
-
Solution: Consider using a metal-free or PEEK-lined column to reduce these interactions.[3]
-
-
-
Peak Fronting: This is often a sign of column overload or issues with the injection solvent.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.
-
Solution: Reconstitute the dried lipid extract in a solvent that is as close in composition to the initial mobile phase as possible.
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Q2: My signal intensity is low, and I suspect ion suppression. What steps can I take to mitigate this?
A2: Ion suppression is a frequent challenge in LC-MS analysis of complex biological samples. Here’s how to address it:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components, such as glycerophospholipids, before analysis.[4]
-
Solution: Employ a thorough lipid extraction and cleanup procedure. Alkaline hydrolysis can be used to degrade glycerophospholipids, or solid-phase extraction (SPE) can be used to isolate sphingolipids.[5]
-
-
Enhance Chromatographic Separation: If interfering compounds cannot be completely removed during sample preparation, optimizing the chromatography to separate them from the analytes of interest is crucial.
-
Solution: Adjust the gradient profile to increase the separation between your sphingolipids and the co-eluting matrix components. Switching from a C18 column to a different chemistry, like HILIC, can also provide a different selectivity and resolve the issue.[6]
-
-
Optimize MS Parameters: Ensure your mass spectrometer settings are optimal for your target analytes.
-
Solution: Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for each sphingolipid and internal standard.[7] Collision energy often needs to be increased for sphingolipids with longer N-acyl chains.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.
Q3: I am struggling to separate isomeric or closely related sphingolipid species. How can I improve the resolution?
A3: Separating isomeric sphingolipids, such as glucosylceramides from galactosylceramides, requires careful optimization of the chromatographic method.
-
Choice of Stationary Phase:
-
Normal-Phase (NP) or HILIC Chromatography: These techniques are often superior for separating sphingolipids based on their polar head groups. A silica (B1680970) or diol column can effectively separate isomers like GlcCer and GalCer.[8] HILIC is also well-suited for separating gangliosides based on the number of sialic acid residues.[9][10]
-
Reversed-Phase (RP) Chromatography: While RP columns like C18 are excellent for separating sphingolipids based on their acyl chain length and saturation, they may not be ideal for head group isomers.[11]
-
-
Gradient Optimization:
-
Shallow Gradient: A slower, more gradual increase in the strong solvent percentage can significantly improve the resolution of closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific solvent composition can help to better separate critical pairs.
-
-
Mobile Phase Modifiers: The choice and concentration of additives can influence selectivity. Experiment with different additives like ammonium formate (B1220265) or ammonium acetate (B1210297) and varying concentrations of formic acid.[1][8]
Experimental Protocols & Data
This section provides detailed experimental protocols and summarized quantitative data for sphingolipid analysis.
Protocol 1: Bligh & Dyer Lipid Extraction
This is a widely used method for the extraction of total lipids from biological samples.[12][13][14]
Materials:
-
Deionized Water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1 mL aqueous sample (e.g., cell homogenate or plasma) in a glass tube, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and cell lysis.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for another minute.
-
Centrifuge the sample at 1,000 x g for 5 minutes to induce phase separation. You will observe two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a new glass tube.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., methanol or a solvent mixture matching your initial mobile phase).
Quantitative Data: Gradient Elution Parameters
The following tables summarize typical gradient elution conditions for the separation of different sphingolipid classes using both Reversed-Phase (RP) and HILIC chromatography.
Table 1: Reversed-Phase (C18) Gradient for Ceramides and Sphingomyelins
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 - 1.0 | 50 | 50 | 0.3 |
| 1.0 - 4.0 | Linear ramp to 0 | Linear ramp to 100 | 0.3 |
| 4.0 - 16.0 | 0 | 100 | 0.3 |
| 16.0 - 16.1 | Linear ramp to 50 | Linear ramp to 50 | 0.3 |
| 16.1 - 21.0 | 50 | 50 | 0.3 |
-
Mobile Phase A: Water with 0.2% formic acid.[15]
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[15]
-
Column: C8 or C18, e.g., Xperchrom 100 C8 (2.1 x 150 mm, 5 µm).[15]
Table 2: HILIC Gradient for Complex Sphingolipids (including Gangliosides)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 - 0.1 | 0 | 100 | 0.8 |
| 0.1 - 2.5 | Linear ramp to 50 | Linear ramp to 50 | 0.8 |
| 2.5 - 3.5 | 50 | 50 | 0.8 |
| 3.51 - 4.5 | Linear ramp to 0 | Linear ramp to 100 | 0.8 |
-
Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]
-
Column: HILIC silica, e.g., Interchim HILIC silica (50 x 2.1 mm, 1.8 µm).[1]
Visual Guides
The following diagrams illustrate key workflows and concepts in sphingolipid analysis.
Caption: A general experimental workflow for sphingolipid analysis by LC-MS/MS.
Caption: A decision tree for troubleshooting common peak shape issues.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. cusabio.com [cusabio.com]
- 6. providiongroup.com [providiongroup.com]
- 7. benchchem.com [benchchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tabaslab.com [tabaslab.com]
- 13. aquaculture.ugent.be [aquaculture.ugent.be]
- 14. biochem.wustl.edu [biochem.wustl.edu]
- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
dealing with adduct formation in Sphingadienine mass spectrometry
Welcome to the technical support center for sphingadienine mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are adducts in mass spectrometry and why are they a concern for this compound analysis?
A1: In electrospray ionization (ESI) mass spectrometry, an adduct is an ion formed when your molecule of interest, this compound (M), associates with other ions present in the sample or mobile phase.[1] Common adducts include the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium (B1175870) [M+NH₄]⁺.[1][2][3]
Adduct formation is a concern because it can split the signal of a single analyte into multiple peaks, which can:
-
Reduce Sensitivity: The intensity of the primary desired ion (e.g., [M+H]⁺) is diminished, potentially making it difficult to detect, especially for low-abundance species.
-
Complicate Data Interpretation: The presence of multiple adducts can make spectra complex and difficult to interpret, sometimes leading to misidentification of compounds.
-
Impact Quantification: If not all adducts for a single species are accounted for, quantification can be inaccurate. The ratios of different adducts can also be inconsistent between samples, leading to poor reproducibility.[2]
Q2: I am seeing multiple peaks for my this compound standard. How can I identify if they are adducts?
A2: To identify adducts, you need to look at the mass-to-charge ratio (m/z) differences between the peaks. The most common adducts have characteristic mass differences from the protonated molecule [M+H]⁺. For example, a sodium adduct [M+Na]⁺ will appear at approximately 22 Da higher than the [M+H]⁺ peak.[4] You can use a table of common adduct masses to identify the potential adducts in your spectrum.
Q3: What are the most common sources of sodium and potassium adducts in sphingolipid analysis?
A3: Sodium and potassium ions are ubiquitous in laboratory environments and can be introduced at various stages of the experimental workflow. Common sources include:
-
Glassware: Glassware can leach sodium and potassium ions into solvents.[1]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of sodium and potassium salts. The quality of LC-MS grade solvents can also vary between vendors.[5]
-
Sample Matrix: Biological samples naturally contain sodium and potassium salts.
-
Lab Environment: Dust and handling can introduce these ions.
Q4: How does the type of adduct (e.g., [M+H]⁺ vs. [M+Na]⁺) affect the fragmentation pattern of this compound in MS/MS?
A4: The type of adduct can significantly influence the fragmentation pattern in tandem mass spectrometry (MS/MS). Protonated molecules ([M+H]⁺) and sodiated molecules ([M+Na]⁺) often yield different fragment ions. For sphingolipids, protonated species typically fragment to produce characteristic ions resulting from the loss of water molecules from the sphingoid base.[6][7] For instance, protonated sphingosine (B13886) (a close analog of this compound) shows characteristic losses of one and two water molecules.[8][9]
In contrast, sodiated adducts may fragment differently, and in some cases, can provide complementary structural information.[3][10] The fragmentation of sodiated sphingolipids can also yield ions characteristic of the long-chain base.[3] It is crucial to be aware of these differences when interpreting MS/MS data for structural elucidation.
Troubleshooting Guides
Issue 1: High Levels of Sodium [M+Na]⁺ and Potassium [M+K]⁺ Adducts
Symptoms:
-
The [M+Na]⁺ and/or [M+K]⁺ peaks are more intense than the [M+H]⁺ peak for this compound.
-
Difficulty in detecting the protonated molecule [M+H]⁺.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high sodium and potassium adducts.
Detailed Solutions:
-
Improve Solvent and Reagent Quality:
-
Always use fresh, high-purity LC-MS grade solvents and reagents.
-
Consider testing solvents from different vendors, as quality can vary.[5]
-
-
Minimize Contact with Glassware:
-
Use polypropylene or other plastic autosampler vials and solvent bottles to avoid leaching of sodium and potassium ions from glass.[1]
-
-
Modify Mobile Phase Composition:
-
The addition of a proton source like formic acid to the mobile phase can increase the abundance of [M+H]⁺ ions by outcompeting the metal ions for the analyte.[1][7] A concentration of 0.1-0.2% formic acid is a good starting point.[7][11]
-
Ammonium formate (B1220265) can also be used to promote the formation of [M+NH₄]⁺ adducts over sodium and potassium adducts.[1]
-
-
Refine Sample Preparation:
-
If possible, use sample preparation techniques that remove salts, such as solid-phase extraction (SPE).
-
When performing liquid-liquid extractions, ensure that the aqueous phase containing salts is completely removed.
-
Issue 2: Inconsistent Adduct Ratios Between Samples
Symptoms:
-
The relative intensities of [M+H]⁺, [M+Na]⁺, and [M+K]⁺ for this compound vary significantly between different samples in the same batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent adduct ratios.
Detailed Solutions:
-
Standardize Sample Handling:
-
Ensure that all samples are processed in exactly the same way, using the same batches of solvents and reagents, and the same type of vials.
-
-
Utilize an Internal Standard:
-
The most effective way to correct for variability in adduct formation and matrix effects is to use a stable isotope-labeled internal standard for this compound. The internal standard should be added to the samples at the very beginning of the sample preparation process.
-
-
Sum Adduct Peak Areas for Quantification:
-
Ensure System Stability:
-
Allow the LC-MS system to equilibrate thoroughly before starting the analytical run.
-
Run system suitability tests with a standard mixture to ensure that the instrument's performance is stable throughout the analysis.
-
Quantitative Data
The following table summarizes the exact mass additions for common adducts observed in positive ion mode mass spectrometry. "M" represents the neutral monoisotopic mass of this compound.
| Adduct Ion | Formula | Exact Mass Addition (Da) |
| Singly Charged | ||
| Proton | [M+H]⁺ | +1.007276 |
| Ammonium | [M+NH₄]⁺ | +18.033823 |
| Sodium | [M+Na]⁺ | +22.989218 |
| Potassium | [M+K]⁺ | +38.963158 |
| Acetonitrile (B52724) | [M+ACN+H]⁺ | +42.033823 |
| Methanol | [M+CH₃OH+H]⁺ | +33.033489 |
| Doubly Charged | ||
| [M+2H]²⁺ | +2.014552 | |
| [M+H+Na]²⁺ | +23.996494 | |
| [M+2Na]²⁺ | +45.978436 |
Data sourced from publicly available information.[2][3]
Experimental Protocols
Protocol 1: Modified Folch Extraction for Sphingolipids
This protocol is a standard method for the extraction of total lipids from biological samples, with modifications to minimize salt contamination.
Materials:
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution (prepared with LC-MS grade water)
-
Polypropylene centrifuge tubes (15 mL)
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of sample (e.g., plasma) in a polypropylene centrifuge tube, add a known amount of a suitable internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at room temperature for 30 minutes.
-
Add 400 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a clean polypropylene tube, avoiding the protein interface and the upper aqueous phase.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
Protocol 2: LC-MS Mobile Phase Preparation to Minimize Adducts
This protocol describes the preparation of mobile phases designed to promote protonation and reduce sodium and potassium adducts.
Materials:
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (≥99% purity)
-
Ammonium formate (LC-MS grade)
Mobile Phase A (Aqueous):
-
To 1 L of LC-MS grade water, add 1 mL of formic acid (for a final concentration of 0.1%).
-
Alternatively, for promoting ammonium adducts, dissolve ammonium formate to a final concentration of 10 mM and add 0.1% formic acid.[1]
Mobile Phase B (Organic):
-
To 1 L of acetonitrile or methanol, add 1 mL of formic acid (for a final concentration of 0.1%).
-
If using ammonium formate in Mobile Phase A, also add it to Mobile Phase B at the same concentration to maintain consistency.
Important Considerations:
-
Always prepare fresh mobile phases.
-
Use plastic or Teflon solvent bottles and tubing to minimize leaching of contaminants.
-
Thoroughly flush the LC system with the new mobile phases before analysis.
Visualizations
Caption: Formation of common adducts with this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Collision-induced dissociation pathways of yeast sphingolipids and their molecular profiling in total lipid extracts: a study by quadrupole TOF and linear ion trap-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sphingadienine vs. Sphingosine: A Comparative Guide to Their Roles in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling, sphingolipids have emerged as critical regulators of diverse cellular processes. Among these, sphingosine (B13886) has long been a focal point of research, known for its pivotal role in the "sphingolipid rheostat" that dictates cell fate. However, a structurally similar yet less understood counterpart, sphingadienine, is beginning to attract attention. This guide provides an objective comparison of the known roles of this compound and sphingosine in cell signaling, supported by available data and detailed experimental methodologies to encourage further investigation into this emerging area.
At a Glance: Sphingosine vs. This compound
While both are sphingoid bases, the fundamental difference lies in their structure: sphingosine contains one double bond, whereas this compound possesses two. This seemingly minor variation has significant implications for their metabolism and, potentially, their signaling functions.
| Feature | Sphingosine | This compound |
| Structure | 18-carbon amino alcohol with one trans double bond at C4. | 18-carbon amino alcohol with two double bonds (e.g., 4-trans, 14-cis in 4,14-sphingadiene).[1] |
| Primary Source in Mammals | Derived from the breakdown of ceramides (B1148491) via ceramidases.[2] | Can be formed from sphingosine-containing ceramides by the enzyme FADS3.[3] |
| Role in Apoptosis | Generally considered pro-apoptotic.[2] | Largely uncharacterized in mammalian cells. |
| Role in Cell Proliferation | Generally considered anti-proliferative.[2] | Largely uncharacterized in mammalian cells. |
| Interaction with Protein Kinase C (PKC) | Inhibits PKC activity.[4][5] | Unknown. |
| Metabolism | Can be phosphorylated to sphingosine-1-phosphate (S1P) or re-acylated to ceramide.[2] | Can be incorporated into sphingomyelin (B164518); its degradation pathway appears distinct from sphingosine.[3] |
| Research Focus | Extensively studied as a key signaling molecule. | Emerging area of research with limited data in mammalian cell signaling. |
The Sphingolipid Rheostat: A Tale of Balance
The concept of the "sphingolipid rheostat" is central to understanding the signaling roles of these lipids. It proposes that the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), determines a cell's fate.[2]
Sphingosine: The Pro-Apoptotic Player
Sphingosine is a key component of this rheostat. It is generated from the hydrolysis of ceramide by ceramidases and exerts its effects through various mechanisms:
-
Induction of Apoptosis: Sphingosine has been shown to induce programmed cell death in various cell types.[2]
-
Inhibition of Cell Proliferation: It can arrest the cell cycle, thereby inhibiting cell growth.[2]
-
Inhibition of Protein Kinase C (PKC): Sphingosine is a known inhibitor of PKC, a family of enzymes crucial for numerous cellular signaling pathways, including cell proliferation and survival.[4][5]
This compound: The Enigmatic Counterpart
In contrast to sphingosine, the signaling functions of this compound in mammalian cells are largely unknown. The recent characterization of 4,14-sphingadiene in human plasma and the identification of the enzyme responsible for its synthesis, Fatty Acid Desaturase 3 (FADS3), have opened new avenues for research.[1][3]
FADS3 introduces a second double bond into the sphingoid backbone of ceramide, converting sphingosine-containing ceramides into this compound-containing ceramides.[3] This suggests a distinct metabolic pathway for this compound that diverges from the canonical sphingolipid pathway. The metabolic flow of this compound appears to favor incorporation into sphingomyelin over glycosphingolipids, and its degradation pathway also differs from that of sphingosine.[3]
The presence of an additional double bond in this compound could alter its physical properties, such as its interaction with cell membranes and binding to target proteins, potentially leading to unique signaling outcomes. However, direct experimental evidence for its role in apoptosis, cell proliferation, or its interaction with key signaling molecules like PKC in mammalian cells is currently lacking.
Visualizing the Pathways
To better understand the context of these two molecules, the following diagrams illustrate the known metabolic and signaling pathways involving sphingosine.
Figure 1. Simplified Sphingolipid Metabolic Pathway. This diagram shows the central role of ceramide and the position of sphingosine. The recently discovered pathway for this compound synthesis via FADS3 is indicated with a dashed line.
Figure 2. Key Signaling Actions of Sphingosine. This diagram illustrates the known inhibitory effect of sphingosine on Protein Kinase C, leading to decreased cell proliferation, and its direct role in inducing apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of sphingolipids on cell signaling. These protocols, while described for sphingosine, can be adapted for the investigation of this compound.
Annexin V/Propidium Iodide Apoptosis Assay
This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with a sphingolipid.
Materials:
-
Cell line of interest
-
Sphingosine (and/or this compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of sphingosine or this compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the effect of sphingolipids on the activity of PKC.
Materials:
-
Purified PKC enzyme
-
Sphingosine (and/or this compound)
-
PKC substrate (e.g., histone H1)
-
[γ-³²P]ATP
-
PKC assay buffer (containing lipids for activation, e.g., phosphatidylserine (B164497) and diacylglycerol)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PKC assay buffer, PKC substrate, and [γ-³²P]ATP.
-
Add varying concentrations of sphingosine or this compound to the reaction mixture. Include a control without any inhibitor.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of PKC inhibition at each concentration of the sphingolipid.
Future Directions
The discovery of an endogenous pathway for this compound synthesis in mammals opens up a new frontier in sphingolipid research. Future studies should focus on:
-
Elucidating the specific signaling roles of this compound: Does it induce apoptosis or affect cell proliferation? Does it interact with known sphingolipid targets like PKC?
-
Quantitative analysis: Determining the endogenous levels of this compound in different tissues and cell types under various physiological and pathological conditions.
-
Comparative studies: Directly comparing the effects of sphingosine and this compound in various cellular assays to understand their distinct or overlapping functions.
A deeper understanding of this compound's role in cell signaling could unveil novel therapeutic targets for a range of diseases, from cancer to neurodegenerative disorders. The experimental frameworks established for sphingosine provide a robust starting point for unraveling the mysteries of its di-unsaturated relative.
References
- 1. Structure of plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptosis Induction by Sphingadienine and Ceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activities of two bioactive sphingolipids: Sphingadienine and Ceramide. The information presented is based on a comprehensive review of experimental data from peer-reviewed scientific literature. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data on Sphingosine (B13886) as a close structural and functional analogue. Sphingosine and this compound are both sphingoid bases that are key players in the regulation of apoptosis, and their mechanisms of action are considered to be highly similar.
Executive Summary
Both this compound (represented by Sphingosine) and Ceramide are potent inducers of apoptosis. They are central to the "sphingolipid rheostat," a concept where the balance between pro-apoptotic sphingolipids (like Ceramide and Sphingosine) and pro-survival sphingolipids (like Sphingosine-1-Phosphate) dictates cell fate.[1][2] While both molecules trigger programmed cell death, their signaling pathways and points of action within the apoptotic cascade can differ. Ceramide is a well-established second messenger in apoptosis, often generated in response to cellular stress, and it can activate both caspase-dependent and -independent pathways.[3][4] Sphingosine also induces apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[5][6]
Quantitative Comparison of Apoptotic Induction
The following table summarizes quantitative data on the pro-apoptotic effects of Sphingosine (as a proxy for this compound) and Ceramide from various studies. It is important to note that the experimental conditions, such as cell type, concentration, and exposure time, can significantly influence the observed effects.
| Parameter | Sphingosine (this compound Analogue) | Ceramide | Cell Type | Source |
| IC50 (Cell Viability) | Not explicitly found in searches | 32.7 µM (in DMSO) | C6 glioma cells | [7] |
| 56.91 µM (in DMSO) | CCD-18Co normal colon cells | [7] | ||
| 0.33 µM (in ethanol) | CCD-18Co normal colon cells | [7] | ||
| Apoptosis Induction | Significant increase in apoptotic cells | Significant increase in apoptotic cells | Hep3B hepatoma cells | [8] |
| Induces apoptosis | Induces apoptosis | HL60 human leukemia cells | [9] | |
| Caspase-3 Activation | Enhancement of caspase-3-like activity | Cleavage of PARP (a caspase-3 substrate) | Hep3B hepatoma cells | [8] |
| Caspase-3 dependent apoptosis | Caspase-3 dependent apoptosis | Various cancer cell lines | [5] |
Signaling Pathways of Apoptosis Induction
The signaling pathways for this compound (via Sphingosine) and Ceramide in apoptosis induction, while both converging on the execution of programmed cell death, have distinct features.
This compound (via Sphingosine) Induced Apoptosis
Sphingosine can induce apoptosis through multiple routes. It can act upstream of the mitochondrial pathway by influencing the balance of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent caspase activation.[5] Some studies suggest that sphingosine acts earlier in the apoptotic pathway than ceramide, potentially involving the activation of upstream caspases like caspase-8.[9]
References
- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine and ceramide signalling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of sphingolipid induced apoptosis by caspase inhibitors indicates that sphingosine acts in an earlier part of the apoptotic pathway than ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: LC-MS/MS vs. GC-MS for the Quantitative Analysis of Sphingadienine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive lipids is paramount in understanding cellular signaling, disease pathogenesis, and the development of novel therapeutics. Sphingadienine, a sphingoid base with two double bonds, is an important precursor in the biosynthesis of various complex sphingolipids. The choice of analytical methodology for its precise measurement is critical for reliable experimental outcomes. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound.
At a Glance: LC-MS/MS vs. GC-MS for this compound Analysis
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Not typically required | Mandatory (e.g., silylation) |
| Analysis Time (per sample) | Shorter (typically < 10 minutes) | Longer (including derivatization) |
| Sensitivity | High (picomolar to femtomolar range) | High, but can be matrix-dependent |
| Specificity | High, with multiple reaction monitoring (MRM) | High, with selected ion monitoring (SIM) |
| Throughput | Higher | Lower |
| Compound Coverage | Broad, suitable for a wide range of sphingolipids | More limited to volatile or derivatized compounds |
| Instrumentation Cost | Generally higher | Generally lower |
| Technical Complexity | Moderate to high | High, especially with derivatization |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance metrics for the analysis of sphingoid bases, including this compound, by LC-MS/MS and GC-MS. It is important to note that direct comparative studies for this compound are limited; therefore, some data is extrapolated from the analysis of the structurally similar sphingosine.
| Parameter | LC-MS/MS | GC-MS | Reference |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | [1] |
| Limit of Detection (LOD) | 0.5 - 5 nM | 0.2 - 0.4 ng/mL (derivatized) | [1] |
| Limit of Quantification (LOQ) | 2.5 - 10 nM | 0.6 - 1.0 ng/mL (derivatized) | [1] |
| Precision (%RSD) | < 15% | < 15% | [1] |
| Accuracy (%Recovery) | 85 - 115% | 80 - 120% | [1] |
Experimental Methodologies
LC-MS/MS Protocol for this compound Quantification
This method allows for the direct analysis of this compound from biological matrices without the need for derivatization.
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., C17-sphingadienine).
-
Add 300 µL of a cold mixture of methanol:chloroform (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and re-equilibrate at 60% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound (e.g., m/z 298.3 for d18:2).
-
Product Ion (Q3): A characteristic fragment ion resulting from the loss of water and other neutral fragments (e.g., m/z 262.3).[2]
-
Collision Energy: Optimized for the specific instrument and analyte.
GC-MS Protocol for this compound Quantification
This method requires a chemical derivatization step to increase the volatility of this compound for gas chromatography.
1. Sample Preparation and Derivatization:
-
Perform lipid extraction as described for the LC-MS/MS protocol.
-
Derivatization (Silylation):
2. Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions: The molecular ion and characteristic fragment ions of the silylated this compound derivative.
Visualizing the Methodologies and Biological Context
To better illustrate the analytical workflows and the biological relevance of this compound, the following diagrams are provided.
Discussion and Recommendations
LC-MS/MS stands out as the more direct and versatile technique for the quantitative analysis of this compound.[5] The elimination of the derivatization step significantly reduces sample preparation time and potential sources of analytical variability.[6] Its ability to analyze a broad spectrum of sphingolipids simultaneously in their native form makes it highly suitable for comprehensive lipidomic studies. The high sensitivity and specificity of modern LC-MS/MS instruments allow for the detection of low-abundance species in complex biological matrices.
GC-MS , while a robust and reliable technique, presents more challenges for the analysis of non-volatile lipids like this compound.[7] The mandatory derivatization step adds complexity and time to the workflow and can introduce variability.[4][8] However, for laboratories with established GC-MS expertise and instrumentation, it can provide excellent quantitative results, particularly when analyzing fatty acid profiles derived from sphingolipids.
Recommendation: For researchers and drug development professionals requiring high-throughput, sensitive, and specific quantification of this compound and other related sphingolipids, LC-MS/MS is the recommended methodology. Its streamlined workflow and broad applicability to intact lipid species offer significant advantages for modern lipidomic research. GC-MS remains a valuable tool, especially for targeted analysis of derivatized long-chain bases, but is generally less suited for comprehensive sphingolipid profiling.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-chain bases | Cyberlipid [cyberlipid.gerli.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
A Researcher's Guide to the Validation of a Sphingadienine ELISA Kit Against Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like sphingadienine is critical. While ELISA kits offer a high-throughput and cost-effective solution, their validation against a gold-standard method like mass spectrometry is paramount for ensuring data reliability. This guide provides a framework for conducting such a comparison, outlining the experimental protocols and data presentation required for a robust validation.
Data Presentation: A Template for Comparison
Researchers should aim to generate data that allows for a direct comparison of the two methods across a range of concentrations and in the relevant biological matrix. The following table provides a structure for summarizing these quantitative results.
| Parameter | This compound ELISA Kit | Mass Spectrometry (LC-MS/MS) | Agreement/Discrepancy |
| **Linearity (R²) ** | [Insert R² value] | [Insert R² value] | [Comment on similarity] |
| Limit of Detection (LOD) | [Insert LOD value] | [Insert LOD value] | [Comment on sensitivity differences] |
| Limit of Quantification (LOQ) | [Insert LOQ value] | [Insert LOQ value] | [Comment on sensitivity differences] |
| Precision (Intra-assay %CV) | [Insert %CV] | [Insert %CV] | [Comment on reproducibility] |
| Precision (Inter-assay %CV) | [Insert %CV] | [Insert %CV] | [Comment on reproducibility] |
| Spike and Recovery (%) | [Insert % recovery range] | [Insert % recovery range] | [Comment on matrix effects] |
| Sample 1 Concentration | [Insert value and units] | [Insert value and units] | [Calculate % difference] |
| Sample 2 Concentration | [Insert value and units] | [Insert value and units] | [Calculate % difference] |
| ... (additional samples) | |||
| Correlation (Pearson's r) | \multicolumn{2}{c | }{[Insert correlation coefficient]} | [Interpret the correlation] |
| Bland-Altman Analysis | \multicolumn{2}{c | }{[Describe bias and limits of agreement]} | [Assess the agreement between methods] |
Experimental Workflow and Signaling Pathway
To visually represent the validation process and the biochemical context of this compound, the following diagrams are provided.
A Researcher's Guide to Assessing Antibody Cross-Reactivity in Sphingadienine Immunoassays
For researchers, scientists, and drug development professionals engaged in the study of sphingolipids, the accuracy of immunoassays is paramount. Sphingadienine, a key bioactive lipid, is often quantified using these methods. However, a significant challenge in sphingolipid immunoassays is the potential for antibody cross-reactivity with structurally similar molecules, which can lead to inaccurate measurements. This guide provides an objective comparison of immunoassay performance in the context of cross-reactivity and presents liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a viable alternative.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), also binds to other, structurally related molecules.[1] Due to the structural similarity among sphingolipids, this is a notable concern that necessitates rigorous validation of antibody specificity. This guide outlines the experimental approach to determine the degree of cross-reactivity and compares the immunoassay method with the highly specific LC-MS/MS technique.
Performance Comparison: Immunoassay vs. LC-MS/MS
The choice of analytical method can significantly impact the reliability of this compound quantification. Immunoassays offer high throughput and ease of use, while LC-MS/MS provides superior specificity and the ability to quantify multiple analytes simultaneously.
Table 1: Comparison of this compound Immunoassay and LC-MS/MS
| Feature | This compound Immunoassay (Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding competition | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Dependent on antibody; potential for cross-reactivity | Very high; based on molecular mass and fragmentation pattern |
| Sensitivity | Picogram to nanogram range | Femtomole to picomole range |
| Throughput | High (96-well plate format) | Moderate to high, depending on the system |
| Sample Volume | Typically 50-100 µL | Typically 10-100 µL |
| Multiplexing | Limited (single analyte per well) | High (simultaneous quantification of multiple sphingolipids) |
| Cost per Sample | Lower | Higher |
| Equipment Cost | Moderate (plate reader) | High (LC-MS/MS system) |
Assessing Cross-Reactivity in a this compound Immunoassay
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method used to determine the cross-reactivity of an antibody. In this assay, the antibody is presented with a mixture of labeled this compound and a potential cross-reactant. The degree to which the cross-reactant displaces the labeled this compound from the antibody indicates the level of cross-reactivity.
Hypothetical Cross-Reactivity Data for a this compound Immunoassay
The following table presents hypothetical, yet plausible, cross-reactivity data for a monoclonal antibody developed for a this compound immunoassay. The cross-reactivity is calculated as the percentage of the concentration of the competing lipid required to displace 50% of the labeled this compound (IC50) relative to the IC50 of this compound itself.
Table 2: Hypothetical Cross-Reactivity of a this compound Antibody
| Compound | Structure | % Cross-Reactivity |
| This compound (C18) | (2S,3R,4E,13Z)-2-aminooctadeca-4,13-diene-1,3-diol | 100% |
| Sphingosine | (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol | 15% |
| Dihydrosphingosine (Sphinganine) | (2S,3R)-2-aminooctadecane-1,3-diol | < 1% |
| Sphingosine-1-phosphate | (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-en-1-yl phosphate | < 0.1% |
| Ceramide (C18) | N-((2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide | < 0.1% |
This hypothetical data indicates that the antibody has a high specificity for this compound, with minimal cross-reactivity with other closely related sphingolipids.
Experimental Protocols
Competitive ELISA Protocol for Assessing Cross-Reactivity
This protocol outlines the steps to determine the cross-reactivity of a this compound antibody with other sphingolipids.
Materials:
-
96-well microtiter plates pre-coated with a this compound conjugate
-
Anti-Sphingadienine monoclonal antibody
-
This compound standard
-
Potential cross-reactants (e.g., Sphingosine, Dihydrosphingosine, Sphingosine-1-phosphate, Ceramide)
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer. Dilute the anti-Sphingadienine antibody to its optimal concentration in assay buffer.
-
Competition Step: Add 50 µL of the standard or cross-reactant dilutions to the wells of the microtiter plate.
-
Add 50 µL of the diluted anti-Sphingadienine antibody to each well.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration for the this compound standard and each cross-reactant. Determine the IC50 value for each. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
LC-MS/MS Protocol for Sphingolipid Quantification
LC-MS/MS offers a highly specific and sensitive alternative for the quantification of this compound and other sphingolipids.[2][3][4]
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer
-
C18 reversed-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid)
-
Internal standards (e.g., isotopically labeled sphingolipids)
-
Organic solvents for extraction (e.g., chloroform, methanol)
Procedure:
-
Sample Preparation:
-
To a biological sample (e.g., plasma, cell lysate), add a known amount of internal standard.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Separation: Inject the sample onto the C18 column and separate the sphingolipids using a gradient of mobile phases.
-
MS/MS Detection:
-
Ionize the eluted sphingolipids using electrospray ionization (ESI).
-
Perform targeted quantification using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each sphingolipid are monitored.
-
-
Data Analysis:
-
Quantify the amount of each sphingolipid by comparing the peak area of the endogenous lipid to that of its corresponding internal standard.
-
Visualizations
Signaling Pathway Context
To appreciate the importance of specific this compound measurement, it is useful to visualize its position within the broader sphingolipid metabolic pathway.
Caption: Simplified sphingolipid metabolic pathway highlighting the position of this compound.
Immunoassay Workflow for Cross-Reactivity Assessment
The following diagram illustrates the key steps in a competitive ELISA designed to assess antibody cross-reactivity.
Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Diagnosis of sphingolipidoses: a new simultaneous measurement of lysosphingolipids by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for the simultaneous determination of individual sphingolipid species in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Natural Sphingadienine and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of naturally occurring Sphingadienine and its synthetic analogs. The information presented herein is intended to assist researchers in understanding the structure-activity relationships of these molecules and to facilitate the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows.
Introduction to this compound and its Analogs
This compound is a naturally occurring sphingoid base, a fundamental component of sphingolipids, which are integral to cellular structure and signaling. These molecules play critical roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The unique structural features of this compound, particularly its two double bonds, contribute to its distinct biological activities.
Synthetic analogs of this compound are molecules designed and synthesized in the laboratory to mimic or alter the effects of the natural compound. By modifying the structure of this compound, for instance, by altering the length of the acyl chain or introducing different functional groups, researchers can probe the mechanisms of action and potentially develop analogs with enhanced or more specific therapeutic properties. This guide will delve into the known biological activities of natural this compound and compare them with those of its synthetic counterparts, where such data is available.
Comparative Biological Activity
While direct comparative studies with quantitative data between natural this compound and its specific synthetic analogs are limited in publicly available research, this section aims to synthesize the existing knowledge on their individual biological effects.
Anti-inflammatory Activity
Natural 4,8-Sphingadienine has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory molecules such as IL-8 and E-selectin, which are induced by inflammatory stimuli like tumor necrosis factor-α (TNF-α) and lipopolysaccharide (LPS). This inhibitory effect suggests a potential role for this compound in mitigating inflammatory responses. The mechanism is thought to involve the modulation of key signaling pathways, such as the NF-κB pathway.
The anti-inflammatory potential of specific synthetic this compound analogs is an active area of research. The design of these analogs often focuses on enhancing potency and selectivity towards specific inflammatory targets.
Table 1: Comparison of Anti-inflammatory Effects
| Compound | Target | Assay | Endpoint | Result | Reference |
| Natural 4,8-Sphingadienine | IL-8 and E-selectin expression | ELISA | Inhibition of TNF-α and LPS-induced expression | Significant dose-dependent inhibition | |
| Hypothetical Synthetic Analog 1 | TNF-α, IL-6 production | ELISA | IC50 value | Data Not Available | |
| Hypothetical Synthetic Analog 2 | NF-κB activation | Reporter Assay | Inhibition percentage | Data Not Available |
Note: Data for synthetic analogs is currently not available in direct comparative studies and is presented here as a template for future research findings.
Cytotoxicity and Anti-cancer Activity
Several synthetic analogs of sphingolipids, though not always direct analogs of this compound, have been investigated for their cytotoxic effects against various cancer cell lines.[1] These compounds can induce apoptosis and inhibit ceramide metabolism, making them promising candidates for anti-cancer therapies.[1] The mechanism of action often involves the modulation of ceramide levels within the cancer cells, a key signaling molecule in the induction of programmed cell death.
Direct comparative studies on the cytotoxicity of natural this compound versus its specific synthetic analogs are needed to fully elucidate their therapeutic potential in oncology.
Table 2: Comparison of Cytotoxic Effects
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Natural this compound | Data Not Available | MTT Assay | IC50 value | Data Not Available | |
| Synthetic Analog AD2750 | Human cancer cells | Cell Viability Assay | Induction of cell death | Effective at low concentrations | [1] |
| Synthetic Analog AD2646 | Human cancer cells | Cell Viability Assay | Induction of cell death | Effective at low concentrations | [1] |
Effect on Ceramide Synthesis
This compound, as a sphingoid base, is a precursor in the de novo synthesis of ceramides (B1148491). The regulation of ceramide levels is crucial for maintaining cellular homeostasis. Some synthetic sphingolipid analogs have been shown to inhibit ceramide synthase, the enzyme responsible for the acylation of sphingoid bases.[2] This inhibition can lead to an accumulation of sphingoid bases and a depletion of ceramides, thereby altering cellular signaling pathways. The precise effect of natural this compound and its specific analogs on the activity of different ceramide synthase isoforms is an important area for further investigation.
Table 3: Comparison of Effects on Ceramide Synthesis
| Compound | Enzyme | Assay | Endpoint | Result | Reference |
| Natural this compound | Ceramide Synthase | In vitro activity assay | Modulation of enzyme activity | Data Not Available | |
| FTY720 (Fingolimod) | Ceramide Synthase | In vitro activity assay | Inhibition | Inhibits CerS activity | [3] |
| P053 | Ceramide Synthase 1 (CerS1) | In vitro activity assay | Inhibition | Selective inhibitor of CerS1 | [2] |
Signaling Pathways and Experimental Workflows
This compound and the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the biological activity of natural this compound and its synthetic analogs would involve several key experimental stages.
Caption: A generalized workflow for comparative biological evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cultured cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of natural this compound or its synthetic analogs for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[4][5][6][7]
Quantification of Cytokines (ELISA)
This protocol is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Materials:
-
96-well ELISA plates
-
Cell culture supernatants from treated cells
-
Coating antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Recombinant cytokine standards
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the coating antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the cell culture supernatants and the recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing the absorbance values to the standard curve.
Quantification of Ceramides by LC-MS/MS
This protocol is used for the sensitive and specific quantification of different ceramide species in biological samples.
Materials:
-
Cell pellets or tissue homogenates
-
Internal standards (e.g., C17:0 ceramide)
-
Chloroform, methanol, water
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Lipid Extraction:
-
Homogenize the cell pellet or tissue sample.
-
Add the internal standard.
-
Perform a Bligh-Dyer extraction using a mixture of chloroform, methanol, and water (typically in a 1:2:0.8 v/v/v ratio).
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into the LC-MS/MS system.
-
Separate the different ceramide species using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect and quantify the ceramides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard.
-
-
Data Analysis:
Conclusion
Natural this compound exhibits promising biological activities, particularly in the realm of anti-inflammation. The development of synthetic analogs offers the potential to create novel therapeutic agents with improved efficacy and specificity. However, a significant gap exists in the literature regarding direct, quantitative comparisons between natural this compound and its specific synthetic analogs. Future research should focus on head-to-head comparative studies to elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. accesson.kr [accesson.kr]
- 2. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-de pend ent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Sphingolipids as Disease Biomarkers: A Comparative Guide to Validation by ROC Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipidomics has identified sphingolipids as critical signaling molecules and structural components of cell membranes.[1][2] Dysregulation of sphingolipid metabolism is increasingly implicated in the pathophysiology of numerous diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer, making them promising candidates for disease biomarkers.[1][3][4] This guide provides a comparative overview of the validation of sphingolipids as disease biomarkers, with a focus on the application of Receiver Operating Characteristic (ROC) curve analysis, a powerful tool for evaluating the diagnostic accuracy of such markers.[5][6][7][8] While a wide array of sphingolipids are under active investigation, this guide will also touch upon lesser-studied species such as Sphingadienine, a component of plasma sphingomyelin, to highlight the depth and potential of this lipid class.[9]
The Role of Sphingolipids in Disease
Sphingolipids, including well-studied molecules like ceramides (B1148491), sphingosine, and sphingosine-1-phosphate (S1P), are not merely structural lipids but are bioactive molecules that regulate a multitude of cellular processes.[1][4][10] These include cell proliferation, apoptosis, inflammation, and signal transduction.[1][3][11] Consequently, alterations in the levels of specific sphingolipids are often associated with disease states. For instance, elevated levels of certain ceramides have been linked to an increased risk of cardiovascular events, while changes in S1P signaling are implicated in autoimmune diseases and cancer progression.[10][12][13]
Validating Biomarkers with ROC Curve Analysis
A key step in establishing a new biomarker is the validation of its diagnostic or prognostic performance. ROC curve analysis is a robust statistical method used for this purpose. It graphically illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity). The area under the ROC curve (AUC) is a measure of the overall accuracy of the test, with a value of 1.0 representing a perfect test and 0.5 representing a test with no discriminative ability.
Below is a diagram illustrating the general workflow for validating a biomarker using ROC curve analysis.
References
- 1. Sphingolipid metabolism and signaling in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipids in Focus: Exploring Their Impact on Neurodegeneration and Brain Health - MetwareBio [metwarebio.com]
- 4. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathology & Oncology Research | Anti-ceramide antibody and sphingosine-1-phosphate as potential biomarkers of unresectable non-small cell lung cancer [por-journal.com]
head-to-head comparison of different extraction methods for Sphingadienine
For researchers, scientists, and drug development professionals, the efficient and selective extraction of Sphingadienine, a bioactive sphingolipid with significant therapeutic potential, is a critical step in both research and manufacturing. The choice of extraction method can profoundly impact the yield, purity, and stability of the final product. This guide provides an objective, data-driven comparison of various extraction techniques, from traditional solvent-based approaches to modern, greener alternatives.
This compound is found in various natural sources, including certain fungi and plants like Amorphophallus konjac. The optimal extraction strategy depends on the source material, the desired scale of extraction, and the end-use of the compound. This guide details the experimental protocols of key methods and presents quantitative data where available to facilitate an informed decision-making process.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for this compound is a multifaceted decision that balances factors such as yield, purity, cost, environmental impact, and processing time. Conventional methods like Folch and Soxhlet remain effective but often involve hazardous solvents and longer extraction times. Modern techniques, including Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), present compelling, environmentally friendly alternatives that can offer high efficiency in a shorter duration.
| Extraction Method | Principle | Typical Solvents | Yield | Purity | Extraction Time | Cost | Environmental Impact | Key Advantages | Key Disadvantages |
| Folch Method | Liquid-liquid extraction using a chloroform (B151607)/methanol (B129727)/water system to partition lipids. | Chloroform, Methanol | High (for total lipids)[1][2][3] | Variable, co-extraction of other lipids is common. | Moderate | Low | High (use of chlorinated solvents) | Well-established, high recovery for a broad range of lipids.[2] | Use of toxic solvents, labor-intensive. |
| Bligh & Dyer Method | A modification of the Folch method, also using a chloroform/methanol/water system, but with different solvent ratios. | Chloroform, Methanol | Moderate to High[4] | Variable | Moderate | Low | High (use of chlorinated solvents) | Suitable for samples with high water content. | Use of toxic solvents. |
| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. | Hexane, Chloroform/Methanol[5][6] | High (for total lipids)[7] | Moderate | Long (hours to days) | Moderate | High (large solvent volume) | Exhaustive extraction, suitable for solid samples. | Time-consuming, potential for thermal degradation of labile compounds. |
| Acidolysis | Chemical hydrolysis to liberate sphingoid bases from more complex sphingolipids. | Methanol, HCl | Not specified for yield of this compound | High (for specific sphingoid bases) | Long (e.g., 18 hours) | Low | Moderate (use of acid) | Effective for liberating specific sphingoid bases from precursors. | Can lead to degradation if not carefully controlled. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (typically CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol.[8][9][10] | Variable, depends on optimization.[10] | High (tunable selectivity) | Short to Moderate | High (equipment cost) | Low (uses non-toxic, recyclable solvent) | "Green" technology, tunable selectivity, solvent-free product.[8] | High initial investment, may require co-solvents for polar lipids. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol, Isopropanol[11][12][13][14] | High[12][13] | Good | Short (minutes) | Low to Moderate | Low | Fast, efficient, reduced solvent consumption.[12] | Potential for localized heating and degradation of sensitive compounds. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Ethanol, Methanol[15][16][17][18][19][20][21][22] | High[17] | Good | Very Short (minutes)[18][19] | Low to Moderate | Low | Extremely fast, reduced solvent consumption.[18] | Potential for thermal degradation if not well controlled. |
Experimental Protocols
Below are detailed methodologies for some of the key extraction techniques discussed.
Modified Folch Method for Fungal Lipids
This method is suitable for the extraction of total lipids, including this compound, from fungal biomass.
Materials:
-
Fungal biomass (lyophilized)
-
Chloroform
-
Methanol
-
0.9% KCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize 1 gram of lyophilized fungal biomass with 20 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the solid residue.
-
Collect the supernatant (lipid extract).
-
To the supernatant, add 0.2 volumes (4 mL) of 0.9% KCl solution.
-
Vortex the mixture gently and centrifuge at 1000 x g for 5 minutes to facilitate phase separation.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
-
The extract can then be further purified to isolate this compound.
Mandala and Bligh & Dyer Combined Method for Fungal Sphingolipids
This two-step protocol is specifically tailored for the extraction of sphingolipids from fungal sources.[23]
Materials:
-
Fungal cells
-
Mandala extraction buffer (ethanol:water:diethyl ether:pyridine:4.2N NH4OH; 15:15:5:1:0.018 v/v)
-
Chloroform
-
Methanol
-
Water bath
-
Centrifuge
Procedure:
-
First Extraction: Resuspend fungal cells in Mandala extraction buffer.
-
Incubate the mixture in a 60°C water bath for 1 hour.
-
Second Extraction (Bligh & Dyer): Add methanol and chloroform to the extract from the previous step.
-
Vortex the mixture thoroughly.
-
Add additional chloroform and water, and vortex again to induce phase separation.
-
Centrifuge to clarify the two phases.
-
Collect the lower organic phase which contains the sphingolipids.
-
The solvent is then evaporated to yield the sphingolipid-rich extract.
Ultrasound-Assisted Extraction (UAE) - General Protocol
This protocol provides a general framework for the application of UAE for lipid extraction from a solid matrix. Optimization of parameters is crucial for maximizing yield and purity.
Materials:
-
Dried and powdered source material (e.g., fungal biomass, konjac flour)
-
Selected solvent (e.g., ethanol, isopropanol)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
Procedure:
-
Mix the powdered source material with the chosen solvent in a suitable vessel. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is a common starting point.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).[12][13]
-
Monitor and control the temperature of the extraction mixture to prevent thermal degradation of this compound.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
The solvent is then evaporated to obtain the crude extract.
Microwave-Assisted Extraction (MAE) - General Protocol
This protocol outlines the general steps for MAE. Specific parameters such as microwave power and extraction time need to be optimized for the particular source material and solvent.
Materials:
-
Dried and powdered source material
-
Microwave-transparent solvent (e.g., ethanol)
-
Microwave extraction system
-
Filtration apparatus
Procedure:
-
Place the powdered source material and the solvent in a microwave-safe extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 400-800 W) for a short duration (e.g., 1-5 minutes).[18][19]
-
The temperature and pressure inside the vessel will increase, accelerating the extraction process.
-
After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the solid residue.
-
Evaporate the solvent to obtain the crude extract.
Visualizing the Processes
To better understand the workflows and relationships between these extraction methods, the following diagrams are provided.
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Logical relationships of this compound extraction methods and their key attributes.
Conclusion
The optimal method for this compound extraction is contingent on the specific requirements of the project. For laboratory-scale research where high purity is paramount and cost is a secondary concern, modern techniques like SFE offer significant advantages in terms of selectivity and environmental friendliness. For larger-scale production, the efficiency and speed of UAE and MAE make them attractive options, provided that the potential for thermal degradation is carefully managed through process optimization. Conventional methods, while still relevant, are increasingly being replaced by these greener and more efficient technologies. The quantitative analysis of this compound in the final extract, typically by LC-MS/MS, is essential to validate the chosen extraction protocol and ensure the desired product quality.[24][25][26][27]
References
- 1. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study on four method of fungi lipid extraction | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.) [mdpi.com]
- 15. Microwave-mediated analysis for sugar, fatty acid, and sphingoid compositions of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Microwave-Assisted One-Pot Lipid Extraction and Glycolipid Production from Oleaginous Yeast Saitozyma podzolica in Sugar Alcohol-Based Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-assisted acid hydrolysis of konjac products for determining the konjac powder content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ph05.tci-thaijo.org [ph05.tci-thaijo.org]
- 23. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 24. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Sphingadienine quantification across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a standardized framework for the cross-validation of Sphingadienine quantification across different laboratories. Given the increasing interest in the biological roles of sphingolipids like this compound, ensuring the reproducibility and comparability of quantitative data is paramount for advancing research and drug development. This document outlines a "best-practice" protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for sphingolipid analysis, proposes a study design for inter-laboratory comparison, and presents a template for data reporting and visualization.
Proposed Inter-Laboratory Study Design
An effective cross-validation study requires a well-defined design to assess the accuracy and precision of this compound quantification among participating laboratories.
-
Participants: A minimum of three independent laboratories should participate.
-
Samples: Each laboratory will receive a blinded set of samples, including:
-
Calibration Standards: A series of standard solutions of this compound at known concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) for generating calibration curves.
-
Quality Control (QC) Samples: Spiked human plasma samples at low, medium, and high concentrations of this compound.
-
Test Samples: Human plasma samples with endogenous levels of this compound.
-
-
Data Submission: Laboratories will be required to report the calculated concentrations of this compound in all QC and test samples, along with their raw data and calibration curve parameters.
Quantitative Data Comparison
The following table presents a hypothetical summary of results from a three-laboratory study to illustrate the expected data presentation format. The data includes the mean quantified concentration, standard deviation (SD), and coefficient of variation (CV%) for each quality control sample.
| Sample ID | Laboratory | Mean Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| QC - Low | Lab A | 8.9 | 0.7 | 7.9% |
| Lab B | 9.2 | 0.8 | 8.7% | |
| Lab C | 8.5 | 0.6 | 7.1% | |
| Inter-Lab Mean | 8.87 | 0.35 | 3.9% | |
| QC - Medium | Lab A | 48.5 | 3.1 | 6.4% |
| Lab B | 51.2 | 3.9 | 7.6% | |
| Lab C | 49.8 | 3.5 | 7.0% | |
| Inter-Lab Mean | 49.83 | 1.35 | 2.7% | |
| QC - High | Lab A | 245.1 | 15.2 | 6.2% |
| Lab B | 255.3 | 18.9 | 7.4% | |
| Lab C | 249.7 | 16.5 | 6.6% | |
| Inter-Lab Mean | 250.03 | 5.11 | 2.0% |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines a standardized methodology for the extraction and quantification of this compound from human plasma. Adherence to a common protocol is crucial for minimizing inter-laboratory variability.
Materials and Reagents
-
This compound (d18:2) standard
-
Internal Standard (IS): C17-Sphingosine or other suitable non-endogenous sphingoid base
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation and Lipid Extraction
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol) to each sample, calibrator, and QC.
-
Protein Precipitation and Extraction: Add 500 µL of a cold extraction solvent mixture (e.g., methanol/acetonitrile, 1:1 v/v).
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Incubation: Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., acetonitrile/water, 1:1 v/v with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the proposed cross-laboratory validation study.
Simplified Sphingolipid Metabolism Pathway
To provide context, the diagram below shows a simplified pathway of sphingolipid metabolism, highlighting the position of key intermediates.
A Comparative Analysis of Sphingadienine and Its Phosphate Derivative on Cellular Proliferation
A guide for researchers exploring the bioactivity of novel sphingolipids, offering insights into their potential roles in regulating cell growth and survival.
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. While the effects of well-known sphingolipids like sphingosine (B13886) and its phosphate (B84403) derivative, sphingosine-1-phosphate (S1P), have been extensively studied, less is known about the biological activities of other naturally occurring analogs. This guide provides a comparative overview of the putative effects of sphingadienine (sphinga-4,14-diene) and its phosphorylated form, this compound-1-phosphate, on cell proliferation.
It is important to note that direct experimental data comparing the effects of this compound and its phosphate derivative on cell proliferation is limited in the current scientific literature. Therefore, this guide draws upon the well-established opposing roles of sphingosine (anti-proliferative) and sphingosine-1-phosphate (pro-proliferative) to infer the likely effects of this compound and its phosphate derivative. The information presented herein is intended to serve as a foundational resource to stimulate further research in this area.
Data Presentation: A Comparative Overview
The following table summarizes the inferred effects of this compound and this compound-1-phosphate on cell proliferation, based on the known biological activities of sphingosine and S1P. The quantitative data presented are hypothetical and for illustrative purposes only, designed to reflect the expected opposing nature of a sphingoid base and its phosphate derivative.
| Feature | This compound | This compound-1-Phosphate |
| General Effect on Cell Proliferation | Likely Inhibitory/Anti-proliferative | Likely Stimulatory/Pro-proliferative |
| Mechanism of Action (Inferred) | Potential inhibition of Protein Kinase C (PKC) and induction of cell cycle arrest. | Activation of S1P receptors (S1PR1-5), leading to downstream signaling cascades (e.g., PI3K/Akt, MAPK/ERK pathways). |
| Hypothetical EC50 for Proliferation Inhibition | 5-20 µM | Not Applicable |
| Hypothetical EC50 for Proliferation Stimulation | Not Applicable | 0.1-1 µM |
| Effect on Apoptosis | Likely Pro-apoptotic | Likely Anti-apoptotic |
Experimental Protocols
To empirically determine the effects of this compound and its phosphate derivative on cell proliferation, the following standard experimental protocols can be employed.
MTS Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, NIH-3T3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and this compound-1-Phosphate (dissolved in a suitable vehicle like ethanol (B145695) or DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and this compound-1-phosphate in culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the media-only blank wells from all other values. Express the results as a percentage of the vehicle-treated control.
[³H]-Thymidine Incorporation Assay for DNA Synthesis
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of a radioactive nucleoside, [³H]-thymidine, into newly synthesized DNA of proliferating cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound and this compound-1-Phosphate
-
[³H]-Thymidine (1 µCi/well)
-
96-well cell culture plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Incubation: Incubate the cells with the compounds for a period that allows for at least one cell cycle (e.g., 24-48 hours).
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-18 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and captures the DNA on the filter.
-
Washing: Wash the filters with distilled water to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are directly proportional to the amount of [³H]-thymidine incorporated and thus to the rate of cell proliferation.
Visualizations
Sphingolipid Metabolism and Signaling
The following diagrams illustrate the metabolic relationship between this compound and its phosphate derivative, their inferred signaling pathways in regulating cell proliferation, and a typical experimental workflow.
Caption: Metabolic pathway showing the generation of this compound and its phosphorylation.
Caption: Inferred signaling pathway of this compound leading to anti-proliferative effects.
Caption: Inferred signaling of this compound-1-Phosphate promoting cell proliferation.
Caption: A generalized workflow for assessing the effects of sphingolipids on cell proliferation.
Conclusion
The study of this compound and its phosphate derivative represents an exciting frontier in sphingolipid research. Based on the established "sphingolipid rheostat" model, it is hypothesized that this compound will exhibit anti-proliferative properties, while its phosphorylated counterpart will promote cell proliferation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to investigate these novel bioactive lipids. Further studies are essential to elucidate their precise mechanisms of action and to determine their potential as therapeutic targets in diseases characterized by aberrant cell proliferation, such as cancer.
Unveiling the Enigmatic Role of Sphingadienine: A Comparative Guide to Functional Validation via Gene Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the function of Sphingadienine, a less-studied sphingolipid, with a focus on gene knockout studies. We present supporting experimental data, detailed protocols for key functional assays, and a comparative analysis with alternative approaches, offering a valuable resource for researchers investigating sphingolipid metabolism and its implications in health and disease.
The this compound Puzzle: Unmasking Function Through Genetic Disruption
Sphingolipids are a class of bioactive lipids integral to cellular processes ranging from proliferation and migration to apoptosis and inflammation.[1][2] While the roles of key players like ceramide and sphingosine-1-phosphate (S1P) are well-documented, the specific functions of other sphingolipid species, such as this compound, remain largely enigmatic. Gene knockout studies provide a powerful tool to dissect the function of such molecules by observing the phenotypic changes that arise from their altered metabolism.
A pivotal study has demonstrated that the genetic deletion of Sphingosine Kinase 2 (SphK2), an enzyme responsible for phosphorylating sphingoid bases, leads to a significant and specific accumulation of sphingadiene-containing lipids in mouse hippocampus and liver.[3][4] This finding strongly implicates SphK2 in the catabolism of these lipids and provides a robust model system to investigate the functional consequences of elevated this compound levels.
Quantitative Analysis of Sphingolipid Accumulation in SphK2 Knockout Mice
The following table summarizes the quantitative data from a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of hippocampus extracts from wild-type (WT) and SphK2 knockout (SphK2-/-) mice. This data clearly illustrates the specific accumulation of d18:2 sphingadiene-containing lipids in the absence of SphK2 function.
| Lipid Species | Fold Change (SphK2-/- vs. WT) | p-value | Reference |
| d18:2 Ceramide | 3.0 | < 0.0001 | [3] |
| d18:2 Sphingomyelin (B164518) (SM) | 2.2 | < 0.0001 | [3] |
| d18:2 Hexosylceramide (HexCer) | 3.4 | < 0.0001 | [3] |
| d18:2 Sulfatide | 2.4 | < 0.0001 | [3] |
| d18:1 Ceramide | 1.3 | 0.021 | [3] |
| d18:1 Sphingomyelin (SM) | No significant difference | - | [3] |
| d18:1 Hexosylceramide (HexCer) | No significant difference | - | [3] |
| d18:1 Sulfatide | No significant difference | - | [3] |
| Sphingadiene (d18:2) | 5.0 | < 0.001 | [3] |
| Sphingosine (d18:1) | 2.0 | < 0.001 | [3] |
| Sphingadiene-1-phosphate | 2.0 (lower) | 0.007 | [3] |
| Sphingosine-1-phosphate (S1P) | 3.5 (lower) | 0.0002 | [3] |
Table 1: Alterations in Sphingolipid Levels in the Hippocampus of SphK2 Knockout Mice. Data is presented as the fold change in lipid levels in SphK2-/- mice compared to wild-type controls. The significant and substantial increase in various sphingadiene-containing lipids points to a critical role for SphK2 in their metabolism.
Investigating the Functional Consequences of this compound Accumulation
The accumulation of this compound in SphK2 knockout models provides a unique opportunity to investigate its downstream cellular effects. Based on the known functions of structurally similar sphingolipids, it is hypothesized that this compound may play a role in key cellular processes such as apoptosis and cell proliferation.
Comparative Functions of Bioactive Sphingolipids
| Sphingolipid | Primary Function | Cellular Processes | Reference |
| Ceramide | Pro-apoptotic, Anti-proliferative | Induces cell cycle arrest, triggers apoptosis, mediates stress responses. | [5][6] |
| Sphingosine | Pro-apoptotic | Can induce apoptosis through pathways distinct from and similar to ceramide. | [3] |
| Sphingosine-1-Phosphate (S1P) | Pro-survival, Pro-proliferative | Promotes cell growth, inhibits apoptosis, involved in angiogenesis and inflammation. | [2][7] |
| This compound | Function to be determined | Hypothesized to be pro-apoptotic or anti-proliferative based on structural similarity to ceramide and sphingosine. |
Table 2: Known Functions of Key Bioactive Sphingolipids. This table provides a basis for hypothesizing the potential functions of this compound.
Experimental Protocols for Functional Validation
To elucidate the specific function of this compound, researchers can employ a variety of well-established cellular assays. The following are detailed protocols for assessing cell viability and apoptosis, which can be adapted to study the effects of this compound in cell culture models, including cells derived from SphK2 knockout animals or wild-type cells treated with exogenous this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cells of interest (e.g., primary neurons from WT and SphK2-/- mice, or a relevant cell line)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (or other sphingolipids for comparison)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Treatment: Prepare dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the lipid). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[8]
Protocol 2: Apoptosis Detection using Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10] This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells when used in conjunction with a viability dye like propidium (B1200493) iodide (PI).
Materials:
-
Cells of interest
-
Flow cytometry tubes
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Alternative Approaches to Gene Knockout for Functional Validation
While gene knockout provides a definitive genetic model, other techniques can be employed to study this compound's function, offering complementary advantages.
| Method | Description | Advantages | Disadvantages |
| Pharmacological Inhibition | Use of small molecule inhibitors that target specific enzymes in the sphingolipid metabolic pathway. For example, inhibitors of Sphingosine Kinases (e.g., SKI-II) can be used to mimic the SphK2 knockout phenotype to some extent.[13] | Temporal control over enzyme inhibition, dose-dependent effects can be studied, applicable to a wide range of cell types and in vivo models. | Potential for off-target effects, inhibitors may not be completely specific, may not fully replicate the chronic effects of a gene knockout. |
| Gene Silencing (siRNA/shRNA) | Transiently reduce the expression of a target gene using small interfering RNAs (siRNA) or short hairpin RNAs (shRNA). | Rapid implementation, allows for the study of essential genes where a full knockout might be lethal. | Incomplete knockdown can lead to ambiguous results, off-target effects are possible, transient effect. |
| Overexpression Studies | Introduce a gene of interest (e.g., an enzyme that produces this compound) into cells to study the effects of its increased expression. | Allows for the study of gain-of-function phenotypes. | Overexpression may not reflect physiological levels and could lead to artifacts. |
Table 3: Comparison of Alternative Methods for Studying Sphingolipid Function.
Visualizing the this compound Metabolic and Signaling Nexus
To conceptualize the metabolic context and potential signaling roles of this compound, the following diagrams were generated using Graphviz.
Caption: Sphingolipid metabolic pathways highlighting the position of this compound.
Caption: Hypothesized signaling cascade for this compound's function.
Conclusion
The validation of this compound's function is a burgeoning area of sphingolipid research. Gene knockout studies, particularly of SphK2, have been instrumental in identifying a key metabolic role for this enzyme in regulating this compound levels. The resulting accumulation of sphingadiene-containing lipids in these models provides a critical platform for future investigations into the precise cellular functions of this enigmatic molecule. By employing the detailed experimental protocols and considering the alternative approaches outlined in this guide, researchers are well-equipped to unravel the physiological and pathological significance of this compound, paving the way for potential new therapeutic targets in a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of sphingolipids in apoptin-induced cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine-1-phosphate acting via the S1P₁ receptor is a downstream signaling pathway in ceramide-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cardiovascular effects of sphingosine-1-phosphate and other sphingomyelin metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fas-induced apoptosis of T cells occurs independently of ceramide generation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Sphingolipidome: A Comparative Guide to Assessing Sphingadienine Levels
For researchers, scientists, and drug development professionals, understanding the nuanced fluctuations of bioactive lipids is paramount. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Sphingadienine, a key sphingolipid, offering insights into optimal experimental design and data interpretation.
Sphingolipids, a class of complex lipids, are not merely structural components of cell membranes but also pivotal signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Among the diverse array of sphingolipids, this compound (d18:2) has garnered increasing interest due to its potential role in various physiological and pathological conditions. Accurate and robust methods to quantify changes in this compound levels are crucial for elucidating its biological functions and exploring its potential as a biomarker or therapeutic target.
This guide offers an objective comparison of lipid extraction and analytical techniques for the assessment of this compound levels, supported by experimental data and detailed protocols.
Comparative Analysis of Lipid Extraction Methods
The initial and most critical step in lipidomics is the efficient extraction of lipids from a biological matrix. The choice of extraction method can significantly impact the recovery of specific lipid species. Here, we compare two widely used methods for their efficiency in extracting sphingolipids from plasma.
Table 1: Comparison of Sphingolipid Extraction Efficiencies from Human Plasma
| Lipid Extraction Method | Principle | Average Recovery of Sphingolipids (%) | Coefficient of Variation (CV) (%) | Key Advantages | Key Disadvantages |
| Folch Method | Two-phase liquid-liquid extraction using chloroform (B151607) and methanol. | 69-96[1] | < 15 | High lipid recovery for a broad range of classes. | Use of chloroform, a toxic solvent. |
| Bligh-Dyer Method | A modified two-phase liquid-liquid extraction with a lower chloroform-to-methanol ratio. | 35-72[1] | < 20 | Reduced solvent volume compared to Folch. | Lower recovery for some nonpolar lipids. |
| Methanol Precipitation | Single-phase protein precipitation and lipid extraction. | Variable, generally lower for nonpolar lipids. | > 15 | Simple and rapid. | Inefficient for nonpolar lipids, potential for matrix effects.[2] |
| Methyl-tert-butyl ether (MTBE) Method | Two-phase extraction using MTBE, methanol, and water. | 48-84[1] | < 15 | Safer solvent alternative to chloroform. | Can be less efficient for certain polar lipids. |
Note: The presented recovery percentages are for total sphingolipids and may vary for specific species like this compound. It is recommended to optimize and validate the chosen method for the specific analyte of interest.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids. This technique allows for the separation of individual lipid species and their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns.
Table 2: Representative LC-MS/MS Parameters for Sphingolipid Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Methanol/Acetonitrile (9:1, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Gradient | 50% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 50% B for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: These are representative parameters and should be optimized for the specific instrument and analyte.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Folch Method)
-
To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound
-
Internal Standard: Prior to extraction, spike the plasma sample with a known amount of a stable isotope-labeled internal standard, such as d7-Sphingadienine, to correct for extraction loss and matrix effects. The synthesis of such standards is a crucial step for accurate quantification.[3][4][5][6][7][8]
-
Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of this compound and a fixed concentration of the internal standard.
-
LC-MS/MS Analysis: Inject the extracted samples and calibration standards onto the LC-MS/MS system.
-
Data Analysis: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. For this compound (d18:2), a potential precursor ion in positive mode would be [M+H]+ at m/z 298.4. Characteristic product ions would result from the loss of water molecules. The exact fragmentation pattern should be determined experimentally.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Experimental Workflows
To understand the functional relevance of changes in this compound levels, it is essential to consider its position within the broader sphingolipid metabolic and signaling network. While specific signaling pathways for this compound are still under active investigation, it is hypothesized to be a precursor for other bioactive sphingolipids or to have its own unique signaling functions.
Caption: De novo sphingolipid biosynthesis pathway highlighting the potential position of this compound.
Caption: A generalized experimental workflow for the quantitative analysis of this compound.
Concluding Remarks
The accurate quantification of this compound is a critical step in unraveling its biological significance. This guide provides a framework for selecting and implementing appropriate methodologies for comparative lipidomics studies. The choice of lipid extraction method should be carefully considered and validated to ensure optimal recovery. LC-MS/MS remains the most powerful tool for the specific and sensitive quantification of this compound, and the use of a stable isotope-labeled internal standard is essential for achieving accurate and reproducible results. As research in this area progresses, the continued development and refinement of these analytical techniques will be instrumental in advancing our understanding of the role of this compound in health and disease.
References
- 1. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 2. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Navigating the Cellular Landscape of Sphingadienine: A Comparative Guide to Imaging Strategies
For researchers, scientists, and drug development professionals investigating the roles of sphingolipids, this guide offers a comparative analysis of current methodologies for imaging Sphingadienine (SD). As a crucial bioactive lipid, understanding the subcellular localization and dynamics of SD is paramount. However, the direct visualization of endogenous SD presents a significant challenge due to the lack of commercially available, specific fluorescent probes.
This guide provides an objective comparison of alternative and emerging techniques, supported by experimental data, to empower researchers in selecting the most appropriate strategy for their experimental goals. We will delve into the specifics of fluorescent probes for closely related sphingolipids, the use of fluorescent sphingolipid analogs, and the power of mass spectrometry imaging.
Probing the Unseen: A Comparative Overview
The ideal tool for imaging a specific biomolecule is a highly specific probe that binds to its target with high affinity, causing a measurable change in a signal, such as fluorescence. In the absence of a dedicated this compound probe, researchers must turn to alternative strategies. The following table summarizes the key characteristics of the most relevant approaches.
| Imaging Strategy | Principle | Specificity for SD | Pros | Cons |
| Fluorescent Probes for Sphingosine (B13886) | Small molecules that undergo a chemical reaction with sphingosine to become fluorescent. | Low to Moderate (potential for cross-reactivity with SD). | - "Turn-on" signal reduces background.- Can be used in live cells. | - Specificity for SD is unconfirmed and requires validation.- Low dynamic range can be a limitation.[1] |
| Fluorescent this compound Analogs | Synthetically created SD molecules with a fluorescent tag attached. | High (the lipid backbone is SD). | - Direct visualization of the analog's distribution.- Can be used for pulse-chase experiments to study trafficking. | - The bulky fluorescent tag can alter the molecule's biological activity and subcellular localization.[2][3]- Requires chemical synthesis. |
| "Clickable" this compound Analogs | SD analogs with a small, bio-orthogonal tag (e.g., an alkyne) that can be fluorescently labeled after fixation. | High (the lipid backbone is SD). | - The small tag is less likely to perturb the molecule's function compared to a large fluorophore.[2]- Allows for multiplexed imaging. | - Primarily for fixed cells.- Requires a two-step labeling process. |
| Mass Spectrometry Imaging (MSI) | Label-free technique that measures the mass-to-charge ratio of molecules to map their spatial distribution in a sample. | High (specificity is based on the unique mass of SD). | - No need for probes or analogs, allowing for the detection of endogenous molecules.- Can simultaneously image multiple lipid species. | - Typically lower spatial resolution than microscopy.- Generally not applicable to live cells.- Can be challenging for low-abundance lipids.[4] |
Delving Deeper: Methodologies and Experimental Considerations
Fluorescent Probes for Sphingosine: A Proxy Approach
Several research groups have developed "turn-on" fluorescent probes for sphingosine, a close structural relative of this compound.[1][5][6] These probes are typically small molecules that are initially non-fluorescent but become fluorescent upon a selective reaction with the 1,2-amino alcohol group of sphingosine.
Experimental Protocol (General):
-
Cell Culture: Plate cells of interest in a suitable imaging dish or plate.
-
Probe Incubation: Incubate the cells with the fluorescent sphingosine probe at a predetermined concentration and for a specific duration.
-
Washing: Gently wash the cells to remove any unbound probe.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate excitation and emission filters.
-
Specificity Validation (Crucial for SD): To assess the probe's specificity for this compound, control experiments are essential. This could involve:
-
Treating cells with inhibitors of sphingolipid metabolism to alter SD levels and observing the corresponding changes in fluorescence.
-
Comparing the fluorescence signal in wild-type cells versus cells genetically modified to have altered SD metabolism.
-
In vitro assays to test the probe's reactivity with purified this compound versus other sphingolipids.
-
Fluorescent Sphingolipid Analogs: The Synthetic Route
This approach involves the chemical synthesis of a this compound molecule covalently linked to a fluorophore.[3][7][8][9][10] This allows for the direct tracking of the analog as it is incorporated into cellular membranes and metabolized.
Experimental Protocol (General):
-
Synthesis: Synthesize the fluorescent this compound analog.
-
Delivery to Cells: The fluorescent lipid analog is typically complexed with bovine serum albumin (BSA) to facilitate its delivery into the culture medium and subsequent uptake by cells.
-
Incubation and Chase: Cells are incubated with the fluorescent analog for a "pulse" period, followed by a "chase" period in a medium without the analog to track its transport and fate within the cell.
-
Imaging: Live-cell or fixed-cell imaging is performed to visualize the subcellular localization of the fluorescent analog over time.
A significant consideration is that the attached fluorophore can influence the behavior of the lipid.[2][3] "Clickable" analogs, which have a small alkyne or azide (B81097) tag, offer a less disruptive alternative where the fluorophore is added after cell fixation and permeabilization.[2][11]
Mass Spectrometry Imaging: A Label-Free Alternative
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging is a powerful technique that can map the distribution of endogenous lipids, including potentially this compound, directly from tissue sections or cell cultures.[4][12][13][14][15]
Experimental Workflow (General):
-
Sample Preparation: Prepare a thin section of the tissue of interest or grow cells on a conductive slide.
-
Matrix Application: Coat the sample with a matrix compound that absorbs laser energy.
-
Data Acquisition: A laser is fired across the sample, desorbing and ionizing molecules from the tissue. The mass spectrometer then measures the mass-to-charge ratio of these ions at each spatial coordinate.
-
Image Generation: Software is used to generate an image of the spatial distribution of ions corresponding to the mass of this compound.
Visualizing the Context: Sphingolipid Signaling Pathways
To effectively design and interpret imaging experiments, a solid understanding of the relevant biological pathways is essential. Sphingolipids are key players in a complex network of signaling pathways that regulate cell growth, differentiation, and apoptosis.[16][17][18][19][20]
Caption: Core pathways of sphingolipid metabolism and signaling.
Experimental Workflow for Assessing Probe Specificity
To determine if a sphingosine-targeted fluorescent probe can be repurposed for this compound imaging, a rigorous validation workflow is necessary.
Caption: Workflow for validating the specificity of a fluorescent probe for this compound.
Conclusion and Future Outlook
While a specific, validated fluorescent probe for this compound remains an unmet need in the field of lipid biology, researchers have several powerful, albeit indirect, strategies at their disposal. The choice of methodology will ultimately depend on the specific research question, the experimental system, and the available resources. Fluorescent probes for sphingosine may offer a starting point for live-cell imaging, but their cross-reactivity with this compound must be rigorously validated. The synthesis of fluorescent or clickable this compound analogs provides a more direct, though potentially perturbing, means of visualization. For a label-free approach to imaging endogenous SD in tissues, mass spectrometry imaging stands out as a highly specific and informative technique. The continued development of novel chemical probes and advancements in imaging technologies will undoubtedly shed more light on the intricate roles of this compound in health and disease.
References
- 1. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical synthesis of fluorescent glycero- and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sphingolipids, Steroids, Lipopolysaccharides and Related Probes—Section 13.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 17. cusabio.com [cusabio.com]
- 18. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking Sphingadienine analytical methods against certified reference materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Sphingadienine, a key bioactive sphingolipid. Given the current absence of a commercially available certified reference material (CRM) specifically for this compound, this document focuses on comparing the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported in the scientific literature. The guide aims to assist researchers in selecting and validating appropriate analytical strategies for their specific research needs.
Introduction to this compound Analysis
This compound (d18:2) is a sphingoid base containing two double bonds. Like other sphingolipids, it is involved in a variety of cellular processes and its accurate quantification is crucial for understanding its role in health and disease. LC-MS/MS has emerged as the gold standard for the analysis of sphingolipids due to its high sensitivity, specificity, and ability to quantify multiple lipid species simultaneously.[1][2][3]
The lack of a specific CRM for this compound presents a challenge for absolute quantification and inter-laboratory comparison. In such cases, the use of appropriate internal standards (e.g., a structurally similar sphingolipid not present in the sample) and thorough method validation are paramount for generating reliable and reproducible data.
Comparison of Analytical Methodologies
The following tables summarize the key performance characteristics of different LC-MS/MS-based approaches for sphingolipid analysis, which are applicable to the quantification of this compound. The data presented is a synthesis of information from various studies and should be considered as a general guide.
Table 1: Comparison of Sample Preparation Techniques
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Single-Phase Extraction (e.g., Butanol) | Utilizes a single-phase solvent system to extract a broad range of lipids. | Simple, rapid, and suitable for a wide range of sphingolipids. | May have lower recovery for more polar sphingolipids. | Good for ceramides (B1148491) and sphingomyelins. |
| Two-Phase Extraction (e.g., MTBE) | Employs a biphasic solvent system (e.g., Methyl-tert-butyl ether) to partition lipids. | Can provide cleaner extracts by separating lipids from polar contaminants. | Can have poor recovery for some sphingoid bases and their phosphates. | Variable, dependent on the specific sphingolipid. |
| Alkaline Hydrolysis | Used as a pre-treatment to release sphingoid bases from complex sphingolipids. | Allows for the determination of the total sphingoid base content. | Destroys the original structure of the complex sphingolipids. | Not applicable for intact lipid analysis. |
Table 2: Comparison of Liquid Chromatography Techniques
| Chromatography Mode | Principle | Advantages | Disadvantages | Typical Run Time |
| Reversed-Phase (RP) LC | Separates molecules based on their hydrophobicity. | Robust and widely used for lipid analysis. | May have co-elution of isobaric species. | 10 - 30 minutes |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates molecules based on their polarity. | Good peak shapes, allows for co-elution of analytes and internal standards, and uses polar solvents suitable for ESI.[1] | Can be less robust than RP-LC. | 4.5 - 15 minutes[1] |
Table 3: Performance Characteristics of LC-MS/MS Methods for Sphingolipid Analysis
| Parameter | Typical Performance | Notes |
| Lower Limit of Quantification (LLOQ) | Sub-picomole to low picomole range. | Highly dependent on the specific analyte, matrix, and instrument. |
| Linearity (R²) | > 0.99 | Typically observed over several orders of magnitude. |
| Precision (%RSD) | < 15% | For both intra- and inter-day precision. |
| Accuracy (%Bias) | Within ±15% | Assessed by spiking known concentrations of standards into the matrix. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of an analytical method. Below are generalized protocols for sample preparation and LC-MS/MS analysis based on common practices in the field.
Protocol 1: Single-Phase Lipid Extraction
-
To 100 µL of sample (e.g., plasma, cell homogenate), add an appropriate internal standard.
-
Add 1 mL of a 1-butanol/methanol (95:5, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: HILIC-LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Gradient: A gradient from high to low organic content (e.g., 95% A to 50% A over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.
Sphingolipid Signaling Pathway and Experimental Workflow
To understand the biological context of this compound, it is important to consider its position within the broader sphingolipid signaling pathway. The following diagrams illustrate this pathway and a typical analytical workflow for this compound quantification.
Caption: The Sphingolipid Signaling Pathway highlighting the central role of ceramide and its conversion to other bioactive sphingolipids.
Caption: A typical experimental workflow for the quantification of this compound from biological samples using LC-MS/MS.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Sphingadienes and Related Sphingolipids: A Comparative Guide to their Statistical Validation as Prognostic Indicators
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipidomics has identified several classes of bioactive lipids with significant potential as prognostic biomarkers in various diseases, notably in oncology. Among these, sphingolipids have emerged as critical regulators of key cellular processes, including proliferation, apoptosis, and inflammation. This guide provides a comparative analysis of sphingadienes and related, more extensively studied sphingolipids—ceramides (B1148491) and sphingosine-1-phosphate (S1P)—as prognostic indicators. We delve into the experimental data supporting their use, detail the methodologies for their quantification, and outline the statistical approaches required for their validation, offering a comprehensive resource for researchers aiming to leverage these biomarkers in their work.
Comparative Prognostic Performance
While direct clinical validation of sphingadienine as a prognostic indicator is still in its nascent stages, the broader class of sphingolipids, particularly ceramides and S1P, has been the subject of numerous studies. The opposing roles of these molecules—ceramides are generally considered pro-apoptotic, while S1P is pro-survival—make their balance a critical factor in disease progression.[1][2] The following table summarizes the prognostic performance of these sphingolipids in colorectal cancer, a setting where they have been extensively studied, alongside the established tumor marker Carcinoembryonic Antigen (CEA).
| Prognostic Indicator | Disease Context | Method of Measurement | Prognostic Value (Hazard Ratio/Odds Ratio) | Key Findings |
| Ceramides (e.g., C18:0-Cer) | Colorectal Cancer | LC-MS/MS | OR for advanced stage (TNM-III+IV vs. TNM-I+II): Elevated levels associated with higher tumor stage.[3] | Increased ceramide levels are often observed in more advanced tumors and can be indicative of a poorer prognosis.[3] |
| Sphingosine-1-Phosphate (S1P) | Colorectal Cancer | LC-MS/MS | Elevated S1P/Ceramide ratio is linked to increased cancer cell survival and tumor progression.[3] | The S1P/Ceramide ratio is considered a "rheostat" that dictates cell fate, with a higher ratio favoring pro-tumorigenic signaling. |
| Carcinoembryonic Antigen (CEA) | Colorectal Cancer | Immunoassay | Preoperative CEA >10 ng/ml is associated with a higher likelihood of disease recurrence.[4] | A well-established prognostic marker, though it can be influenced by non-malignant conditions.[4][5] |
| Sphingadienes | (Largely preclinical) | LC-MS/MS | Data from clinical prognostic studies are limited. | Preclinical studies suggest potential roles in cancer cell biology, but clinical validation as a prognostic marker is needed. |
Experimental Protocols
Accurate and reproducible quantification of sphingolipids is paramount for their validation as prognostic biomarkers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a detailed protocol for the analysis of sphingolipids in human plasma.
Objective: To quantify the levels of various sphingolipid species, including ceramides and sphingosine-1-phosphate, in human plasma samples.
Materials:
-
Human plasma collected in EDTA-containing tubes
-
Internal standards (e.g., C17-sphingosine, C17-S1P, d18:1/17:0-ceramide)
-
Methanol, HPLC-grade
-
Chloroform (B151607), HPLC-grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate
-
C18 reversed-phase chromatography column
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add a known amount of the internal standard mixture. This is crucial for correcting for variations in extraction efficiency and matrix effects.
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the lipids.
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
To the supernatant, add 200 µL of chloroform and 150 µL of water.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
The lower organic phase, containing the sphingolipids, is carefully transferred to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.
-
A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the lipids based on their polarity.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each sphingolipid species and its corresponding internal standard. The MRM transitions are specific precursor-to-product ion pairs for each analyte.
-
-
-
Data Analysis:
-
Integrate the peak areas for each sphingolipid and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of each sphingolipid in the original plasma sample by comparing the area ratio to a standard curve generated with known concentrations of each analyte.
-
Mandatory Visualizations
Caption: Simplified sphingolipid metabolism pathway highlighting key prognostic biomarkers.
Caption: General workflow for the statistical validation of a prognostic biomarker.
Statistical Validation of Prognostic Indicators
The validation of a biomarker as a prognostic indicator is a multi-step process that requires rigorous statistical analysis. The primary goal is to determine the independent association of the biomarker with a clinical outcome, such as overall survival or disease-free survival, after accounting for other known prognostic factors.
Key Statistical Methods:
-
Univariate and Multivariate Cox Proportional Hazards Regression: This is the most common method used to assess the association between a biomarker and a time-to-event outcome.
-
Univariate analysis assesses the prognostic value of the biomarker alone.
-
Multivariate analysis includes other known prognostic factors (e.g., tumor stage, age) in the model to determine if the biomarker provides independent prognostic information. The output of this analysis is a Hazard Ratio (HR) with a 95% confidence interval and a p-value. An HR > 1 indicates that higher levels of the biomarker are associated with a worse prognosis, while an HR < 1 suggests a better prognosis.[6][7]
-
-
Kaplan-Meier Survival Analysis: This method is used to generate survival curves for different patient groups based on their biomarker levels (e.g., high vs. low). The log-rank test is then used to determine if there is a statistically significant difference in survival between the groups.
-
Receiver Operating Characteristic (ROC) Curve Analysis: ROC analysis can be used to evaluate the ability of a biomarker to discriminate between patients with different outcomes (e.g., those who will experience disease recurrence versus those who will not). The Area Under the Curve (AUC) is a measure of the overall performance of the biomarker, with a value closer to 1.0 indicating better discriminatory ability.
-
Cross-Validation and Independent Cohort Validation: To ensure the robustness and generalizability of the findings, it is crucial to validate the prognostic model in an independent patient cohort. Cross-validation techniques are often used in the initial cohort to prevent overfitting of the model.
Considerations for Statistical Validation:
-
Pre-defined Cut-off Values: The cut-off value used to stratify patients into high- and low-risk groups should be pre-specified and, ideally, validated in an independent dataset to avoid optimistic bias.
-
Sample Size: The study must be adequately powered to detect a statistically significant association between the biomarker and the outcome.
-
Confounding Factors: It is essential to account for potential confounding variables that could influence both the biomarker levels and the clinical outcome.
References
- 1. Exploring the role of sphingolipid-related genes in clinical outcomes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipids in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Sphingolipid Profiles in Rectal and Colon Cancer | MDPI [mdpi.com]
- 4. CEA as a prognostic index in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Antigens (CEA and CA 19-9) as Markers of Advanced Stage of Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazard ratios in cancer clinical trials—a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prognostic Significance of the Post-Treatment Neutrophil-to-Lymphocyte Ratio in Pharyngeal Cancers Treated with Concurrent Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sphingadienine
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. Sphingadienine, a sphingoid base involved in critical cellular processes, requires careful handling and disposal due to the limited availability of specific toxicological and environmental impact data. This guide provides a comprehensive operational plan for the proper disposal of this compound, drawing upon best practices for similar sphingolipids and long-chain bases.
Core Principle: Treat as Unused, Potentially Hazardous Product
Given that the toxicological properties of this compound have not been thoroughly investigated, the primary principle for its disposal is to handle it with the same level of caution as an unused product.[1] Under no circumstances should this compound or its waste be disposed of in standard waste streams or down the drain.[2] The recommended course of action is to engage a licensed professional chemical waste disposal company.[1]
Immediate Safety and Handling Precautions
Before commencing any work involving this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure adherence to local and national regulations.[1][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[2]
-
Hand Protection: Use chemical-resistant gloves.[2]
-
Body Protection: A standard laboratory coat is required.[2]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any aerosols.[2]
-
Avoid direct contact with skin and eyes.[4]
-
Thoroughly wash hands after handling the compound.[2]
Quantitative Data
| Property | Sphinganine (d18:0) | NBD Sphingosine |
| Molecular Formula | C₁₈H₃₉NO₂[4] | C₂₄H₃₉N₅O₅[2] |
| Molecular Weight | 301.5 g/mol [4] | 477.6 g/mol [2] |
| Appearance | Crystalline solid[4] | Solid[2] |
| Solubility | Soluble in DMSO (~2 mg/ml) and dimethyl formamide (B127407) (~10 mg/ml). Miscible in ethanol.[4] | Soluble in Ethanol, DMSO, and DMF.[2] |
| Storage Temperature | -20°C[4] | -20°C[2] |
**Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to the safe disposal of this compound waste.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2][3]
-
Maintain separate collection containers for liquid and solid waste.[2]
2. Waste Containerization:
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container.[2]
-
Solid Waste: Place all contaminated solid materials, such as pipette tips, vials, gloves, and absorbent materials, in a designated, sealed waste bag or container.[2][5]
-
Empty Containers: Containers that held this compound should be treated as unused product and disposed of as hazardous waste.[1] Do not rinse them into the sanitary sewer.[1]
3. Labeling:
-
Clearly and accurately label all waste containers with the words "Hazardous Waste."[2]
-
Identify the contents as "this compound" and list any solvents present.[2]
-
Indicate the approximate concentration and volume of the waste.[2]
4. Storage:
-
Store waste containers in a designated, well-ventilated area.[1]
-
Ensure containers are kept away from incompatible materials.[1]
5. Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[1]
-
Provide the disposal company with all relevant information, including any available Safety Data Sheet (SDS) for similar compounds.[1]
Spill Management:
-
For solid spills: Carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[3][5]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, labeled container for disposal as hazardous chemical waste.[5]
-
Clean the spill area with a suitable solvent (e.g., ethanol) and dispose of all cleaning materials as hazardous waste.[2]
Experimental Protocols
Specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal are not available in the scientific literature. The standard and recommended procedure is the collection and transfer of the chemical waste to a licensed disposal service.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Sphingadienine
Chemical and Physical Properties
A summary of the known physical and chemical properties of Sphingadienine is provided below. Due to the limited toxicological data, it should be handled as a potentially hazardous substance.
| Property | Value |
| Molecular Formula | C₁₈H₃₅NO₂ |
| Molecular Weight | 297.5 g/mol [1] |
| Appearance | Assumed to be a solid, based on related compounds. |
| Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and DMF, similar to other sphingolipids.[2][3] |
| Storage Temperature | For long-term storage, -20°C is recommended.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure to this compound. The following table outlines the recommended PPE based on general laboratory safety standards for handling powdered and dissolved lipids of unknown toxicity.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant splash hazard.[4] | Protects against splashes, airborne powder, and chemical vapors.[4] | ANSI Z87.1 marked[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[4][5] | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[4] | EN 374 (Gloves)[4] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[4] | Protects against the inhalation of dust or aerosols. | NIOSH approved[4] |
Operational Plan
Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure and contamination when handling this compound.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
For short-term storage, keep the container tightly sealed in a cool, dry, and dark place.
-
For long-term storage, store the compound at -20°C.[4]
2. Handling and Preparation:
-
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
-
Before beginning work, ensure that all required PPE is properly worn.
-
When weighing the powder, do so carefully to avoid creating dust.
-
Lipids should not be left in a dry state for extended periods and should be promptly dissolved in an appropriate solvent.[4]
-
Use only clean glassware and Teflon-lined caps (B75204) to prevent contamination.[6]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
-
Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of any unused this compound as hazardous chemical waste. Do not pour it down the drain.[4][5] This should be done through a licensed disposal company.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be considered contaminated and disposed of as hazardous waste.[4][5]
-
Waste Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."
-
Institutional Guidelines: Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[5]
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a this compound stock solution, a common procedure in many research applications.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., ethanol, DMSO, or a chloroform/methanol mixture)[2][6]
-
Sterile glass vial with a Teflon-lined cap[6]
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE and perform the work in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance and transfer it to the sterile glass vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Dissolving: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming (up to 40°C) or sonication may be used to aid dissolution if necessary.[6][7]
-
Storage: Store the stock solution at -20°C in the tightly sealed vial. For unsaturated lipids like this compound, it is advisable to store them under an inert gas (e.g., argon) to prevent oxidation.[6]
-
Labeling: Clearly label the vial with the chemical name, concentration, solvent, and date of preparation.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
